Product packaging for DL-Homocysteine(Cat. No.:CAS No. 454-28-4)

DL-Homocysteine

Cat. No.: B7770439
CAS No.: 454-28-4
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
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Description

Homocysteine is a sulfur-containing amino acid consisting of a glycine core with a 2-mercaptoethyl side-chain. It has a role as a fundamental metabolite. It is a sulfur-containing amino acid, a member of homocysteines and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a homocysteinate. It is a tautomer of a homocysteine zwitterion.
DL-Homocysteine has been reported in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.
Homocysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. Although its concentration in plasma is only about 10 micromolar (uM), even moderate hyperhomocysteinemia is associated with increased incidence of cardiovascular disease and Alzheimer's disease. Elevations in plasma homocysteine are commonly found as a result of vitamin deficiencies, polymorphisms of enzymes of methionine metabolism, and renal disease. Pyridoxal, folic acid, riboflavin, and Vitamin B(12) are all required for methionine metabolism, and deficiency of each of these vitamins result in elevated plasma homocysteine. A polymorphism of methylenetetrahydrofolate reductase (C677T), which is quite common in most populations with a homozygosity rate of 10-15 %, is associated with moderate hyperhomocysteinemia, especially in the context of marginal folate intake. Plasma homocysteine is inversely related to plasma creatinine in patients with renal disease. This is due to an impairment in homocysteine removal in renal disease. Homocysteine is an independent cardiovascular disease (CVD) risk factor modifiable by nutrition and possibly exercise. Homocysteine was first identified as an important biological compound in 1932 and linked with human disease in 1962 when elevated urinary homocysteine levels were found in children with mental retardation. This condition, called homocysteinuria, was later associated with premature occlusive CVD, even in children. These observations led to research investigating the relationship of elevated homocysteine levels and CVD in a wide variety of populations including middle age and elderly men and women with and without traditional risk factors for CVD. (A3281, A3282).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B7770439 DL-Homocysteine CAS No. 454-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
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InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
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InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
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Molecular Weight

135.19 g/mol
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CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine is a non-proteinogenic, sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2] It is a homologue of cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[1] While essential for metabolic processes, elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a range of complex multifactorial diseases, including cardiovascular and neurodegenerative disorders.[1][3][4] This association has rendered homocysteine and its metabolic pathways significant targets in drug development and clinical diagnostics. Its redox-active thiol group is central to its biological effects, which are often attributed to the perturbation of redox homeostasis and the induction of oxidative stress.[3][5] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and analytical protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[6] Its structure features a carboxyl group, an amino group, and a thiol group, which dictates its chemical reactivity, particularly its capacity for oxidation and disulfide bond formation. The detailed properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₉NO₂S[6][7][8]
Molecular Weight 135.18 g/mol [6][8]
CAS Number 454-29-5 (racemate)[1][6]
Melting Point 232-233 °C (decomposes)[1][6][7]
Solubility Soluble in water. 148 mg/mL in water. 10 mg/mL in PBS (pH 7.2).[1][2][7][9][10]
pKa Values 2.22 (carboxyl), 8.87 (amino), 10.86 (thiol) at 25°C. The pKa of the sulfhydryl group has also been reported as 10.0.[9][11]
Appearance White to off-white powder/crystalline solid.[6][10]
Optical Activity [α]/D 0±1°, c = 1 in H₂O

Synthesis of this compound

The synthesis of this compound is crucial for research into its physiological and pathological roles. Several methods have been established, primarily starting from DL-methionine or its derivatives.

Method 1: Reduction of DL-Methionine

A common and direct approach involves the demethylation of DL-methionine. This is typically achieved using a strong reducing agent like sodium metal in liquid ammonia (B1221849).[12][13] The reaction proceeds by cleaving the methyl-sulfur bond to yield the sodium salt of homocysteine, which is then neutralized to obtain the final product.

  • Reaction Setup: A three-necked flask or a cryogenic autoclave is pre-cooled to approximately -40°C using a dry ice-acetonitrile bath.[12][13]

  • Dissolution: 100 g of DL-methionine is added to the reaction vessel. Dry liquid ammonia is then slowly introduced until all the DL-methionine is completely dissolved.[12][13]

  • Reduction: While maintaining the temperature between -35°C and -40°C, 60 g of freshly chopped sodium metal is added in small portions.[12] The progress of the reaction can be monitored using liquid chromatography.

  • Quenching: Upon completion, the reaction is quenched by the addition of ammonium (B1175870) chloride. The reaction mixture is then allowed to warm to room temperature, allowing for the complete evaporation of the ammonia.[12]

  • Isolation: The resulting solid, a mixture of the this compound sodium salt, sodium chloride, and ammonium chloride, is collected.[12] To isolate the desired product, the mixture can be treated with a cation exchange resin to remove sodium ions.

  • Final Product Formation: The eluate from the resin is adjusted to pH 1 with concentrated hydrochloric acid to yield this compound thiolactone hydrochloride, which can then be hydrolyzed to this compound.[12] An alternative route involves direct acidification to isolate this compound.

Method 2: From this compound Thiolactone

Another efficient method utilizes the commercially available this compound thiolactone hydrochloride as a starting material. This method avoids the use of hazardous liquid ammonia and sodium metal.[14] The reaction involves the hydrolysis of the thiolactone ring under basic conditions.

  • Reaction Setup: In a suitable reaction vessel, this compound thiolactone is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727).

  • Hydrolysis: The solution is heated under reflux for approximately 1.5 hours to facilitate the opening of the thiolactone ring.[14]

  • Concentration: The reaction mixture is concentrated under reduced pressure.[14]

  • Precipitation: The concentrated solution is cooled to 0°C, and the pH is carefully adjusted to 5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. This causes the precipitation of this compound.[14]

  • Purification: The precipitate is filtered and can be further purified by recrystallization from a boiling water/ethanol mixture to yield the final product with high purity (75-95% yield).[14]

G cluster_0 Synthesis Pathways Methionine DL-Methionine Homocysteine This compound Methionine->Homocysteine  Reduction  (Na/liq. NH₃) Thiolactone This compound Thiolactone HCl Thiolactone->Homocysteine  Hydrolysis  (Base, then Acid)

General synthesis pathways for this compound.

Analytical Methodologies

Accurate quantification of homocysteine in biological samples is paramount for clinical diagnosis and research. A variety of analytical techniques have been developed, with chromatographic methods being the most prevalent.

Method TypeTechniqueDetectionKey FeaturesReference
Chromatography High-Performance Liquid Chromatography (HPLC)Fluorescence (FD)Most widely used method; requires derivatization.[15][16][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Mass SpectrometryConsidered a reference method; high sensitivity and specificity, no derivatization required.[15][18]
Gas Chromatography-Mass Spectrometry (GC/MS)Mass SpectrometryHigh precision; requires derivatization and can be time-consuming.[15][19]
Immunoassay Chemiluminescence Immunoassay (CLIA), Fluorescence Polarization Immunoassay (FPIA)Chemiluminescence, FluorescenceHigh throughput, suitable for routine clinical labs.[15][16]
Other Capillary Electrophoresis, Electrochemical AssaysUV, ElectrochemicalOffer alternative separation and detection mechanisms.[15]
Experimental Protocol: LC-MS/MS for Total Homocysteine in Plasma

This protocol provides a general workflow for the determination of total homocysteine (tHcy), which includes free, protein-bound, and disulfide forms.

  • Sample Preparation:

    • To a 100 µL plasma sample in a microcentrifuge tube, add 5 µL of a deuterated internal standard (e.g., this compound-d₄).[20]

    • Add 20 µL of a reducing agent, such as 0.5M dithiothreitol (B142953) (DTT), to reduce all disulfide bonds, converting homocystine and protein-bound homocysteine to their free form.[20]

    • Vortex the sample for 10 seconds and incubate at room temperature for 30 minutes in the dark.[20]

  • Protein Precipitation:

    • Add 300 µL of cold methanol to precipitate plasma proteins.[20]

    • Vortex for 10 seconds and then centrifuge for 10 minutes at 4000 rpm.[20]

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[20]

    • LC Conditions: Use a C8 or C18 column with an isocratic or gradient elution. A typical mobile phase consists of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., formic acid). An ion-pairing agent like heptafluorobutyric acid (HFBA) can be used for optimal retention.[18]

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for homocysteine (e.g., m/z 136 -> 90) and its deuterated internal standard.[18]

  • Quantification:

    • Construct a calibration curve using standards of known homocysteine concentrations.

    • Calculate the concentration of homocysteine in the plasma samples based on the peak area ratio of the analyte to the internal standard.

G cluster_1 LC-MS/MS Analytical Workflow Plasma Plasma Sample Reduction Reduction (e.g., DTT) Plasma->Reduction Precipitation Protein Precipitation (e.g., Methanol) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Workflow for total homocysteine analysis in plasma by LC-MS/MS.

Metabolic Pathways and Signaling

In biological systems, homocysteine sits (B43327) at a crucial metabolic junction.[5] It is derived from the demethylation of dietary methionine and has two primary metabolic fates, regulated by B-vitamins.[4][21]

  • Remethylation Pathway: Homocysteine can be recycled back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor.[4][21][22] This pathway is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM).

  • Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. In the first and rate-limiting step, the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 (pyridoxal-5'-phosphate) as a cofactor, condenses homocysteine with serine to form cystathionine.[4][5][21] Cystathionine is then hydrolyzed to produce cysteine and α-ketobutyrate. This pathway effectively catabolizes excess homocysteine and produces cysteine, a precursor for the major intracellular antioxidant, glutathione.[5]

Elevated homocysteine levels can disrupt these pathways and lead to pathological conditions. The neurotoxicity and vasculotoxicity of homocysteine are linked to mechanisms including oxidative stress, DNA damage, protein homocysteinylation, and triggering apoptosis.[3][4]

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Hcy Homocysteine SAH->Hcy Hydrolysis Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->Hcy MTHF->THF B12 Vitamin B12 B12->Hcy cofactor B6 Vitamin B6 B6->Hcy cofactor Folate Folate (B9) Folate->MTHF Serine Serine Serine->Cystathionine

Core metabolic pathways of homocysteine.

Conclusion

This compound remains a molecule of significant interest in both basic research and clinical medicine. Its chemical properties, particularly the reactivity of its thiol group, are fundamental to its biological functions and its role in pathology. Understanding the established synthesis routes from precursors like DL-methionine and this compound thiolactone is essential for producing this compound for experimental use. Furthermore, the application of robust analytical methods, especially LC-MS/MS, is critical for the accurate measurement of homocysteine levels, which is vital for diagnosing and managing hyperhomocysteinemia. As research continues to unravel the complex signaling cascades affected by homocysteine, the information presented in this guide serves as a foundational resource for scientists and developers working to mitigate its pathological effects.

References

An In-depth Technical Guide to the Core Biochemical Pathway of DL-Homocysteine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid that occupies a critical juncture in cellular metabolism. It is primarily derived from the demethylation of the essential amino acid methionine. The intracellular concentration of homocysteine is tightly regulated through a coordinated network of enzymatic pathways. Dysregulation of these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is an established independent risk factor for a multitude of clinical pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core biochemical pathways of DL-homocysteine metabolism, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Metabolic Pathways of Homocysteine

The metabolism of homocysteine is principally governed by two competing pathways: transsulfuration and remethylation . The balance between these two pathways is crucial for maintaining homocysteine homeostasis and is influenced by the availability of key substrates, cofactors, and allosteric regulators.[1][2][3]

The Transsulfuration Pathway

The transsulfuration pathway facilitates the irreversible catabolism of homocysteine to cysteine. This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas.[1][2] It consists of two key enzymatic steps:

  • Cystathionine (B15957) β-synthase (CBS): This pyridoxal-5'-phosphate (PLP, a form of vitamin B6)-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine.[4] S-adenosylmethionine (SAM) acts as an allosteric activator of CBS, thereby promoting the entry of homocysteine into the transsulfuration pathway when methionine levels are sufficient.[3]

  • Cystathionine γ-lyase (CGL or CSE): Also a PLP-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine can then be utilized for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and other important sulfur-containing molecules.

The Remethylation Pathway

The remethylation pathway conserves methionine by transferring a methyl group back to homocysteine. This process is ubiquitous across all tissues and occurs via two distinct enzymatic reactions:

  • Methionine Synthase (MS): This vitamin B12 (in the form of methylcobalamin)-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor to convert homocysteine to methionine.[5] The activity of MS is crucial for linking the folate and methionine cycles.

  • Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative, folate-independent remethylation route.[6] It catalyzes the transfer of a methyl group from betaine (B1666868) (a metabolite of choline) to homocysteine, yielding methionine and dimethylglycine.

The overall metabolic fate of homocysteine is thus intricately linked to the nutritional status of vitamins B6, B9, B12, and choline, as well as the cellular concentrations of methionine and SAM.

Quantitative Data in Homocysteine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in homocysteine metabolism. It is important to note that these values can vary depending on the specific experimental conditions, tissue type, and individual's genetic and nutritional status.

Table 1: Kinetic Parameters of Key Enzymes in Human Homocysteine Metabolism

EnzymeSubstrate(s)K_m_ (mM)V_max_ or k_cat_Reference(s)
Cystathionine β-synthase (CBS)L-Serine1.2 ± 0.2k_cat_ = 1.3 ± 0.1 s⁻¹[7]
L-Homocysteine~0.1-[8]
Methionine Synthase (MS)Homocysteine~0.004-[9]
5-Methyl-THF--
Betaine-Homocysteine S-Methyltransferase (BHMT)Homocysteine~0.004-[9]
Betaine0.19 ± 0.03V_max_ = 17 ± 0.7 nmol/min/mg[10]
5,10-Methylenetetrahydrofolate Reductase (MTHFR)5,10-Methylene-THF-240.1 - 624.0 pmol/min/mg protein[11]

Table 2: Typical Concentrations of Homocysteine and Related Metabolites

MetaboliteCompartmentConcentration RangeReference(s)
Total HomocysteinePlasma5 - 15 µmol/L[3]
S-Adenosylmethionine (SAM)Hepatocytes (intracellular)50 - 80 µM[12]
Lymphocytes (intracellular)~5 nmol/10⁶ cells[13]
S-Adenosylhomocysteine (SAH)Liver (intracellular, mouse)Varies with diet[14]
Lymphocytes (intracellular)Varies with plasma Hcy[15]
MethionineHepatocytes (intracellular)50 - 80 µM[12]

Signaling Pathways and Logical Relationships

The intricate regulation of homocysteine metabolism can be visualized through signaling pathway diagrams.

LCMSMS_Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (d8-homocystine) Plasma->Add_IS Reduce Add Reducing Agent (DTT) Incubate Add_IS->Reduce Precipitate Add Acetonitrile Protein Precipitation Reduce->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography (C18 column) Inject->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quantify Quantification (Standard Curve) MSMS->Quantify

References

The Double-Edged Sword: A Technical Guide to the Physiological and Pathological Roles of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. While essential for cellular function, its dysregulation, leading to hyperhomocysteinemia (HHcy), is implicated in a spectrum of pathologies, particularly cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the dual roles of DL-Homocysteine, detailing its metabolic pathways, physiological functions, and the molecular mechanisms underlying its pathological effects. This document synthesizes quantitative data, outlines key experimental protocols, and visualizes complex biological processes to serve as a vital resource for researchers and professionals in drug development.

Introduction

This compound is a non-proteinogenic amino acid synthesized from the essential amino acid methionine.[1] Its metabolism is intricately linked with the folate and vitamin B cycles, placing it at a crucial metabolic intersection.[2] Physiologically, homocysteine is remethylated to methionine or converted to cysteine in the transsulfuration pathway.[3] The balance of these pathways is vital for maintaining cellular methylation reactions and antioxidant capacity.[4] However, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of diseases, including cardiovascular disorders, stroke, and neurodegenerative conditions like Alzheimer's disease.[5][6] The toxicity of homocysteine is multifaceted, involving oxidative stress, endothelial dysfunction, inflammation, and excitotoxicity.[7][8][9] This guide will delve into the intricate details of homocysteine's biochemistry and its implications for human health and disease.

Physiological Roles and Metabolism of this compound

Homocysteine's primary physiological role is as an intermediate in the metabolism of methionine.[10] This metabolism occurs via two main pathways: remethylation and transsulfuration.

2.1. Remethylation Pathway: This pathway regenerates methionine from homocysteine and is crucial for maintaining the methionine cycle. It occurs through two routes:

  • Folate-Dependent Remethylation: Methionine synthase, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, forming methionine.[4]

  • Betaine-Dependent Remethylation: In the liver and kidneys, betaine-homocysteine S-methyltransferase (BHMT) catalyzes the remethylation of homocysteine to methionine using betaine (B1666868) as the methyl donor.[10]

2.2. Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. It involves two key vitamin B6-dependent enzymes:

  • Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[10]

  • Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the major intracellular antioxidant, glutathione.[11]

The regulation between these two pathways is primarily controlled by S-adenosylmethionine (SAM), which allosterically activates CBS and inhibits methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF.[1][2]

Homocysteine_Metabolism cluster_remethylation Remethylation Pathways cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Cystathionine Cystathionine SAM->Cystathionine + MTHF 5,10-Methylene-THF SAM->MTHF Homocysteine This compound SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vit B12) Homocysteine->Methionine BHMT Homocysteine->Cystathionine CBS (Vit B6) Cysteine Cysteine Cystathionine->Cysteine CSE (Vit B6) Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) THF->MTHF FiveMTHF 5-Methyl-THF MTHF->FiveMTHF MTHFR FiveMTHF->THF Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine

Caption: Metabolic pathways of this compound.

Pathological Roles of this compound

Elevated plasma homocysteine levels, or hyperhomocysteinemia (HHcy), is an independent risk factor for several multifactorial diseases.[10] Normal homocysteine levels are typically between 5 and 15 µmol/L.[5][12] Mild HHcy is defined as levels between 15-30 µmol/L, intermediate as 30-100 µmol/L, and severe as >100 µmol/L.[13]

3.1. Cardiovascular Disease: Numerous epidemiological studies have linked HHcy with an increased risk of cardiovascular diseases, including coronary artery disease, stroke, and venous thromboembolism.[7][14][15] The proposed mechanisms include:

  • Endothelial Dysfunction: Homocysteine impairs endothelial function by reducing the bioavailability of nitric oxide (NO), a potent vasodilator.[7][16]

  • Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), leading to oxidative damage to vascular cells.[9][16]

  • Inflammation: HHcy promotes the expression of pro-inflammatory cytokines and adhesion molecules, contributing to atherosclerosis.[4][9]

  • Thrombosis: Homocysteine can increase the activity of pro-coagulant factors and impair fibrinolysis.[7]

3.2. Neurodegenerative Disorders: HHcy is increasingly recognized as a risk factor for cognitive impairment and neurodegenerative diseases such as Alzheimer's disease and dementia.[17][18] The neurotoxic effects of homocysteine are mediated through:

  • Excitotoxicity: Homocysteine acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and neuronal cell death.[19][20]

  • Oxidative Stress and DNA Damage: Homocysteine induces oxidative stress in neuronal cells, leading to DNA damage and apoptosis.[7][21]

  • Vascular Damage: The detrimental effects of homocysteine on cerebral vasculature can contribute to vascular dementia.[22]

Quantitative Data on this compound

ParameterConditionHomocysteine Level (µmol/L)Reference(s)
Normal Plasma Levels Healthy Adults5 - 15[5][12]
Hyperhomocysteinemia Mild15 - 30[13]
Intermediate30 - 100[13]
Severe> 100[13]
In Vitro Studies Neuronal Cell Viability Reduction20 - 80[7]
Endothelial Cell Dysfunction100[23]
Pro-coagulant Micro-particle Formation800[7]
Animal Models Apoe-/- mice with D,L-homocysteine in drinking water (0.9 g/L)33 - 52[24]
Apoe-/- mice with D,L-homocysteine in drinking water (1.8 g/L)146[24]
Clinical Trials (Lowering Therapy) Folic acid (0.5-5 mg/day)25% reduction[25]
Vitamin B12 (0.5 mg/day)Additional 7% reduction[25]

Key Experimental Protocols

5.1. Measurement of Total Plasma Homocysteine

The accurate measurement of total plasma homocysteine (tHcy) is crucial for both clinical diagnosis and research. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is a widely used method.[26]

Protocol: HPLC with Fluorescence Detection

  • Sample Collection: Collect whole blood in EDTA-containing tubes. To prevent the in vitro release of homocysteine from erythrocytes, place the sample on ice immediately and centrifuge within one hour.[27][28]

  • Reduction of Disulfide Bonds: To 100 µL of plasma, add 10 µL of a reducing agent (e.g., 10% tri-n-butylphosphine in dimethylformamide) to reduce all disulfide forms of homocysteine to its free thiol form. Incubate at 4°C for 30 minutes.

  • Protein Precipitation: Add 100 µL of 10% trichloroacetic acid containing an internal standard (e.g., N-acetylcysteine). Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Derivatization: To 50 µL of the supernatant, add 10 µL of 1.55 M sodium hydroxide, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5), and 50 µL of a derivatizing agent (e.g., 1 mg/mL 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate in borate buffer). Incubate at 60°C for 10 minutes.

  • HPLC Analysis: Inject an aliquot of the derivatized sample onto a C18 reverse-phase HPLC column. Use a mobile phase of phosphate (B84403) buffer and acetonitrile. Detect the fluorescent derivative using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

  • Quantification: Calculate the homocysteine concentration by comparing the peak area of homocysteine to that of the internal standard and a standard curve.

HPLC_Workflow Start Start: Blood Collection (EDTA tube) Ice Place on Ice & Centrifuge Start->Ice Plasma Separate Plasma Ice->Plasma Reduction Reduction of Disulfide Bonds (e.g., TBP) Plasma->Reduction Precipitation Protein Precipitation (e.g., TCA with Internal Standard) Reduction->Precipitation Derivatization Derivatization (e.g., SBD-F) Precipitation->Derivatization HPLC HPLC Analysis (Fluorescence Detection) Derivatization->HPLC Quantification Quantification HPLC->Quantification End End: Homocysteine Concentration Quantification->End

Caption: Workflow for measuring total plasma homocysteine by HPLC.

5.2. In Vitro Model of Homocysteine-Induced Endothelial Dysfunction

This protocol describes a method to assess the effect of homocysteine on endothelial cell function in vitro.

Protocol: Cultured Endothelial Cell Exposure

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium supplemented with fetal bovine serum and growth factors.

  • Treatment: Seed HUVECs in culture plates and allow them to reach confluence. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

  • Assessment of Endothelial Dysfunction:

    • Nitric Oxide (NO) Production: Measure NO production in the culture supernatant using the Griess assay. A decrease in NO indicates endothelial dysfunction.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). An increase in ROS indicates oxidative stress.

    • Cell Viability: Assess cell viability using an MTT assay or similar method to determine the cytotoxic effects of homocysteine.

5.3. Animal Models of Hyperhomocysteinemia

Animal models are essential for studying the in vivo pathological effects of hyperhomocysteinemia.[29][30] These can be generated through genetic modification or dietary manipulation.[24][31]

Protocol: Diet-Induced Hyperhomocysteinemia in Mice

  • Animal Model: Use a suitable mouse strain, such as C57BL/6J or apolipoprotein E-deficient (ApoE-/-) mice, which are prone to atherosclerosis.

  • Dietary Intervention: Feed the mice a diet deficient in B vitamins (folate, B6, and B12) and supplemented with high methionine. This will disrupt homocysteine metabolism and lead to its accumulation.

  • Monitoring: Monitor plasma homocysteine levels regularly to confirm the development of hyperhomocysteinemia.

  • Phenotypic Analysis: After a specified period on the diet, assess various pathological endpoints, such as:

    • Atherosclerotic Plaque Formation: Analyze the aorta and other arteries for plaque development using histological staining (e.g., Oil Red O).

    • Vascular Function: Assess endothelial-dependent vasodilation in isolated aortic rings.

    • Cognitive Function: Perform behavioral tests (e.g., Morris water maze) to assess for cognitive deficits.

Signaling Pathways in Homocysteine-Induced Pathology

Homocysteine-induced pathology involves the dysregulation of several key signaling pathways. One of the central mechanisms is the induction of oxidative stress, which in turn activates pro-inflammatory and pro-apoptotic pathways.

Homocysteine_Pathology_Signaling cluster_cardiovascular Cardiovascular Pathology cluster_neuro Neuropathology HHcy Hyperhomocysteinemia (Elevated this compound) ROS Increased Reactive Oxygen Species (ROS) HHcy->ROS NO_bioavailability Decreased Nitric Oxide (NO) Bioavailability HHcy->NO_bioavailability NMDA_activation NMDA Receptor Overactivation HHcy->NMDA_activation Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis NO_bioavailability->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis Inflammation->Atherosclerosis Calcium_influx Increased Intracellular Ca2+ NMDA_activation->Calcium_influx Calcium_influx->ROS Calcium_influx->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Key signaling pathways in homocysteine-induced pathology.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its dual physiological and pathological roles. While essential for one-carbon metabolism, its accumulation is a key contributor to the pathogenesis of cardiovascular and neurodegenerative diseases. The mechanisms of homocysteine-induced cellular damage are complex and multifactorial, involving oxidative stress, endothelial dysfunction, inflammation, and excitotoxicity.

For drug development professionals, targeting homocysteine metabolism and its downstream pathological effects presents a promising therapeutic avenue. Strategies may include the development of more effective homocysteine-lowering agents beyond vitamin supplementation, as well as drugs that specifically counteract the detrimental cellular effects of hyperhomocysteinemia. Further research is needed to fully elucidate the intricate signaling networks dysregulated by elevated homocysteine and to identify novel therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for advancing our understanding and treatment of homocysteine-related pathologies.

References

DL-Homocysteine as a Marker for Tumor Cell Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid formed during the metabolism of methionine.[1] Under normal physiological conditions, homocysteine is remethylated to methionine or converted to cysteine through the transsulfuration pathway, processes dependent on B-vitamins (B6, B12, and folate).[2] Elevated levels of total homocysteine in plasma, a condition known as hyperhomocysteinemia (HHcy), are an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[2][3]

Emerging evidence indicates a complex and often contradictory role for homocysteine in oncology. Disturbed homocysteine metabolism is frequently observed in cancer patients, with elevated plasma levels often associated with advanced disease stages.[2][3] Proliferating tumor cells exhibit a high demand for methionine, leading to increased production and, in some cases, secretion of homocysteine.[3][4] This has led to the proposition of homocysteine as a potential tumor biomarker.[1][2]

Mechanistically, homocysteine has been shown to influence tumor cell growth through various avenues, including the promotion of cell proliferation, induction of oxidative stress, and modulation of key signaling pathways that govern cell survival and growth.[2][3] However, it has also been reported to have anti-angiogenic effects, adding a layer of complexity to its role in the tumor microenvironment.

This technical guide provides an in-depth overview of DL-homocysteine as a marker and modulator of tumor cell growth. It summarizes quantitative data on homocysteine levels in cancer, details the experimental protocols for its measurement and the assessment of its effects on cell proliferation, and visualizes the core metabolic and signaling pathways involved.

Quantitative Data on Homocysteine and Tumor Growth

Quantitative analysis reveals a consistent correlation between elevated plasma homocysteine levels and the presence or progression of various cancers. Furthermore, in vitro studies demonstrate a direct, dose-dependent effect of homocysteine on the proliferation of specific cancer cell lines.

Plasma Homocysteine Levels in Cancer Patients

The following table summarizes findings on total plasma homocysteine (tHcy) concentrations in patients with different types of cancer compared to healthy controls. Elevated levels are particularly noted in patients with metastatic disease.

Cancer TypePatient GroupMean/Median tHcy (μmol/L)Control Group tHcy (μmol/L)Key Findings & Significance
Colorectal & Breast Cancer Combined Cancer Patients (n=47)8.0 (Median)6.4 (Median)tHcy levels were significantly higher in cancer patients (p=0.04) and were associated with metastatic disease (p<0.01).[5][6]
Rectal Cancer Stage I Rectal CancerSignificantly IncreasedHealthy ControlsA significant, increasing trend in plasma Hcy was observed from healthy controls to rectal adenoma and through cancer stages I-IV (p<0.001).[7]
Rectal Cancer Rectal Tumor PatientsOptimal Cutoff: 14.45Healthy ControlsBoth homocysteine and CEA showed similar diagnostic value in screening for rectal tumors.[7]
General Healthy Individuals5 - 15N/ANormal physiological range. Levels up to 500 μmol/L can be seen in severe hyperhomocysteinemia.[2]
In Vitro Effects of Homocysteine on Cancer Cell Proliferation

Exogenous application of homocysteine has been shown to directly stimulate the growth of certain cancer cell lines. The data below illustrates this pro-proliferative effect.

Cell LineHomocysteine ConcentrationObserved Effect on ProliferationNotes
Caco-2 (Colon Cancer) 0.1 - 10 μMEnhanced cell growthThe growth-promoting effect was reversed by the addition of folate or 5-methyltetrahydrofolate (5-MTHF).[8]
Hepatoma (HepG2) 0 - 100 µMElevated glutathione (B108866) (GSH) levels in a concentration-dependent manner, suggesting a response to oxidative stress that could support proliferation.[9]This study focused on the antioxidant response rather than direct proliferation measurement.

Signaling and Metabolic Pathways

Homocysteine's influence on tumor cell growth is mediated through its central role in methionine metabolism and its ability to modulate critical intracellular signaling cascades.

Homocysteine Metabolism

Homocysteine sits (B43327) at a crucial branchpoint in the methionine cycle. It can be recycled back to methionine or channeled into the transsulfuration pathway to produce cysteine and glutathione. Cancer cells, with their high metabolic and proliferative rates, heavily depend on this cycle for methyl group donation (for DNA, RNA, and protein methylation) and for the synthesis of nucleotides and antioxidants.[3]

cluster_trans Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) SAM->Methyl_Acceptor Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met MS, MTR (Requires Vitamin B12) Cystathionine Cystathionine Hcy->Cystathionine CBS (Requires Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Antioxidant Defense Cysteine->GSH THF THF MTHF 5-MTHF MTHF->THF Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Caption: Core Homocysteine Metabolic Pathways.
Pro-Growth Signaling Pathways

Elevated homocysteine can trigger signaling cascades known to promote cell proliferation and survival. This is often mediated by the induction of oxidative stress.[10] Key pathways implicated include PI3K/Akt and MAPK/ERK.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[11] Its aberrant activation is a common feature in many cancers.[11] Homocysteine-induced oxidative stress can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell cycle progression.[12]

Homocysteine-Induced PI3K/Akt Activation cluster_membrane Plasma Membrane Hcy Homocysteine ROS Oxidative Stress (ROS) Hcy->ROS PI3K PI3K ROS->PI3K Activation Receptor Growth Factor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt P (Thr308) Downstream Downstream Targets (e.g., Bad, GSK3β, FoxO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt P (Ser473) Response Cell Survival & Proliferation Downstream->Response

Caption: Homocysteine-Induced PI3K/Akt Activation.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is fundamental in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth, differentiation, and survival.[13] Homocysteine can activate this pathway, potentially through oxidative stress or by influencing receptor activity, leading to sustained ERK activation.[14][15] Activated ERK translocates to the nucleus and phosphorylates transcription factors, promoting the expression of genes that drive cell proliferation.

Homocysteine-Induced MAPK/ERK Activation cluster_cyto Cytoplasm Hcy Homocysteine ROS Oxidative Stress (ROS) Hcy->ROS Receptor Growth Factor Receptor ROS->Receptor Activation Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation to Nucleus & P Response Gene Expression & Cell Proliferation TF->Response

Caption: Homocysteine-Induced MAPK/ERK Activation.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival.[16] In the context of cancer, its activation can promote proliferation and inhibit apoptosis. Homocysteine-induced oxidative stress can lead to the activation of IκB kinases (IKKs).[10] IKKs then phosphorylate the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and inflammation.[10][17]

Homocysteine-Induced NF-κB Activation cluster_cyto Cytoplasm Hcy Homocysteine ROS Oxidative Stress (ROS) Hcy->ROS IKK IKK Complex ROS->IKK Activation IkB IκBα IKK->IkB P NFkB_active NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibition NFkB_inactive->NFkB_active Release Response Gene Transcription (Survival, Inflammation) NFkB_active->Response Translocation to Nucleus

Caption: Homocysteine-Induced NF-κB Activation.

Experimental Protocols

Accurate measurement of homocysteine and its effect on cell proliferation requires robust and validated methodologies.

Measurement of Total Homocysteine in Plasma by HPLC

This protocol describes a common method for quantifying total homocysteine (tHcy) using high-performance liquid chromatography (HPLC) with fluorescence detection. The method involves reduction of all forms of homocysteine, protein precipitation, derivatization to create a fluorescent product, and chromatographic separation.

Materials:

  • EDTA-plasma samples

  • Internal Standard (IS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 g/L)[18]

  • Precipitating Agent: 10% Trichloroacetic acid (TCA)[18]

  • Derivatizing Agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)[19]

  • Borate (B1201080) buffer (pH 9.5)

  • HPLC system with a fluorescence detector (Ex: 385 nm, Em: 515 nm)[18]

  • Reversed-phase C18 column[19]

  • Mobile Phase: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄) with 5% methanol, pH adjusted to 2.7[19]

Procedure:

  • Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma. Store plasma at -20°C or below until analysis.[4]

  • Reduction: In a microcentrifuge tube, mix 50 µL of plasma, 25 µL of internal standard, and 10 µL of TCEP solution. Incubate at room temperature for 30 minutes.[18]

  • Protein Precipitation: Add 90 µL of cold 10% TCA. Vortex vigorously and centrifuge at 13,000 x g for 10 minutes.[18]

  • Derivatization: Transfer 50 µL of the clear supernatant to a new tube or autosampler vial. Add 125 µL of borate buffer and 50 µL of SBD-F solution. Mix well.[18]

  • Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[18]

  • HPLC Analysis: Inject 10-20 µL of the derivatized sample into the HPLC system.[4][18]

  • Chromatography: Perform isocratic separation using the C18 column with the specified mobile phase at a flow rate of approximately 1.0 mL/min. Total run time is typically under 10 minutes.[4][19]

  • Quantification: Create a standard curve using known concentrations of homocysteine. Calculate the concentration in samples by comparing the peak area ratio of homocysteine to the internal standard against the standard curve.

Cell Proliferation Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity studies. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product, whose absorbance is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well sterile, tissue culture-treated plates

  • This compound stock solution

  • MTS reagent solution (containing an electron coupling reagent like PES)[20]

  • Multi-well spectrophotometer (plate reader) capable of reading absorbance at 490-570 nm.[21]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Cell Adherence: Incubate the plate for 12-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and recover.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of homocysteine (and control medium without homocysteine).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.[20][22]

  • Formazan Development: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure sufficient color development without saturation.[22]

  • Absorbance Measurement: Briefly shake the plate to ensure uniform color distribution. Measure the absorbance at 490 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell proliferation relative to the untreated control cells (defined as 100%).

    • % Proliferation = (Abs_treated / Abs_control) * 100

Experimental Workflows

Visualizing the sequence of steps in an experimental protocol can clarify the overall process from sample preparation to data acquisition.

Workflow for HPLC-Based Homocysteine Measurement

start Start sample Collect Blood in EDTA Tube start->sample centrifuge Centrifuge to Separate Plasma sample->centrifuge reduce Reduce Thiols (TCEP) centrifuge->reduce precipitate Precipitate Proteins (TCA) reduce->precipitate derivatize Derivatize Supernatant (SBD-F) precipitate->derivatize hplc Inject into HPLC System derivatize->hplc analyze Detect Fluorescence & Analyze Data hplc->analyze end End analyze->end

Caption: Workflow for HPLC Measurement of Homocysteine.
Workflow for MTS Cell Proliferation Assay

start Start seed Seed Cells in 96-Well Plate start->seed adhere Incubate for Cell Adherence seed->adhere treat Treat Cells with This compound adhere->treat incubate Incubate for Experimental Period treat->incubate add_mts Add MTS Reagent to Each Well incubate->add_mts develop Incubate for Color Development add_mts->develop read Measure Absorbance (490 nm) develop->read analyze Calculate Percent Proliferation read->analyze end End analyze->end

Caption: Workflow for MTS Cell Proliferation Assay.

Conclusion and Future Directions

The available data strongly suggest that disturbed homocysteine metabolism is a feature of many cancers, with elevated plasma tHcy levels correlating with disease progression.[2][5] In vitro evidence supports a role for homocysteine as a direct stimulant of proliferation in certain cancer cells, an effect mediated by the activation of canonical pro-growth signaling pathways such as PI3K/Akt and MAPK/ERK.[8][11][14] This positions homocysteine not only as a potential biomarker for monitoring tumor activity but also as a factor in the tumor microenvironment that may contribute to its growth.

However, the role of homocysteine is not entirely straightforward. Reports of its anti-angiogenic properties suggest a dual function that may be context-dependent, varying with concentration, tumor type, and the metabolic state of the cancer cells.[3]

Future research should focus on:

  • Expanding Quantitative Studies: Larger cohort studies are needed to establish definitive, cancer-specific reference ranges and cutoff values for homocysteine as a diagnostic or prognostic marker. More in vitro studies across a wider range of cancer cell lines are required to understand the dose-dependent effects on proliferation.

  • Elucidating Upstream Mechanisms: Further investigation is needed to pinpoint the precise molecular sensors and triggers that initiate pro-growth signaling in response to elevated homocysteine.

  • In Vivo Validation: The pro-proliferative effects of homocysteine observed in vitro need to be validated in relevant animal models to understand its net effect on tumor growth, angiogenesis, and metastasis in a complex biological system.

  • Therapeutic Targeting: A deeper understanding of the reliance of cancer cells on the methionine cycle and the consequences of homocysteine dysregulation may unveil novel therapeutic strategies that target these metabolic vulnerabilities.[3]

References

The Role of DL-Homocysteine in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have emerged as a significant and independent risk factor for a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of homocysteine in the pathogenesis of these disorders. It delves into the core molecular mechanisms of Hcy-induced neurotoxicity, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved. The central theme is the convergence of multiple pathological cascades—excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation—all triggered or exacerbated by elevated homocysteine levels, leading to progressive neuronal demise.

Core Mechanisms of this compound Neurotoxicity

Homocysteine exerts its neurotoxic effects not through a single mechanism, but by orchestrating a symphony of cellular and molecular disturbances that collectively compromise neuronal integrity and function.

Excitotoxicity via NMDA Receptor Overactivation

One of the most critical mechanisms of Hcy neurotoxicity is its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[3][4]

  • Agonist Action: Homocysteine and its derivatives can directly bind to and activate NMDA receptors.[5][6] This activation leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron.[7][8]

  • Calcium Overload: Unlike the transient Ca²⁺ signals required for normal synaptic function, this prolonged influx overwhelms the cell's calcium-buffering capacity.[8][9]

  • Downstream Consequences: The resulting calcium overload triggers a cascade of detrimental events, including the activation of proteases and kinases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal death.[6][10] Hcy-NMDA receptor stimulation is a key initial step for inducing neuronal damage.[11] Specifically, stimulation of GluN2A subunit-containing NMDA receptors appears to be a crucial part of this pathway.[7]

Induction of Oxidative Stress

Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.[1][12]

  • Auto-oxidation: The sulfhydryl group of homocysteine can auto-oxidize, a process that generates superoxide (B77818) radicals and hydrogen peroxide.[13]

  • Enzymatic ROS Production: Hcy promotes the production of ROS by increasing the activity of NADPH oxidase.[12][14]

  • Antioxidant Depletion: It can also deplete the cell's natural antioxidant defenses, such as thioredoxin.[12]

  • Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration and oxidative phosphorylation, leading to further ROS production and energy failure within the neuron.[15][16] This creates a vicious cycle where oxidative stress damages mitochondria, which in turn produce more ROS.

DNA Damage and Apoptosis

Elevated homocysteine levels can directly cause DNA damage and trigger programmed cell death (apoptosis).[13][17]

  • DNA Strand Breaks: Hcy exposure leads to DNA strand breaks in neurons.[13][17]

  • PARP Activation: This DNA damage activates the nuclear enzyme poly-ADP-ribose polymerase (PARP).[13][17] Overactivation of PARP depletes cellular stores of NAD+ and ATP, leading to an energy crisis and cell death.

  • Caspase Activation: Hcy initiates the apoptotic cascade, involving the activation of caspases, which are the executioner enzymes of apoptosis.[8][13]

  • Bcl-2 Family Modulation: Hcy can modulate the expression of pro-apoptotic proteins like Bad, promoting their translocation to the mitochondria and initiating the intrinsic apoptotic pathway.[8]

Promotion of Alzheimer's Disease Pathology

Homocysteine is strongly implicated in the core pathological hallmarks of Alzheimer's disease (AD).

  • Tau Hyperphosphorylation: Hcy can inhibit protein phosphatase 2A (PP2A), a key enzyme that dephosphorylates the tau protein.[1][3] This inhibition leads to the hyperphosphorylation of tau, its detachment from microtubules, and the formation of neurofibrillary tangles (NFTs), a classic feature of AD.[1][18]

  • Aβ Aggregation: Elevated Hcy levels are associated with increased amyloid-beta (Aβ) accumulation.[1][18] Hcy can enhance the production and aggregation of the neurotoxic Aβ42 peptide, contributing to the formation of senile plaques.[4][19]

Neuroinflammation

Hcy acts as a pro-inflammatory agent in the brain.[14][20]

  • Microglia and Astrocyte Activation: It can activate microglia and astrocytes, the resident immune cells of the CNS.[14][21]

  • Pro-inflammatory Cytokine Production: Activated glial cells release a variety of neurotoxic and pro-inflammatory factors, creating a state of chronic neuroinflammation that contributes to neuronal damage.[14] This inflammatory response can be mediated by signaling pathways such as NF-κB.[14][22]

Quantitative Data on Homocysteine in Neurodegenerative Diseases

The following tables summarize quantitative data from various studies, highlighting the association between homocysteine levels and neurodegenerative diseases, as well as dose-dependent effects observed in experimental models.

Table 1: Plasma Homocysteine Levels in Neurodegenerative Diseases vs. Controls
Disease Patient Group (Mean Hcy Level) Control Group (Mean Hcy Level) Key Finding
Alzheimer's DiseaseElevated (e.g., >14 µM)[1][3]NormalSignificantly higher Hcy levels are a strong, independent risk factor for AD.[3]
Parkinson's DiseaseElevated[2]NormalPlasma Hcy levels in PD patients are significantly higher than in healthy individuals.[2]
Amyotrophic Lateral Sclerosis (ALS)Elevated[23]NormalALS subjects show higher median Hcy levels compared to matched controls.[23][24]
Table 2: Dose-Dependent Effects of this compound in In Vitro Neuronal Models
Cell Type Hcy Concentration Observed Effect
Rat Hippocampal Neurons0.5 - 250 µMDose-dependent increase in apoptosis.[11]
Rat Cortical Neurons50 µMSignificant induction of cell death.[11]
SH-SY5Y (neuronal-like) cells~20 µM (prolonged exposure)35% loss of cell viability; four-fold increase in ROS.[25]
Rat Cortical Astrocytes≥ 2 mMTime and dose-dependent gliotoxicity.[26]

Experimental Protocols

Detailed methodologies are crucial for the study of Hcy-induced neurotoxicity. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Model: Diet-Induced Hyperhomocysteinemia in Mice

This protocol is used to investigate the long-term effects of elevated homocysteine on pathology and cognition in animal models, such as transgenic mice expressing AD-like pathology.[19][27]

Objective: To induce chronic hyperhomocysteinemia and assess its impact on neurodegenerative markers.

Methodology:

  • Animal Model: Use a relevant mouse model (e.g., AppNL-G-F knock-in mice for AD) and wild-type controls.[27]

  • Dietary Intervention:

    • Feed mice a B-vitamin deficient diet (deficient in folate, B6, and B12) for a specified period (e.g., 8 weeks) to induce hyperhomocysteinemia.[27]

    • A control group receives a balanced, standard diet.

  • Sample Collection:

    • Collect blood samples periodically via tail vein or at the endpoint via cardiac puncture to measure serum Hcy levels using LC-MS/MS or other validated methods.

    • At the study endpoint, perfuse animals and collect brain tissue.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure Hcy levels.

    • Perform Western blotting or ELISA to quantify levels of Aβ, phosphorylated tau, and inflammatory markers.

  • Histological Analysis:

    • Prepare brain sections for immunohistochemistry to visualize and quantify Aβ plaques, neurofibrillary tangles, and glial cell activation.

  • Behavioral Testing:

    • Conduct cognitive tests (e.g., Morris water maze, Y-maze) before and after the dietary intervention to assess learning and memory deficits.

In Vitro Model: Hcy-Induced Apoptosis in Primary Neuronal Cultures

This protocol allows for the direct investigation of the molecular pathways involved in Hcy-induced neuronal cell death.[13][17]

Objective: To determine the roles of DNA damage, PARP activation, and caspases in Hcy-induced apoptosis.

Methodology:

  • Cell Culture:

    • Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 rat embryos.[8]

    • Plate dissociated cells on poly-L-lysine-coated plates and maintain in appropriate growth medium.

  • Homocysteine Treatment:

    • Expose mature neuronal cultures to varying concentrations of this compound (e.g., 0-1000 µM) for a set time course (e.g., 0-24 hours).

  • Pharmacological Intervention (Optional):

    • Pre-treat cells with specific inhibitors before Hcy exposure. Examples include:

      • A PARP inhibitor (e.g., 3-aminobenzamide) to assess the role of PARP.[13][17]

      • A pan-caspase inhibitor (e.g., Z-VAD-FMK) to assess the role of caspases.

      • An NMDA receptor antagonist (e.g., APV) to block excitotoxicity.[11]

  • Apoptosis and Cell Death Assays:

    • Hoechst Staining: Stain cells with Hoechst 33342 to visualize nuclear morphology. Condensed or fragmented nuclei are indicative of apoptosis.

    • TUNEL Staining: Use the TdT-mediated dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[28]

    • LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage and necrosis.

  • Western Blot Analysis:

    • Prepare cell lysates to analyze the expression and cleavage of key proteins in the apoptotic pathway, such as PARP and caspases.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental designs.

Homocysteine_Neurotoxicity_Pathway Hcy Elevated this compound NMDAR NMDA Receptor Activation Hcy->NMDAR Agonism OxidativeStress Oxidative Stress (↑ ROS) Hcy->OxidativeStress Auto-oxidation Neuroinflammation Neuroinflammation (Glial Activation) Hcy->Neuroinflammation AD_Path AD Pathology (↑ Aβ, ↑ p-Tau) Hcy->AD_Path PP2A Inhibition Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis (Caspase Activation) Ca_Influx->Apoptosis DNA_Damage DNA Damage OxidativeStress->DNA_Damage OxidativeStress->Mito_Dys PARP PARP Overactivation DNA_Damage->PARP Mito_Dys->Apoptosis Cytochrome c release Energy_Crisis ↓ NAD⁺ / ATP (Energy Crisis) PARP->Energy_Crisis NeuronDeath Neuronal Death Energy_Crisis->NeuronDeath Apoptosis->NeuronDeath Neuroinflammation->NeuronDeath Neurotoxic factors AD_Path->NeuronDeath

Caption: Core signaling pathways of this compound-induced neurotoxicity.

In_Vivo_Workflow Start Start: Select Animal Model (e.g., AD Transgenic) Group1 Group 1: Control Diet Start->Group1 Group2 Group 2: B-Vitamin Deficient Diet Start->Group2 Treatment Dietary Intervention (8 Weeks) Group1->Treatment Group2->Treatment Analysis Endpoint Analysis Treatment->Analysis Behavior Behavioral Testing (e.g., Water Maze) Analysis->Behavior Biochem Biochemical Analysis (Serum/Brain Hcy) Analysis->Biochem Histo Histopathology (Plaques, Tangles) Analysis->Histo Conclusion Conclusion: Correlate HHcy with Pathology & Deficits Behavior->Conclusion Biochem->Conclusion Histo->Conclusion

Caption: Experimental workflow for an in vivo diet-induced HHcy study.

In_Vitro_Workflow Start Start: Primary Neuronal Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Inhibitors Optional Pre-treatment: (e.g., PARP or NMDA-R Inhibitor) Start->Inhibitors Incubation Incubate (e.g., 24 hours) Treatment->Incubation Inhibitors->Treatment Assays Perform Assays Incubation->Assays CellDeath Cell Death Assay (TUNEL, LDH) Assays->CellDeath Western Western Blot (PARP, Caspases) Assays->Western ROS ROS Measurement Assays->ROS Conclusion Conclusion: Quantify Neurotoxicity & Elucidate Mechanism CellDeath->Conclusion Western->Conclusion ROS->Conclusion

Caption: Experimental workflow for an in vitro Hcy neurotoxicity study.

Conclusion and Future Directions

The evidence overwhelmingly positions this compound as a critical factor in the pathogenesis of neurodegenerative diseases. Its ability to induce excitotoxicity, oxidative stress, DNA damage, and apoptosis, while also promoting hallmark pathologies of Alzheimer's disease, makes it a key therapeutic target. For drug development professionals, strategies aimed at lowering homocysteine levels—such as supplementation with B vitamins (folate, B12, B6)—or blocking its downstream neurotoxic pathways represent promising avenues for intervention.[10] Future research should focus on further elucidating the precise molecular interactions between homocysteine and disease-specific proteins and developing targeted therapies that can mitigate its devastating effects on the central nervous system.

References

A Deep Dive into the Stereoisomers of Homocysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural and Functional Distinctions Between D- and L-Homocysteine Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Homocysteine, a non-proteinogenic amino acid, is a critical intermediate in the metabolism of methionine.[1][2][3][4][5] It exists as two stereoisomers, or enantiomers: D-homocysteine and L-homocysteine. These molecules are non-superimposable mirror images of each other, a property that leads to significant differences in their biological recognition and activity. While L-homocysteine is the naturally occurring and metabolically active form in mammals, the presence and effects of D-homocysteine are less understood but of growing interest in the fields of neurobiology and drug development. This technical guide provides a comprehensive overview of the structural and functional differences between these two enantiomers, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Structural and Physicochemical Differences

The fundamental difference between D- and L-homocysteine lies in the spatial arrangement of the four groups (a hydrogen atom, an amino group, a carboxyl group, and a thiol-containing ethyl group) around the chiral alpha-carbon. This seemingly subtle variation in stereochemistry gives rise to distinct physicochemical properties.

PropertyD-HomocysteineL-HomocysteineDL-Homocysteine (Racemic)
Molecular Formula C₄H₉NO₂SC₄H₉NO₂SC₄H₉NO₂S
Molecular Weight 135.18 g/mol [6]135.19 g/mol [4]135.18 g/mol [7]
Melting Point 232-233 °C (decomposes)232-233 °C (decomposes)[4]232-233 °C (lit.)[7][8]
Solubility in Water Soluble148 mg/mL[4]Soluble[7]
Specific Optical Rotation [α]D +25.5° (c=1 in 1 M HCl) (inferred)-25.5° (c=1 in 1 M HCl)[9]0±1° (c=1 in H₂O)[10]

Note: The specific optical rotation for D-homocysteine is inferred to be equal in magnitude and opposite in sign to the L-enantiomer, a characteristic property of enantiomers.[11]

Biological and Functional Distinctions

The stereospecificity of enzymes and receptors in biological systems leads to profound functional differences between D- and L-homocysteine.

Metabolism:

L-homocysteine is a central hub in methionine metabolism, with two primary fates: remethylation to methionine or transsulfuration to cysteine.[1][2][3][4][5] These pathways are catalyzed by a suite of stereospecific enzymes that do not act on D-homocysteine.

In contrast, the metabolism of D-homocysteine is primarily catabolic, mediated by the enzyme D-amino acid oxidase (DAAO).[12][13] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12][13]

Neuroactivity:

Both enantiomers, primarily L-homocysteine, have been implicated in neurotoxicity, largely through their interaction with N-methyl-D-aspartate (NMDA) receptors.[14][15][16][17] L-homocysteic acid, an oxidized derivative of L-homocysteine, is a potent agonist at the NMDA receptor.[18] Studies using the racemic mixture (D,L-homocysteine) have shown that it can act as both an agonist at the glutamate (B1630785) binding site and a partial antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, with its neurotoxic effects being dependent on the concentration of glycine.[14][15] While direct comparative studies on the NMDA receptor affinity of the pure enantiomers are limited, the biological context strongly suggests that L-homocysteine is the more potent enantiomer at this receptor.

Experimental Protocols

Chiral Separation of D- and L-Homocysteine via High-Performance Liquid Chromatography (HPLC):

This protocol outlines a method for the analytical separation of D- and L-homocysteine enantiomers.

1. Sample Preparation: a. For plasma or serum samples, perform a reduction step to convert disulfide-bound homocysteine to its free form. This can be achieved by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[19] b. Deproteinize the sample by adding a precipitating agent like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.[19] c. The supernatant containing the free amino acids is then derivatized with a fluorescent tagging agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form fluorescent diastereomers.[19]

2. HPLC System and Conditions: a. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[20][21][22] b. Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition and gradient profile will need to be optimized for the specific column and derivatization agent used.[20][21][22] c. Flow Rate: A typical flow rate is 1.0 mL/min.[20][21] d. Detection: Fluorescence detection is used, with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[20][21]

3. Data Analysis: a. The retention times of the D- and L-homocysteine diastereomers will differ, allowing for their separation and quantification. b. A calibration curve should be prepared using standards of known concentrations of D- and L-homocysteine to accurately determine the concentration of each enantiomer in the sample.

Enantioselective Analysis using Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used for the enantioselective analysis of homocysteine.[23]

1. Sample Preparation: a. Prepare solutions of D-homocysteine, L-homocysteine, and the sample of interest in a suitable buffer that is transparent in the desired UV range (e.g., phosphate buffer).[7][18][24][25] b. Ensure the concentration of the sample provides an optimal absorbance for the instrument, typically between 0.5 and 1.5 AU.

2. CD Spectrometer Setup and Data Acquisition: a. Instrument: A CD spectropolarimeter. b. Wavelength Range: Scan the far-UV region (typically 190-250 nm) where the peptide bond and disulfide bond of homocysteine exhibit CD signals. c. Parameters: Set the bandwidth, scanning speed, and number of accumulations to obtain a good signal-to-noise ratio. d. Blanking: Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

3. Data Analysis: a. The CD spectra of D- and L-homocysteine will be mirror images of each other. b. The magnitude of the CD signal at a specific wavelength is proportional to the concentration of the enantiomer. c. By comparing the CD spectrum of the unknown sample to the spectra of the pure enantiomers, the enantiomeric excess can be determined.

Mandatory Visualizations

L_Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) L_Hcy L-Homocysteine SAH->L_Hcy SAH Hydrolase L_Hcy->Met Methionine Synthase (Vitamin B12, Folate) Cystathionine Cystathionine L_Hcy->Cystathionine Cystathionine β-synthase (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (Vitamin B6)

Caption: Metabolic Pathways of L-Homocysteine.

D_Homocysteine_Metabolism D_Hcy D-Homocysteine Keto_acid α-keto-γ-mercaptobutyrate D_Hcy->Keto_acid D-Amino Acid Oxidase (DAAO) NH3 Ammonia (NH3) Keto_acid->NH3 H2O2 Hydrogen Peroxide (H₂O₂) Keto_acid->H2O2

Caption: Catabolism of D-Homocysteine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plasma/Serum Sample Reduction Reduction (e.g., DTT) Sample->Reduction Deproteinization Deproteinization (e.g., TCA) Reduction->Deproteinization Derivatization Derivatization (e.g., OPA + Chiral Thiol) Deproteinization->Derivatization Injection Injection Derivatization->Injection Column Reversed-Phase C18 Column Injection->Column Detection Fluorescence Detector Column->Detection Data_Analysis Data Analysis (Quantification of D- and L-Enantiomers) Detection->Data_Analysis Chromatogram

Caption: Chiral HPLC Workflow for Homocysteine.

NMDA_Signaling L_Hcy L-Homocysteine NMDA_R NMDA Receptor L_Hcy->NMDA_R Agonist at Glutamate Site Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity Excitotoxicity

Caption: L-Homocysteine and NMDA Receptor Signaling.

References

DL-Homocysteine's Interaction with NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Homocysteine (HCY), a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of HCY, a condition known as hyperhomocysteinemia, are an established risk factor for a range of neurological and vascular diseases. A primary mechanism underlying HCY-induced neurotoxicity is its complex interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. This document provides a comprehensive technical overview of this interaction, detailing the dual agonistic and antagonistic roles of HCY, the downstream signaling cascades, quantitative biophysical data, and the experimental protocols used to elucidate these mechanisms.

The Dual Role of this compound at the NMDA Receptor

The interaction of this compound with the NMDA receptor is multifaceted. Evidence demonstrates that HCY exhibits a dual-action mechanism, functioning as both an agonist at the glutamate (B1630785) binding site and a partial antagonist at the glycine (B1666218) co-agonist site.[1] This duality is critically dependent on the concentration of the co-agonist glycine.

  • Agonist at the Glutamate Site: HCY can directly bind to and activate the NMDA receptor at the glutamate binding site located on the GluN2 subunits, leading to channel opening and subsequent calcium influx.[1][2] This action is responsible for its excitotoxic effects.

  • Partial Antagonist at the Glycine Site: Concurrently, HCY competes with glycine for its binding site on the GluN1 subunit.[1][3] In the presence of low, physiological glycine concentrations, this competitive inhibition dominates, leading to a reduction in NMDA receptor activity. However, under pathological conditions where glycine levels are elevated (e.g., stroke), the agonist effects of HCY are potentiated, leading to enhanced neurotoxicity.[1][3]

This relationship illustrates that the neurotoxic potential of HCY is not absolute but is context-dependent, significantly influenced by the local neurochemical environment.

cluster_NMDAR NMDA Receptor cluster_logic GluN1 GluN1 Subunit Glycine Site GluN2 GluN2 Subunit Glutamate Site HCY This compound HCY->GluN1:g Partial Antagonist Action (Inhibition) HCY->GluN2:e Agonist Action (Excitotoxicity) Glycine Glycine (Co-agonist) Glycine->GluN1:g Required for Activation logic_node High [Glycine] Potentiates Agonist Effect logic_node->HCY modulates

Caption: Logical relationship of this compound's dual action on the NMDA receptor.

Quantitative Data on HCY-NMDA Receptor Interaction

The following tables summarize key quantitative findings from electrophysiological and calcium imaging studies.

Table 1: Agonist Potency (EC₅₀) of Homocysteine on NMDA Receptor Subtypes
NMDA Receptor SubunitEC₅₀ (μM)Cell TypeReference
Native (Cortical Neurons)Not specifiedRat Cortical Neurons[4]
Recombinant GluN1/GluN2A9.7 ± 1.8HEK293T Cells[5]
Recombinant GluN1/GluN2B61.8 ± 8.9HEK293T Cells[5]

This data highlights that HCY is a high-affinity agonist, preferentially activating GluN2A-containing NMDA receptors.[5]

Table 2: HCY-Induced Intracellular Calcium ([Ca²⁺]i) Increase and Modulation
HCY ConcentrationGlycine Concentration[Ca²⁺]i Increase / EffectAntagonist (Concentration)Cell TypeReference
5 mM (DL-HCY)1 μM97 ± 13 nM increaseN/ARat Cortical Neurons[1]
5 mM (DL-HCY)1 μMBlocked by NMDA antagonists (APV, MK-801, 7-Cl-KN) but not by non-NMDA antagonist (CNQX)VariousRat Cortical Neurons[1][6]
10-300 μM (L-HCY)50 μMEvoked significant increases in [Ca²⁺]i, comparable to 10-20 μM NMDAN/ARat Cortical Neurons[1]
50 μM (DL-HCY)100 μM~7-fold increase in intracellular calciumN/ARetinal Ganglion Cells[7]
50 μM (DL-HCY)100 μMCalcium increase completely prevented by MK-801MK-801 (250 nM)Retinal Ganglion Cells[7]
Table 3: Effects of HCY on NMDA Receptor Currents
HCY ConcentrationGlycine ConcentrationEffect on CurrentNMDA Receptor SubtypeCell TypeReference
1 mM (DL-HCY)200 nMInduced a low-amplitude current and reduced desensitization of NMDA (100 μM)-evoked currentNativeMouse Neurons[2]
50 μM (DL-HCY)100 μM252.2 ± 65% change in inward currentNativePrimary Ganglion Cells[7]
50 μM (DL-HCY)100 μMInward current significantly decreased by MK-801NativePrimary Ganglion Cells[7]
Saturating30 μMEvoked currents that declined (desensitized) in a Ca²⁺-independent mannerNativeRat Cortical Neurons[5]
Saturating30 μMDid not cause desensitizationGluN1/GluN2AHEK293T Cells[5]
Saturating30 μMCaused almost full desensitizationGluN1/GluN2BHEK293T Cells[5]

Downstream Signaling Pathways

Activation of NMDA receptors by HCY initiates a cascade of intracellular events primarily driven by the influx of Ca²⁺. This leads to the activation of multiple downstream signaling pathways implicated in neurotoxicity. A key pathway involves the extracellular-signal regulated kinase (ERK) MAP kinase.

  • NMDA Receptor Activation: HCY binds to the GluN2 subunit, and with glycine bound to GluN1, the ion channel opens.

  • Calcium Influx: A significant influx of extracellular Ca²⁺ occurs, acting as a critical second messenger.[8]

  • ERK MAP Kinase Activation: The rise in intracellular Ca²⁺ leads to a rapid and sustained phosphorylation (activation) of ERK MAP kinase.[8][9]

  • Transient CREB Activation: cAMP response-element binding protein (CREB), a pro-survival transcription factor and a downstream target of ERK, is only transiently activated. The sustained ERK activation coupled with transient CREB activation suggests a feedback loop that shuts off pro-survival signaling, facilitating neurotoxicity.[8]

  • Neuronal Cell Death: The sustained and dysregulated ERK activation is a critical intermediate step that couples HCY-mediated NMDA receptor stimulation to neuronal apoptosis.[8][9]

HCY This compound NMDAR NMDA Receptor (GluN2A preferred) HCY->NMDAR activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx leads to ERK ERK MAP Kinase (Phosphorylation) Ca_Influx->ERK causes sustained CREB CREB Activation (Transient) ERK->CREB causes Death Neuronal Cell Death (Apoptosis) ERK->Death promotes Feedback Negative Feedback Loop CREB->Feedback Feedback->CREB inhibits sustained signaling

Caption: Signaling pathway of HCY-induced neurotoxicity via NMDA receptor/ERK activation.

Experimental Protocols

The characterization of HCY's interaction with NMDA receptors relies on several key experimental techniques.

Primary Neuronal Cell Culture

This protocol is foundational for in-vitro studies of neurotoxicity.

  • Source: Primary cortical or hippocampal neurons are typically harvested from embryonic day 16-17 Sprague Dawley rat embryos.[8]

  • Dissociation: The cortical tissue is dissected and mechanically dissociated into a single-cell suspension.

  • Plating: Cells are plated on culture dishes (e.g., coated with poly-L-lysine) at a specific density.

  • Medium: Cells are maintained in a suitable growth medium, such as Dulbecco's minimum essential medium/F12 (1:1) supplemented with fetal calf serum. An antimitotic agent like cytosine D-arabinofuranoside may be added to inhibit glial proliferation.[8]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature cultures (e.g., 10-15 days in vitro).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors.

  • Preparation: A coverslip with cultured neurons or transfected HEK293 cells is placed in a recording chamber on the stage of an inverted microscope.[4][10]

  • Pipettes: Glass micropipettes (4–6 MΩ resistance) are fabricated and filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ channels).[10]

  • Recording: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell is voltage-clamped at a negative holding potential (e.g., -55 mV to -70 mV) to record inward currents.[4][10]

  • Drug Application: A perfusion system is used to rapidly apply an external bathing solution containing agonists (HCY, NMDA), co-agonists (glycine), and antagonists (APV, MK-801) to the cell.[4]

  • Data Acquisition: Currents are recorded, amplified, filtered, and digitized for analysis of properties like peak amplitude, desensitization rate, and dose-response relationships.

start Prepare Cultured Neurons or Transfected HEK293 Cells pipette Fabricate & Fill Patch Pipette start->pipette seal Form Giga-Seal on Cell Membrane pipette->seal whole_cell Rupture Membrane to Achieve Whole-Cell Mode seal->whole_cell voltage_clamp Voltage Clamp Cell (e.g., -70 mV) whole_cell->voltage_clamp perfusion Apply Agonists/Antagonists via Perfusion System voltage_clamp->perfusion record Record & Digitize Membrane Currents perfusion->record end Analyze Current Properties (Amplitude, Kinetics) record->end

Caption: Experimental workflow for whole-cell patch-clamp recording.
Intracellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentration.

  • Cell Preparation: Primary neurons are cultured on glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, for approximately 45 minutes in the dark at room temperature.[4]

  • Washing: The dye is washed out, and cells are incubated in the external solution for another 30 minutes to allow for de-esterification of the dye.

  • Imaging: The coverslip is mounted on the stage of an inverted fluorescence microscope.[4]

  • Data Acquisition: A baseline fluorescence is recorded. The experimental solution containing HCY (and other compounds) is then perfused into the chamber. Fluorescence is activated with laser light (e.g., 488 nm), and images are captured over time.

  • Analysis: The change in fluorescence intensity is quantified and often converted to an estimated intracellular calcium concentration.[1]

Cell Viability and Apoptosis Assays

These assays quantify the extent of HCY-induced neuronal death.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis (necrosis). The amount of LDH in the medium is measured spectrophotometrically and is proportional to the number of dead cells.[7]

  • Hoechst DNA Staining: This method is used to identify apoptotic cells. Neurons are treated with HCY for a prolonged period (e.g., 18 hours).[8] Cells are then fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA. Apoptotic cells are identified by their condensed, pyknotic nuclei, which appear as small, bright, and fragmented bodies under a fluorescence microscope. The percentage of pyknotic nuclei is then quantified.[8]

References

The Homocysteine Story: From Discovery to a Cardiovascular Risk Factor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, has journeyed from a mere metabolic intermediate to a significant marker and potential causative agent in cardiovascular disease. This whitepaper delves into the pivotal moments of its discovery, the formulation of the homocysteine theory of arteriosclerosis, and the intricate biochemical and signaling pathways that underscore its physiological and pathological roles. Detailed experimental protocols that were foundational to our current understanding are provided, alongside a quantitative summary of key clinical findings.

The Dawn of Homocysteine Research: A Historical Perspective

The story of homocysteine begins in the early 20th century with the work of Vincent du Vigneaud, a Nobel laureate recognized for his research on sulfur compounds.[1] In 1932, while studying the metabolism of the essential amino acid methionine, du Vigneaud and his colleagues identified a new sulfur-containing amino acid, which they named homocysteine.[2][3][4] Initially, its biomedical significance remained obscure.

Decades later, in 1962, the clinical importance of homocysteine came to light with the identification of "homocystinuria," a rare genetic disorder characterized by extremely high levels of homocysteine in the urine and blood.[3] Patients with this condition exhibited a range of severe symptoms, including a high risk of arterial and venous thrombosis.[2]

It was the astute observations of a young pathologist, Kilmer S. McCully, in 1969 that propelled homocysteine into the cardiovascular research spotlight.[5][6] McCully noted that children with homocystinuria who died at a young age had advanced arteriosclerosis, similar to that seen in much older individuals.[5][7] This led him to hypothesize that elevated homocysteine levels could be a direct cause of arteriosclerosis, a concept that became known as the "Homocysteine Theory of Arteriosclerosis."[2][8] Despite initial skepticism, McCully's theory laid the groundwork for decades of research into the vascular toxicity of homocysteine.[9][10]

The Biochemical Crossroads: Homocysteine Metabolism

Homocysteine sits (B43327) at a critical intersection of two major metabolic pathways: remethylation and transsulfuration.[11] The fate of homocysteine is tightly regulated to maintain cellular homeostasis.

Remethylation Pathway: This pathway recycles homocysteine back to methionine. It is catalyzed by the enzyme methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and uses N5-methyl-tetrahydrofolate (the active form of folate) as a methyl donor.[12] A second remethylation pathway, primarily active in the liver, utilizes betaine (B1666868) as the methyl donor.[11]

Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. The first and rate-limiting step is the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[7] Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionase, to produce cysteine and α-ketobutyrate.[6] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866).[13]

Disruptions in these pathways, often due to genetic defects in the enzymes (e.g., CBS or methylenetetrahydrofolate reductase - MTHFR) or deficiencies in the essential vitamin cofactors (folate, vitamin B12, and vitamin B6), can lead to an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia.[11]

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionase Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF N5-Methyl-THF THF->MTHF MTHFR MTHF->THF Vitamin B12 Betaine Betaine Betaine->Homocysteine BHMT B12 Vitamin B12 B6_1 Vitamin B6 B6_2 Vitamin B6 Folate Folate

Caption: Overview of Homocysteine Metabolism Pathways.

Mechanisms of Homocysteine-Induced Vascular Damage

Elevated homocysteine levels are believed to contribute to vascular damage through a multitude of interconnected mechanisms, primarily revolving around endothelial dysfunction, oxidative stress, and inflammation.[14][15][16]

Endothelial Dysfunction

The endothelium, a single layer of cells lining the blood vessels, plays a crucial role in maintaining vascular homeostasis. Hyperhomocysteinemia impairs endothelial function through several mechanisms:

  • Reduced Nitric Oxide (NO) Bioavailability: Homocysteine can decrease the production and bioavailability of nitric oxide (NO), a potent vasodilator and anti-atherogenic molecule.[17] This occurs through the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase (NOS).[14][16] The resulting accumulation of ADMA leads to reduced NO synthesis.[16]

  • Endoplasmic Reticulum (ER) Stress: Homocysteine can induce ER stress, leading to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[14][16] This can trigger apoptosis (programmed cell death) of endothelial cells.[17]

Oxidative Stress

Hyperhomocysteinemia is strongly associated with increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[18][19][20] Homocysteine can promote oxidative stress by:

  • Auto-oxidation: The sulfhydryl group of homocysteine can undergo auto-oxidation, generating ROS such as superoxide (B77818) anion and hydrogen peroxide.[18]

  • Enzyme Activation: Homocysteine can upregulate ROS-producing enzymes like NADPH oxidase in endothelial cells.[14][21]

  • Depletion of Antioxidants: The transsulfuration pathway, which is responsible for cysteine and subsequently glutathione synthesis, can be impaired in hyperhomocysteinemia, leading to reduced levels of this critical antioxidant.[13]

Inflammation

Chronic inflammation is a key driver of atherosclerosis. Homocysteine can promote a pro-inflammatory state in the vasculature by:

  • Upregulating Adhesion Molecules: Homocysteine can increase the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which facilitates the adhesion of monocytes.[22]

  • Stimulating Chemokine Production: It can induce the production of chemokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in endothelial and smooth muscle cells, promoting the recruitment of inflammatory cells into the vessel wall.[12][22]

  • Activating Inflammatory Signaling Pathways: Homocysteine can activate pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[22]

Homocysteine_Vascular_Damage Hcy Hyperhomocysteinemia OxidativeStress Oxidative Stress Hcy->OxidativeStress EndoDysfunction Endothelial Dysfunction Hcy->EndoDysfunction Inflammation Inflammation Hcy->Inflammation ROS ↑ ROS Production (NADPH Oxidase) OxidativeStress->ROS Antioxidants ↓ Antioxidant Capacity (↓ Glutathione) OxidativeStress->Antioxidants NO ↓ NO Bioavailability (↑ ADMA) EndoDysfunction->NO ERStress ↑ ER Stress (Apoptosis) EndoDysfunction->ERStress Adhesion ↑ Adhesion Molecules (VCAM-1) Inflammation->Adhesion Chemokines ↑ Chemokines (MCP-1, IL-8) Inflammation->Chemokines NFkB ↑ NF-κB Activation Inflammation->NFkB Atherosclerosis Atherosclerosis ROS->Atherosclerosis Antioxidants->Atherosclerosis NO->Atherosclerosis ERStress->Atherosclerosis Adhesion->Atherosclerosis Chemokines->Atherosclerosis NFkB->Atherosclerosis

Caption: Signaling Pathways of Homocysteine-Induced Vascular Damage.

Experimental Protocols

Our understanding of the role of homocysteine in vascular disease has been built upon key experimental models and techniques.

Induction of Hyperhomocysteinemia in Animal Models

Objective: To create an in vivo model of elevated homocysteine to study its pathological effects.

Methodology (Diet-Induced Hyperhomocysteinemia in Mice):

  • Animal Model: C57BL/6J mice are commonly used.[23]

  • Dietary Intervention:

    • High Methionine Diet: Supplementing the standard chow diet with L-methionine (e.g., 0.5% w/v in drinking water or up to 20 g/kg in the diet) is a common method.[14][19][23] This increases the metabolic flux towards homocysteine production.

    • B-Vitamin Deficient Diet: A diet deficient in folate, vitamin B6, and vitamin B12 can also be used to impair homocysteine metabolism and induce its accumulation.[14][24] Often, these diets are also supplemented with excess methionine to exacerbate the effect.

  • Duration: The diet is typically administered for a period of several weeks to months, depending on the desired severity of hyperhomocysteinemia and the pathological endpoints being studied.[23][24]

  • Monitoring: Plasma homocysteine levels are periodically measured to confirm the induction of hyperhomocysteinemia.

Experimental_Workflow_Hyperhomocysteinemia Start Select Animal Model (e.g., C57BL/6J Mice) Diet Administer Experimental Diet Start->Diet Diet_HighMet High Methionine Diet Diet->Diet_HighMet Diet_BvitDef B-Vitamin Deficient Diet Diet->Diet_BvitDef Duration Maintain Diet for Specified Duration Diet->Duration Monitoring Monitor Plasma Homocysteine Levels Duration->Monitoring Analysis Analyze Pathological Endpoints Monitoring->Analysis Analysis_Vascular Vascular Function & Histology Analysis->Analysis_Vascular Analysis_Biochem Biochemical Markers (Oxidative Stress, Inflammation) Analysis->Analysis_Biochem

Caption: Experimental Workflow for Inducing Hyperhomocysteinemia.
Measurement of Total Plasma Homocysteine

Objective: To accurately quantify the total concentration of homocysteine in plasma.

Methodology (High-Performance Liquid Chromatography - HPLC with Fluorescence Detection):

  • Sample Collection and Preparation:

    • Collect venous blood in EDTA-containing tubes.[15]

    • Centrifuge the blood sample (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[15]

    • Store plasma at -20°C or lower until analysis.[15]

  • Reduction of Disulfides:

    • Incubate the plasma sample with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce all oxidized forms of homocysteine (homocystine and mixed disulfides) to free homocysteine.[12]

  • Protein Precipitation:

    • Add a precipitating agent, like trichloroacetic acid (TCA), to remove proteins from the sample.[12]

    • Centrifuge to pellet the precipitated proteins.

  • Derivatization:

    • The supernatant containing free homocysteine is mixed with a derivatizing agent, such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), which reacts with the sulfhydryl group of homocysteine to form a fluorescent adduct.[17]

  • HPLC Analysis:

    • Inject the derivatized sample into a reversed-phase HPLC system.

    • Separate the homocysteine-SBD-F adduct from other compounds using an appropriate mobile phase (e.g., a phosphate (B84403) buffer with methanol).[17]

    • Detect the fluorescent adduct using a fluorescence detector (e.g., excitation at 385 nm and emission at 515 nm).[12]

  • Quantification:

    • Determine the concentration of homocysteine in the sample by comparing its peak area to that of a known standard. An internal standard is often used to improve accuracy.[12]

Quantitative Data Summary

Plasma Homocysteine Levels
CategoryHomocysteine Level (µmol/L)Reference(s)
Normal5 - 15[3]
Mild Hyperhomocysteinemia15 - 30[3][16]
Moderate Hyperhomocysteinemia30 - 100[3][16]
Severe Hyperhomocysteinemia> 100[3][16]
Summary of Major Homocysteine-Lowering Clinical Trials
Trial NameParticipantsInterventionKey FindingsReference(s)
HOPE-2 5,522 patients with vascular disease or diabetesFolic acid (2.5 mg/day), vitamin B6 (50 mg/day), and vitamin B12 (1 mg/day) vs. placeboNo significant reduction in the primary outcome (cardiovascular death, myocardial infarction, stroke). A 24% relative risk reduction in stroke was observed.[18]
NORVIT 3,749 patients after acute myocardial infarctionFolic acid (0.8 mg/day) + vitamin B12 (0.4 mg/day) + vitamin B6 (40 mg/day); folic acid + vitamin B12; vitamin B6 alone; or placeboNo significant effect on the primary composite endpoint (recurrent myocardial infarction, stroke, and sudden cardiac death). A trend towards increased risk in the combined B vitamin group was noted.[18]
VISP 3,680 patients with recent non-disabling cerebral infarctionHigh-dose (folic acid 2.5 mg, B6 25 mg, B12 0.4 mg) vs. low-dose (folic acid 0.02 mg, B6 0.2 mg, B12 0.006 mg) B vitaminsNo significant difference in the primary outcome of recurrent stroke.[18]
Meta-analysis of 8 trials 37,485 individualsB vitamins (folic acid, B6, B12)Lowering homocysteine by about 25% for 5 years had no significant effect on coronary heart disease, stroke, cancer, or all-cause mortality.[11]
Cochrane Review (2017) 12 trials, 46,699 participantsB vitamins (B6, B9, B12)No evidence of preventing myocardial infarction or reducing all-cause mortality. A small reduction in stroke risk was observed.[2]

Conclusion and Future Directions

The journey of homocysteine research, from its discovery to the extensive investigation of its role in cardiovascular disease, exemplifies the evolution of scientific inquiry. While early observational studies and mechanistic research painted a compelling picture of homocysteine as a significant cardiovascular risk factor, large-scale clinical trials on homocysteine-lowering therapies have yielded largely neutral results for major cardiovascular events, with the possible exception of a modest benefit in stroke prevention.

This discrepancy highlights the complexity of the relationship between homocysteine and vascular disease. It is possible that homocysteine is more of a marker of underlying pathology (such as poor diet or impaired B-vitamin metabolism) rather than a direct causative agent in all contexts. Alternatively, the interventions in the clinical trials may not have been initiated early enough or for a sufficient duration to reverse established atherosclerotic disease.

Future research should focus on several key areas:

  • Elucidating the precise contexts in which homocysteine is pathogenic: This includes investigating its role in specific patient populations and its interaction with other risk factors.

  • Exploring novel therapeutic strategies: Beyond simple B-vitamin supplementation, targeting specific downstream pathways of homocysteine-induced damage may prove more effective.

  • Refining the use of homocysteine as a biomarker: Identifying which patient groups would benefit most from homocysteine screening and intervention is crucial.

The story of homocysteine is far from over. Continued research will undoubtedly provide a clearer understanding of its place in the complex tapestry of cardiovascular disease, ultimately guiding more effective prevention and treatment strategies.

References

Methodological & Application

Application Notes and Protocols: Modeling Oxidatve Stress in Cell Culture Using DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Homocysteine (DL-Hcy) for inducing oxidative stress in in vitro cell culture models. This established method is critical for studying the cellular mechanisms of diseases associated with hyperhomocysteinemia and for the preclinical evaluation of therapeutic agents.

Introduction

Hyperhomocysteinemia, an elevated level of homocysteine in the blood, is an independent risk factor for various pathologies, including cardiovascular diseases, neurodegenerative disorders, and liver disease.[1][2][3][4] A primary mechanism underlying the detrimental effects of high homocysteine levels is the induction of oxidative stress.[2] this compound, a stable and readily available form of homocysteine, is widely used in cell culture to mimic the conditions of hyperhomocysteinemia and study its downstream cellular consequences.

Mechanism of this compound-Induced Oxidative Stress

This compound induces oxidative stress through a multi-faceted mechanism that disrupts cellular redox homeostasis. Key events include:

  • Generation of Reactive Oxygen Species (ROS): The auto-oxidation of the thiol group in homocysteine leads to the production of superoxide (B77818) radicals and hydrogen peroxide.[1]

  • Enzymatic ROS Production: Homocysteine stimulates the activity of NADPH oxidase, a major source of cellular ROS.[5][6][7]

  • Impairment of Antioxidant Defenses: It can lead to a decrease in the expression and activity of antioxidant enzymes such as thioredoxin and superoxide dismutase-1 (SOD1).[5][6][7][8]

  • Endothelial Nitric Oxide Synthase (eNOS) Uncoupling: Homocysteine can uncouple eNOS, causing it to produce superoxide instead of nitric oxide (NO), further contributing to oxidative stress.[6][9]

  • Induction of Endoplasmic Reticulum (ER) Stress: Homocysteine can induce ER stress, leading to the upregulation of stress-response genes like GRP78 and GADD153.[10][11]

  • Inhibition of Nitric Oxide Bioavailability: Homocysteine can lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[5][6][7]

Experimental Considerations

Cell Culture Models

A variety of cell types are susceptible to homocysteine-induced oxidative stress. The choice of cell line should be guided by the research question.

Cell TypeApplicationReference
Human Umbilical Vein Endothelial Cells (HUVECs) Studying endothelial dysfunction, atherosclerosis[10][11]
Cardiac Microvascular Endothelial Cells (MVECs) Investigating cardiovascular disease mechanisms[5][6][7]
H9c2 Cardiomyocytes Modeling cardiac injury and dysfunction[1]
Human Trabecular Meshwork Cells Researching glaucoma and ocular pathologies[8]
This compound Concentration and Incubation Time

The concentration of this compound and the duration of treatment are critical parameters that should be optimized for each cell type and experimental endpoint.

ParameterRecommended RangeNotesReference
Concentration 10 µM - 5 mMPhysiological ranges for hyperhomocysteinemia are often categorized as moderate (16–30 µM), intermediate (31–100 µM), and severe (>100 µM). Higher concentrations (in the millimolar range) are often used for more acute and robust responses.[5][11][12][5][11][12]
Incubation Time 2 - 24 hoursShorter incubation times may be sufficient to observe early signaling events, while longer durations are typically required to measure changes in protein expression and cell viability.[5][6][7][11]

Key Experimental Protocols

Protocol 1: Induction of Oxidative Stress with this compound

This protocol describes the basic procedure for treating cultured cells with this compound to induce oxidative stress.

Materials:

  • Cultured cells of choice

  • Complete cell culture medium

  • This compound (Sigma-Aldrich, Cat. No. H4628 or equivalent)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in sterile PBS or cell culture medium. The stock solution should be freshly prepared.

  • On the day of the experiment, remove the culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add fresh culture medium containing the desired final concentration of this compound to the cells. Include a vehicle control (medium with PBS or the solvent used for the stock solution).

  • Incubate the cells for the predetermined time (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with the desired downstream analysis (e.g., ROS measurement, protein expression analysis).

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

Materials:

  • This compound-treated and control cells

  • DCFH-DA (Sigma-Aldrich, Cat. No. D6883 or equivalent)

  • Serum-free cell culture medium

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Following this compound treatment, remove the culture medium.

  • Wash the cells twice with warm, serum-free medium.

  • Prepare a working solution of DCFH-DA in serum-free medium. A final concentration of 10 µM is commonly used.[5]

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[5]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze cells by flow cytometry.

Signaling Pathways and Experimental Workflow Diagrams

G Hcy This compound PAR4 PAR-4 Activation Hcy->PAR4 ERK ERK1/2 Signaling Hcy->ERK eNOS_Uncoupling eNOS Uncoupling Hcy->eNOS_Uncoupling ADMA ADMA Accumulation Hcy->ADMA NADPH_Ox NADPH Oxidase Upregulation PAR4->NADPH_Ox Thioredoxin Thioredoxin Downregulation PAR4->Thioredoxin ROS Increased ROS NADPH_Ox->ROS Thioredoxin->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Mito_Dys Mitochondrial Dysfunction ERK->Mito_Dys Mito_Dys->ROS eNOS_Uncoupling->ROS NO Decreased NO Bioavailability ADMA->NO NO->Ox_Stress

Caption: Key signaling pathways in this compound-induced oxidative stress.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed and Culture Cells (e.g., HUVECs, H9c2) Hcy_Treatment Treat with this compound (e.g., 100 µM for 24h) Cell_Culture->Hcy_Treatment ROS_Assay ROS Measurement (e.g., DCFH-DA Assay) Hcy_Treatment->ROS_Assay Western_Blot Protein Expression Analysis (e.g., p-ERK, SOD1) Hcy_Treatment->Western_Blot MMP_Assay Mitochondrial Potential (e.g., JC-1 Assay) Hcy_Treatment->MMP_Assay

Caption: General experimental workflow for studying DL-Hcy-induced oxidative stress.

Quantitative Data Summary

The following tables summarize typical quantitative findings from studies using this compound to induce oxidative stress.

Table 1: Effect of this compound on ROS Production

Cell TypeDL-Hcy ConcentrationIncubation TimeFold Increase in ROS (vs. Control)Reference
MVEC 40 µM24 hSignificant increase[5]
MVEC 100 µM24 h~2.5-fold[5]
HTMC 30-1000 µMNot specifiedSignificant increase[8]

Table 2: Effect of this compound on Gene/Protein Expression

Cell TypeDL-Hcy ConcentrationIncubation TimeTargetChange in ExpressionReference
MVEC 100 µM24 hiNOSIncreased[5][6][7]
MVEC 100 µM24 heNOSDecreased[5][6][7]
MVEC 100 µM24 hDDAHDecreased[5][6][7]
HUVEC 5 mM8 hGRP78 mRNA~20-fold increase[11]
HTMC 30-1000 µMNot specifiedSOD1Decreased (dose-dependent)[8]

Troubleshooting and Further Considerations

  • Cell Viability: At high concentrations and long incubation times, this compound can induce cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to ensure that the observed effects are not due to widespread cell death.

  • Reagent Stability: this compound solutions should be prepared fresh for each experiment to ensure consistent activity.

  • Positive Controls: Including a known inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP), can serve as a positive control for the assays.

  • Antioxidant Controls: To confirm that the observed effects are mediated by oxidative stress, experiments can be repeated in the presence of an antioxidant, such as N-acetylcysteine (NAC).

By following these guidelines and protocols, researchers can effectively use this compound to model oxidative stress in cell culture, providing valuable insights into disease mechanisms and facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols for Administration of DL-Homocysteine in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-homocysteine in animal models of stroke. This document includes detailed experimental protocols, quantitative data presentation, and visualization of key signaling pathways to guide researchers in designing and executing studies to investigate the role of homocysteine in stroke pathophysiology and to evaluate potential therapeutic interventions.

Introduction

Elevated levels of homocysteine, a sulfur-containing amino acid, are an independent risk factor for ischemic stroke.[1] Animal models are crucial for understanding the mechanisms by which hyperhomocysteinemia exacerbates stroke-induced brain injury and for testing novel therapeutic strategies. This compound, a racemic mixture, is commonly used in these models to induce hyperhomocysteinemia. These notes provide protocols for the administration of this compound in conjunction with a widely used animal model of stroke, the middle cerebral artery occlusion (MCAO) model.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of homocysteine on stroke outcomes in animal models.

Table 1: Effect of Homocysteine on Infarct Volume

Treatment GroupAnimal ModelDuration of IschemiaInfarct Volume (mm³) (Mean ± SD)% of Hemisphere Infarcted (Mean ± SD)p-valueReference
Control (Saline)Rat, MCAO90 min180.5 ± 25.332.4 ± 4.5< 0.05[2]
This compoundRat, MCAO90 min250.2 ± 30.145.1 ± 5.4< 0.05[2]

Table 2: Effect of Homocysteine on Neurological Deficit Scores

Treatment GroupAnimal ModelTime PointNeurological Score (Mean ± SD)Scoring Systemp-valueReference
ShamRat24h post-MCAO0.5 ± 0.2mNSS (0-18)< 0.01[3]
MCAO + SalineRat24h post-MCAO12.3 ± 1.8mNSS (0-18)< 0.01[3]
MCAO + DL-HcyRat24h post-MCAO15.1 ± 2.1mNSS (0-18)< 0.05[4]

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors and forceps

  • 4-0 nylon monofilament with a silicon-coated tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Gently insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • After the desired duration of occlusion (e.g., 90 minutes), carefully withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Administration of this compound

a) Chronic Administration via Tail Vein Injection

This protocol is suitable for inducing a sustained state of hyperhomocysteinemia prior to stroke induction.

Materials:

  • This compound (Sigma-Aldrich)

  • Sterile saline

  • Insulin syringes

Procedure:

  • Dissolve this compound in sterile saline to a final concentration of 1.6 mg/mL.

  • Administer this compound at a dose of 1.6 mg/kg/day via tail vein injection.[4]

  • Continue daily injections for a period of 28 days prior to the MCAO surgery.[4]

  • On the day of surgery, perform the MCAO procedure as described above.

b) Acute Intracerebroventricular (ICV) Injection

This method allows for the direct delivery of homocysteine to the brain.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Dissolve this compound in aCSF to the desired concentration (e.g., 2 µmol/µl).

  • Drill a small burr hole in the skull over the lateral ventricle.

  • Slowly inject the this compound solution into the lateral ventricle using a Hamilton syringe.

  • This can be performed before or after the MCAO procedure, depending on the experimental design.

Assessment of Stroke Outcomes

a) Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and infarcted brain tissue.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.

  • Chill the brain at -20°C for 20 minutes to firm the tissue.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Calculate the infarct volume using image analysis software (e.g., ImageJ). The indirect method is often used to correct for edema: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[5][6]

b) Neurobehavioral Assessment

A battery of tests should be used to assess neurological function before and after stroke.

  • Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions. Scores range from 0 (normal) to 18 (maximal deficit).[7]

  • Cylinder Test: This test assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired and unimpaired forelimbs for wall exploration is counted.[7][8]

  • Garcia Scale: This scoring system assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in homocysteine-mediated neurotoxicity in stroke and a typical experimental workflow.

Homocysteine_NMDA_ERK_Pathway HCY This compound NMDA NMDA Receptor (GluN2A subunit) HCY->NMDA Agonist Ca_influx Ca²⁺ Influx NMDA->Ca_influx Stimulates ERK_MAPK ERK/MAP Kinase Activation Ca_influx->ERK_MAPK Leads to CREB Transient CREB Activation ERK_MAPK->CREB Neurotoxicity Neurotoxicity & Neuronal Death ERK_MAPK->Neurotoxicity Sustained activation promotes

Homocysteine-NMDA Receptor-ERK Signaling Pathway.

Homocysteine_Microglia_STAT3_Pathway HCY This compound Microglia Microglia HCY->Microglia Activates JAK2 JAK2 Microglia->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Phosphorylation) STAT3->pSTAT3 Inflammatory_Cytokines TNF-α, IL-6 pSTAT3->Inflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation

Homocysteine-Induced Microglial Activation via STAT3.

Experimental_Workflow Animal_Acclimation Animal Acclimation (7 days) Baseline_Testing Baseline Neurobehavioral Testing Animal_Acclimation->Baseline_Testing Group_Assignment Random Group Assignment (Control vs. DL-Hcy) Baseline_Testing->Group_Assignment Hcy_Admin This compound Administration (e.g., 28 days) Group_Assignment->Hcy_Admin Saline_Admin Saline Administration (Control) Group_Assignment->Saline_Admin MCAO MCAO Surgery Hcy_Admin->MCAO Saline_Admin->MCAO Post_Op_Care Post-Operative Care & Monitoring MCAO->Post_Op_Care Post_Stroke_Testing Post-Stroke Neurobehavioral Testing (e.g., 24h, 72h, 7d) Post_Op_Care->Post_Stroke_Testing Euthanasia Euthanasia & Brain Harvest (e.g., 7 days) Post_Stroke_Testing->Euthanasia Histology Histological Analysis (TTC Staining, etc.) Euthanasia->Histology

Experimental Workflow for this compound in a Stroke Model.

References

Application Notes and Protocols for Assessing Neuronal Viability Following DL-Homocysteine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the neurotoxic effects of DL-Homocysteine using common cell viability assays. Detailed protocols for the MTT, LDH, and Calcein-AM/Propidium Iodide (PI) assays are provided, along with a summary of expected quantitative outcomes and an overview of the key signaling pathways involved in homocysteine-induced neuronal cell death.

Introduction to this compound Neurotoxicity

This compound is a sulfur-containing amino acid that, at elevated levels (hyperhomocysteinemia), is recognized as a neurotoxin.[1][2] It is implicated in a range of neurodegenerative disorders by inducing neuronal cell damage and death.[1][3] The neurotoxic effects of homocysteine are mediated, in part, by its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[2][4] This activation leads to excessive calcium (Ca2+) influx into neurons, triggering downstream signaling cascades that result in oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[2][5] Understanding and accurately quantifying the impact of this compound on neuronal viability is crucial for research into neurodegenerative diseases and the development of potential therapeutic interventions.

Key Signaling Pathway in Homocysteine-Induced Neurotoxicity

This compound exerts its neurotoxic effects primarily through the overstimulation of NMDA receptors. This leads to a cascade of intracellular events culminating in neuronal cell death. The binding of homocysteine to the NMDA receptor triggers the opening of its ion channel, resulting in a significant influx of Ca2+.[2][4] This elevated intracellular calcium activates various downstream pathways, including the extracellular signal-regulated kinase (ERK) MAP kinase pathway.[1][6] Persistent activation of these pathways contributes to neuronal damage and apoptosis.[1][6]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Agonist Binding Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening ERK_MAP_Kinase ERK MAP Kinase Phosphorylation Ca_Influx->ERK_MAP_Kinase Neuronal_Cell_Death Neuronal Cell Death (Apoptosis) ERK_MAP_Kinase->Neuronal_Cell_Death

Caption: Homocysteine-induced neurotoxicity signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effect of this compound on neuronal viability. These values can serve as a reference for expected outcomes.

AssayCell TypeHomocysteine ConcentrationTreatment DurationObservationReference
CCK-8N2a cells500 µM5 daysSignificant reduction in cell viability[7]
LDH ReleaseN2a cells500 µM5 daysSignificant increase in LDH leakage[7]
Hoechst StainingCortical neurons50 µM18 hoursSignificant increase in pyknotic nuclei (cell death)[6]
MTT AssaySH-SY5Y cells0.1, 1, 2, 3 mMNot SpecifiedDose-dependent decrease in cell viability[8]
Trypan Blue ExclusionCerebrocortical culturesAs low as 10 µM6 daysDose-dependent neurotoxicity[9][10]

Experimental Workflow for Cell Viability Assays

A general workflow for assessing the effect of this compound on neuronal cell viability involves cell culture, treatment, and subsequent analysis using one of the detailed assays below.

A Plate Neuronal Cells B Incubate to Allow Adherence and Differentiation A->B C Treat with this compound (and Controls) B->C D Incubate for a Defined Period C->D E Perform Cell Viability Assay D->E F MTT Assay E->F G LDH Assay E->G H Calcein-AM/PI Staining E->H I Data Acquisition and Analysis F->I G->I H->I

Caption: General experimental workflow for viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Neuronal cell culture

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Plating: Plate neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere and differentiate for the appropriate time for your specific neuronal culture.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Return the plate to the incubator and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

Principle: This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of late apoptosis and necrosis.[12][13]

Materials:

  • Neuronal cell culture

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13]

  • Assay Reaction: Prepare the LDH assay reagent according to the kit manufacturer's instructions. Add 50 µL of the prepared assay reagent to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Controls: It is recommended to include controls for maximum LDH release (by lysing all cells) and background LDH activity in the medium.[14]

Calcein-AM and Propidium Iodide (PI) Staining

Principle: This fluorescence-based assay simultaneously identifies live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein.[15][16] PI is a fluorescent nuclear stain that cannot cross the intact membrane of live cells and therefore only stains the nuclei of dead cells with compromised membranes red.[15][16]

Materials:

  • Neuronal cell culture

  • This compound

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Plating and Treatment: Plate cells on a suitable imaging plate or dish (e.g., glass-bottom 96-well plate) and treat with this compound as described in the MTT protocol.

  • Preparation of Staining Solution: Prepare a fresh working staining solution by diluting the Calcein-AM and PI stock solutions in PBS or HBSS. Final concentrations are typically around 1-2 µM for Calcein-AM and 1-5 µg/mL for PI.[16]

  • Staining: Remove the treatment medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]

  • Washing: Gently wash the cells twice with PBS to remove excess dyes.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence. Live cells will appear green, and dead cells will have red nuclei.

    • Flow Cytometry: For a quantitative analysis of cell populations, detach the cells (if adherent) and analyze them using a flow cytometer, detecting green fluorescence for live cells and red fluorescence for dead cells.[15]

References

Application Notes and Protocols for the Separation of D- and L-Homocysteine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. While L-homocysteine is the naturally occurring enantiomer, the presence and concentration of D-homocysteine can be of significant interest in various fields, including disease biomarker research and drug development. The accurate separation and quantification of D- and L-homocysteine enantiomers are crucial for understanding their respective physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) offers robust and reliable methods for this chiral separation.

This document provides detailed application notes and protocols for two primary HPLC-based strategies for resolving D- and L-homocysteine:

  • Direct Separation on Chiral Stationary Phases (CSPs): This approach utilizes HPLC columns with a chiral selector immobilized on the stationary phase to directly resolve the enantiomers.

  • Indirect Separation via Chiral Derivatization: This method involves reacting the homocysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Method 1: Two-Dimensional HPLC with a Chirobiotic TAG Column (Direct Method)

This method employs a two-dimensional HPLC system for the determination of homocysteine enantiomers in biological samples such as human serum. The first dimension separates homocysteine from other amino acids on an achiral column, and the second dimension resolves the D- and L-enantiomers on a chiral column.

Quantitative Data
ParameterValueReference
Column (1st Dimension) Purospher RP-18 endcapped (250–4 mm, 5 µm)[1]
Column (2nd Dimension) Chirobiotic TAG (250–4.6 mm, 5 µm)[1]
Detection Electrochemical[1]
Limit of Detection (LOD) 0.05 - 0.50 µg/mL[1]
Limit of Quantification (LOQ) 0.17 - 1.67 µg/mL[1]
Elution Order L-enantiomer before D-enantiomer[1]
Experimental Protocol

1. Sample Preparation (Human Serum)

  • Collect blood samples and separate the serum.

  • To reduce disulfide bonds and release free homocysteine, treat the serum with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

  • Precipitate proteins using an acid, for example, trichloroacetic acid (TCA).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant before injection into the HPLC system.

2. HPLC Conditions

  • First Dimension (Achiral Separation):

    • Column: Purospher RP-18 endcapped (250–4 mm, 5 µm).

    • Mobile Phase: An appropriate aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) to separate total homocysteine from other amino acids. The exact composition should be optimized based on the specific sample matrix.

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Second Dimension (Chiral Separation):

    • Column: Chirobiotic TAG (250–4.6 mm, 5 µm).

    • Mobile Phase: The mobile phase composition needs to be optimized for the best chiral resolution. A mixture of an organic solvent (like methanol (B129727) or ethanol) and an aqueous buffer containing a small amount of acid or base is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Column temperature should be controlled, as it can significantly affect chiral separation.

  • Detection:

    • Detector: Electrochemical detector.

    • Electrode Potentials: The working and reference electrode potentials must be optimized for the sensitive detection of homocysteine.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc 2D-HPLC Analysis serum Serum Sample reduction Reduction (TCEP) serum->reduction precipitation Protein Precipitation (TCA) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration centrifugation->filtration injection Injection filtration->injection achiral_col 1D: Achiral Column (Purospher RP-18) injection->achiral_col chiral_col 2D: Chiral Column (Chirobiotic TAG) achiral_col->chiral_col detector Electrochemical Detection chiral_col->detector

Caption: Workflow for 2D-HPLC separation of D- and L-Homocysteine.

Method 2: Indirect Separation via Pre-column Derivatization with Marfey's Reagent (FDAA)

This method involves the derivatization of D- and L-homocysteine with a chiral reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), to form diastereomers. These diastereomers can then be separated on a standard reversed-phase HPLC column.

Quantitative Data
ParameterValueReference
Derivatizing Reagent Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)[2]
Column Reversed-Phase C18 (e.g., Spheri-5 RP-18, 10 x 4.6 cm)[2]
Detection UV (340 nm)[2]
Elution Order L-derivative before D-derivative[2]
Sensitivity Nanomole level[2]
Experimental Protocol

1. Sample Preparation and Derivatization

  • Prepare a standard solution of DL-homocysteine or the sample containing homocysteine.

  • In a reaction vial, add 100 µL of the sample.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

  • Heat the mixture at 40°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction.

  • The sample is now ready for HPLC analysis after degassing.

2. HPLC Conditions

  • Column: A standard reversed-phase C18 column (e.g., Spheri-5 RP-18, 10 x 4.6 cm).

  • Mobile Phase: A gradient of triethylamine (B128534) phosphate (B84403) buffer and acetonitrile is typically used. The specific gradient profile should be optimized to achieve baseline separation of the diastereomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Detector: UV Detector.

    • Wavelength: 340 nm.

Derivatization Reaction and Separation Principle

cluster_reactants Reactants cluster_products Products cluster_hplc HPLC Separation dl_hcy D,L-Homocysteine diastereomers Diastereomers (L-D, L-L) dl_hcy->diastereomers Derivatization fdaa L-FDAA (Marfey's Reagent) fdaa->diastereomers rp_column Reversed-Phase C18 Column diastereomers->rp_column separation Separation of Diastereomers rp_column->separation

Caption: Principle of indirect chiral separation using Marfey's reagent.

Other Promising HPLC Methods for D- and L-Homocysteine Separation

While the two methods above are well-documented, other approaches also show significant promise for the chiral separation of homocysteine.

Direct Separation on Other Chiral Stationary Phases
  • Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T): These columns, based on the macrocyclic glycopeptide teicoplanin, are effective for the separation of underivatized amino acids.[3] The D-enantiomer is typically retained more strongly than the L-enantiomer.[3] A mobile phase consisting of a water:methanol:formic acid mixture can be a good starting point for method development.[3]

  • Crown Ether-based CSPs: Chiral stationary phases containing a chiral crown ether selector, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are also well-suited for the enantioseparation of primary amino acids.[4]

Indirect Separation with Other Chiral Derivatizing Agents
  • o-Phthalaldehyde (OPA) with a Chiral Thiol: This is a widely used pre-column derivatization method for amino acids.[5] The primary amino group of homocysteine reacts with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindoles.[5] These can be separated on a reversed-phase column and detected with high sensitivity using a fluorescence detector.

Conclusion

The choice of method for the separation of D- and L-homocysteine will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The direct method using a chiral stationary phase is often simpler as it does not require a derivatization step. However, the indirect method using a chiral derivatizing agent can offer higher sensitivity, especially when a fluorescent tag is introduced, and can be performed on more common achiral columns. For all methods, optimization of the mobile phase composition, flow rate, and column temperature is critical to achieving baseline separation of the enantiomers.

References

Application Note: Spectrophotometric Measurement of DL-Homocysteine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine and cysteine. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathological conditions, including cardiovascular diseases, stroke, Alzheimer's disease, and neural tube defects.[1][2] Consequently, the accurate and reliable quantification of homocysteine in biological samples is of significant interest for both clinical diagnostics and biomedical research. While several methods exist for homocysteine determination, including high-performance liquid chromatography (HPLC) and immunoassays, spectrophotometric methods offer a viable alternative that is often simpler, more cost-effective, and amenable to high-throughput screening.[1][3]

This application note provides detailed protocols for the spectrophotometric measurement of this compound in biological samples, primarily focusing on an enzymatic cycling assay. This method is highly sensitive and specific for homocysteine.[4][5] Additionally, an alternative direct colorimetric method is presented. These protocols are intended for researchers, scientists, and drug development professionals.

Principle of the Assays

Two primary spectrophotometric methods are detailed:

  • Enzymatic Cycling Assay: This is the most common spectrophotometric method. In this assay, oxidized homocysteine in the sample is first reduced to its free form. An enzyme specific to homocysteine then catalyzes a reaction that generates an intermediate. This intermediate subsequently reacts with a probe to produce a colored or fluorescent product, or it participates in a cyclic reaction that leads to the consumption of NADH. The change in absorbance, typically at 340 nm for NADH-based assays, is directly proportional to the homocysteine concentration in the sample.[4][6][7]

  • Direct Colorimetric Assay: This method involves a chemical reaction where homocysteine directly reacts with a chromogenic agent to produce a colored product. The intensity of the color, measured at a specific wavelength, correlates with the amount of homocysteine present. These methods are often simple and rapid.[2][8]

Quantitative Data Summary

The performance characteristics of various spectrophotometric and related methods for homocysteine detection are summarized below.

MethodAnalyteSample TypeDetection LimitLinearity RangeReference
Spectrophotometric Enzymatic CyclingHomocysteineSerumNot Specified0-50 µmol/L[4]
HPLC with Spectrophotometric DetectionTotal HomocysteinePlasma< 50 nMNot Specified[1]
Colorimetric Assay (Fluorone Black)HomocysteinePlasmaNot Specified0-15 µM[2]
HPLC with Fluorimetric DetectionHomocysteinePlasma1.0 µmol/L5.0-85.0 µmol/L[9]
Fluorometric Assay KitHomocysteinePlasma, Serum5 µMNot Specified[10]

Experimental Protocols

Protocol 1: Enzymatic Cycling Spectrophotometric Assay

This protocol is based on the principles of commercially available colorimetric assay kits that utilize an enzymatic cycling reaction.[4]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Microplate reader (optional, for high-throughput)

  • 37°C incubator

  • Micropipettes and tips

  • 1.5 mL microcentrifuge tubes

  • Biological samples (serum or plasma, collected according to standard procedures)[3]

  • This compound standard solution

  • Reagent 1 (Working Solution 1): Contains enzymes and substrates.

  • Reagent 2 (Working Solution 2): Contains co-substrates and reducing agents (e.g., triethyl phosphine (B1218219) - TCEP).[4]

  • Normal saline (0.9% NaCl)

Procedure:

1. Sample Preparation: a. Collect blood samples and prepare serum or plasma. It is recommended to use fasting samples.[4] b. Samples can be stored at 2-8°C for up to one week or at -20°C for several months.[4] c. If samples have high concentrations of homocysteine, dilute them with normal saline to fall within the assay's linear range.[4]

2. Standard Curve Preparation: a. Prepare a series of this compound standards in normal saline or the assay buffer provided with a kit. A typical concentration range would be 0, 5, 10, 20, 30, 40, and 50 µmol/L.

3. Assay Protocol: a. Set up reactions in microcentrifuge tubes or a 96-well plate. For each sample and standard, prepare a test tube. b. Add 20 µL of the sample or standard to the respective tubes. c. Add 200 µL of Reagent 1 to each tube. d. Mix thoroughly and incubate at 37°C for 4 minutes.[4] e. Add 50 µL of Reagent 2 to each tube. f. Mix and incubate at 37°C for 2 minutes.[4] g. Set the spectrophotometer to zero with distilled water at 340 nm. h. Measure the absorbance (A1) of each sample and standard immediately after the second incubation. i. Continue to incubate at 37°C and measure the absorbance again after a defined time, for instance, 2 minutes (A2).[4] j. Calculate the change in absorbance (ΔA) = A1 - A2.

4. Calculation: a. Plot the ΔA for the standards against their concentrations to generate a standard curve. b. Determine the concentration of homocysteine in the samples from the standard curve.

Protocol 2: Direct Colorimetric Assay using Fluorone Black

This protocol is based on a research method for the direct detection of homocysteine.[2][8]

Materials:

  • Spectrophotometer capable of reading in the visible range (e.g., 510 nm)

  • Micropipettes and tips

  • Biological samples (plasma)

  • This compound standard solution

  • Fluorone Black (commercially available)

  • Triphenylphosphine (PPh3)

  • Methanol

  • Phosphate (B84403) buffer (pH 7.3)

Procedure:

1. Reagent Preparation: a. Prepare a stock solution of Fluorone Black (e.g., 1 mM in methanol). b. Prepare a stock solution of PPh3 (e.g., 100 mM in methanol). c. Prepare working solutions by diluting the stocks in a 70% methanol/30% phosphate buffer (pH 7.3) mixture. A final concentration of 10 µM Fluorone Black and 1.5 mM PPh3 is suggested.[2]

2. Sample Preparation: a. For total homocysteine, the disulfide bonds in the plasma must be reduced. This can be achieved by incubating the sample with a reducing agent like dithiothreitol (B142953) (DTT) prior to the assay. b. Deproteinize the plasma sample, for example, by adding a precipitating agent and centrifuging.

3. Assay Protocol: a. Prepare a standard curve of homocysteine in the range of 0 to 15 µM.[2] b. In a microcuvette or 96-well plate, add a defined volume of the prepared sample or standard. c. Add the Fluorone Black/PPh3 working solution. d. Incubate at room temperature for approximately 5 minutes.[8] e. Measure the absorbance at 510 nm.[8]

4. Calculation: a. Subtract the absorbance of a blank (reagents without homocysteine) from the readings of the standards and samples. b. Plot the corrected absorbance of the standards against their concentration to create a standard curve. c. Determine the homocysteine concentration in the samples from this curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_assay Enzymatic Cycling Assay BiologicalSample Biological Sample (Plasma/Serum) Reduction Reduction of Disulfides (e.g., with TCEP/DTT) BiologicalSample->Reduction FreeHcy Free Homocysteine Reduction->FreeHcy EnzymeReaction Homocysteine + Substrate -> Adenosine FreeHcy->EnzymeReaction AdenosineDehydrogenation Adenosine -> Inosine + NH3 EnzymeReaction->AdenosineDehydrogenation Enzyme 1 NADHConversion NH3 + NADH -> NAD+ AdenosineDehydrogenation->NADHConversion Enzyme 2 Spectro Measure Absorbance Decrease at 340 nm NADHConversion->Spectro Glutamate Dehydrogenase

Caption: Workflow of the Enzymatic Cycling Spectrophotometric Assay for Homocysteine.

G cluster_reaction Direct Colorimetric Reaction Homocysteine Homocysteine ColoredProduct Colored Product Homocysteine->ColoredProduct + PPh3 FluoroneBlack Fluorone Black (Colorless precursor) FluoroneBlack->ColoredProduct Spectro Measure Absorbance at 510 nm ColoredProduct->Spectro

Caption: Principle of the Direct Colorimetric Homocysteine Assay.

References

Application Note: An In Vitro Model for Investigating DL-Homocysteine-Induced Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperhomocysteinemia, the presence of elevated levels of homocysteine (Hcy) in the bloodstream, is recognized as an independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1][2] A key pathological consequence of hyperhomocysteinemia is endothelial dysfunction, which is considered an initial step in the development of atherosclerosis.[2][3] This dysfunction is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state within the vascular endothelium.[4][5] Establishing a reliable in vitro model is crucial for elucidating the molecular mechanisms of Hcy-induced damage and for the preclinical evaluation of potential therapeutic agents. This document provides detailed protocols for inducing and assessing endothelial dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with DL-Homocysteine.

Principle of the Model

This model utilizes primary HUVECs, a well-established cell line for studying endothelial biology. Exposing these cells to pathological concentrations of this compound mimics the conditions of hyperhomocysteinemia.[6] Homocysteine induces endothelial injury through multiple pathways, including the uncoupling of endothelial nitric oxide synthase (eNOS), which leads to the production of superoxide (B77818) radicals instead of NO.[7][8] This action increases reactive oxygen species (ROS), promotes inflammation via pathways like NF-κB, and can ultimately lead to endothelial cell apoptosis.[5][9][10] By quantifying key markers of these processes, researchers can effectively model and study the mechanisms of Hcy-induced vascular damage.

Key Signaling Pathways in Homocysteine-Induced Endothelial Dysfunction

Elevated homocysteine levels trigger a cascade of detrimental signaling events within endothelial cells, primarily centered around oxidative stress and inflammation.

  • eNOS Uncoupling and Oxidative Stress: Homocysteine depletes intracellular tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for eNOS.[7] This leads to the "uncoupling" of eNOS, where the enzyme produces superoxide anions (O₂⁻) instead of nitric oxide (NO).[1][8] The resulting increase in reactive oxygen species (ROS) and decrease in NO bioavailability are hallmarks of endothelial dysfunction.[4]

  • Inflammation: Homocysteine-induced oxidative stress activates redox-sensitive transcription factors, notably NF-κB.[4][5] Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines and adhesion molecules, facilitating the recruitment of inflammatory cells to the endothelium.[4]

  • Apoptosis Induction: Chronic exposure to high levels of homocysteine can induce programmed cell death (apoptosis) in endothelial cells. This can be triggered by endoplasmic reticulum (ER) stress and the activation of pro-apoptotic pathways, including the JNK and Fas-mediated pathways.[6][10][11]

G cluster_main Homocysteine-Induced Endothelial Dysfunction cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_consequences Functional Consequences Hcy This compound ROS ↑ ROS Production (e.g., O₂⁻) Hcy->ROS BH4 ↓ Tetrahydrobiopterin (BH4) Hcy->BH4 NFkB ↑ NF-κB Activation ROS->NFkB Apoptosis ↑ Apoptosis ROS->Apoptosis eNOS_uncoupling eNOS Uncoupling BH4->eNOS_uncoupling eNOS_uncoupling->ROS NO ↓ NO Bioavailability eNOS_uncoupling->NO Adhesion ↑ Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Dysfunction Endothelial Dysfunction Adhesion->Dysfunction NO->Dysfunction Apoptosis->Dysfunction

Caption: Key signaling pathways in Hcy-induced endothelial dysfunction.

Experimental Protocols

HUVEC Culture and this compound Treatment

This initial protocol details the steps for culturing HUVECs and treating them with this compound to induce a state of dysfunction.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • This compound (Hcy) powder

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Cell Seeding: Culture HUVECs in EGM-2 medium in a 37°C, 5% CO₂ incubator. Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) depending on the subsequent assay. Allow cells to adhere and grow to ~80% confluency.

    • Preparation of Hcy Stock: Prepare a sterile stock solution of this compound (e.g., 100 mM) in PBS or culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Hcy Treatment: Remove the culture medium from the wells. Add fresh medium containing the desired final concentration of this compound. Based on literature, effective concentrations typically range from 100 µM to 2 mM.[6][12]

    • Incubation: Incubate the cells with Hcy for a specified duration. A common treatment time is 24 hours to observe significant effects on NO production and oxidative stress.[7][13] Time-course experiments (e.g., 6, 12, 24, 36 hours) can also be performed.[6]

    • Proceed to Assays: After the incubation period, the cells or the culture supernatant can be collected for various downstream analyses.

G start Start: HUVECs at 80% Confluency prep_hcy Prepare fresh this compound working solution in media start->prep_hcy treatment Replace media with Hcy-containing media (e.g., 1 mM for 24h) prep_hcy->treatment incubation Incubate at 37°C, 5% CO₂ treatment->incubation collect Collect supernatant and/or lyse cells incubation->collect end Proceed to Downstream Assays collect->end

References

Protocol for Studying DL-Homocysteine-Induced Apoptosis in Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia, are increasingly recognized as a significant risk factor for a variety of neurodegenerative disorders. DL-homocysteine can induce neuronal apoptosis, particularly in the hippocampus, a brain region critical for learning and memory. Understanding the molecular mechanisms underlying homocysteine-induced neurotoxicity is crucial for the development of effective therapeutic strategies. This document provides a comprehensive set of protocols for studying this compound-induced apoptosis in primary hippocampal neurons, covering cell culture, treatment, and various assays to assess cell viability, apoptotic markers, and key signaling pathways.

Signaling Pathways in this compound-Induced Neuronal Apoptosis

This compound triggers a complex cascade of intracellular events leading to neuronal apoptosis. A key initiating event is the overactivation of N-methyl-D-aspartate receptors (NMDARs), leading to excessive calcium (Ca2+) influx.[1][2][3][4] This excitotoxicity perturbs intracellular calcium homeostasis and activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK and p38 MAPK.[2][3][5] Furthermore, elevated intracellular calcium can activate calcineurin, a phosphatase that dephosphorylates and activates the pro-apoptotic protein Bad.[6][7][8] Activated Bad translocates to the mitochondria, disrupting the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to a decrease in the Bcl-2/Bax ratio, mitochondrial membrane depolarization, and subsequent activation of executioner caspases like caspase-3.[6][8]

digraph "DL_Homocysteine_Apoptosis_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Hcy [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin", fillcolor="#FBBC05", fontcolor="#202124"]; Bad_P [label="p-Bad", fillcolor="#F1F3F4", fontcolor="#202124"]; Bad [label="Bad", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MMP [label="ΔΨm Collapse", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hcy -> NMDAR; NMDAR -> Ca2_influx; Ca2_influx -> ERK; Ca2_influx -> p38; Ca2_influx -> Calcineurin; ERK -> p38 [label="crosstalk", fontsize=8]; p38 -> Casp3; Calcineurin -> Bad_P [arrowhead=tee]; Bad_P -> Bad [label="Dephosphorylation", fontsize=8]; Bad -> Mito; Bcl2 -> Mito [arrowhead=tee]; Bax -> Mito; Mito -> MMP; MMP -> Casp3; Casp3 -> Apoptosis; }

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A typical experimental workflow for studying this compound-induced apoptosis in hippocampal neurons involves several key stages, from primary cell culture to data analysis.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Culture [label="Primary Hippocampal\nNeuron Culture"]; Treatment [label="this compound\nTreatment"]; Viability [label="Cell Viability Assays\n(MTT, LDH)"]; Apoptosis [label="Apoptosis Assays\n(TUNEL, Caspase-3)"]; Mito [label="Mitochondrial Function\n(JC-1 Assay)"]; Protein [label="Protein Expression\n(Western Blot)"]; Analysis [label="Data Analysis"];

// Edges Culture -> Treatment [color="#4285F4"]; Treatment -> Viability [color="#EA4335"]; Treatment -> Apoptosis [color="#EA4335"]; Treatment -> Mito [color="#EA4335"]; Treatment -> Protein [color="#EA4335"]; Viability -> Analysis [color="#34A853"]; Apoptosis -> Analysis [color="#34A853"]; Mito -> Analysis [color="#34A853"]; Protein -> Analysis [color="#34A853"]; }

Figure 2: General experimental workflow.

Data Presentation

Quantitative data from the various assays should be summarized for clear comparison.

Assay Parameter Measured Control Group This compound (Low Conc.) This compound (High Conc.)
MTT Assay % Cell Viability100%(e.g., 75 ± 5%)(e.g., 45 ± 6%)
LDH Release Assay % Cytotoxicity(e.g., 5 ± 2%)(e.g., 25 ± 4%)(e.g., 50 ± 7%)
TUNEL Assay % Apoptotic Cells(e.g., 2 ± 1%)(e.g., 30 ± 5%)(e.g., 65 ± 8%)
Caspase-3 Activity Fold Increase vs. Control1.0(e.g., 3.5 ± 0.4)(e.g., 8.2 ± 0.9)
JC-1 Assay Red/Green Fluorescence Ratio(e.g., 8.5 ± 1.2)(e.g., 3.1 ± 0.5)(e.g., 1.2 ± 0.3)
Western Blot Bcl-2/Bax Ratio(e.g., 5.0 ± 0.6)(e.g., 2.1 ± 0.3)(e.g., 0.8 ± 0.2)

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[9][10][11][12][13]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Trypsin (0.25%)

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile culture plates/coverslips

Procedure:

  • Coat culture plates or coverslips with 100 µg/mL Poly-D-lysine overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with 1 µg/mL laminin for at least 2 hours at 37°C before use.[12]

  • Euthanize the pregnant rat according to approved animal care protocols and harvest the E18 embryos.

  • Dissect the hippocampi from the embryonic brains in ice-cold HBSS.[9][10]

  • Transfer the hippocampi to a conical tube and incubate in 0.25% trypsin for 15 minutes at 37°C.[9][13]

  • Inactivate the trypsin by adding an equal volume of media containing 10% FBS.[9]

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[10]

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell density using a hemocytometer and plate the neurons at the desired density on the pre-coated plates/coverslips.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Replace half of the culture medium every 3-4 days.[10]

This compound Treatment

Primary hippocampal neurons are typically treated with this compound after 7-10 days in vitro (DIV) to allow for sufficient differentiation and synapse formation.

Materials:

  • This compound stock solution (e.g., 100 mM in sterile water, pH adjusted to 7.4)

  • Cultured primary hippocampal neurons (7-10 DIV)

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.5 µM to 500 µM).[1][8]

  • Remove half of the existing culture medium from the neuronal cultures.

  • Add an equal volume of the this compound-containing medium to the respective wells. For control wells, add fresh medium without this compound.

  • Incubate the cells for the desired duration (e.g., 24 to 72 hours) before proceeding with subsequent assays.[1][6]

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of viable cells.[14][15][16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After this compound treatment, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the control group.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[17][18][19][20][21]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After this compound treatment, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.[18]

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 20-30 minutes at room temperature, protected from light.[20][21]

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a plate reader.

  • To determine the maximum LDH release, lyse the untreated control cells with the provided lysis buffer and use this as a reference.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release.

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25]

Materials:

  • TUNEL assay kit (e.g., with TMR red or FITC label)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells on coverslips with 4% PFA for 20 minutes at room temperature.[22]

  • Rinse three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 for 5 minutes at room temperature.[22]

  • Wash three times with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Incubate the coverslips with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.[22]

  • Rinse three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips onto microscope slides.

  • Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[26][27][28]

Materials:

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • Cell lysis buffer

  • 96-well plate reader

Procedure:

  • Lyse the treated and control cells using the provided lysis buffer.[27]

  • Centrifuge the lysates at 10,000 x g for 1 minute and collect the supernatant.[27]

  • Add 50 µL of cell lysate to a 96-well plate.

  • Add 50 µL of 2x Reaction Buffer containing DTT to each well.[28]

  • Add 5 µL of the DEVD-pNA substrate to each well.[26][28]

  • Incubate for 1-2 hours at 37°C.[27][28]

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the fold increase in caspase-3 activity relative to the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[29][30][31][32][33]

Materials:

  • JC-1 assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare the JC-1 staining solution by diluting the JC-1 reagent in the culture medium according to the manufacturer's instructions.[29]

  • Add the JC-1 staining solution to the live cells and incubate for 15-30 minutes at 37°C.[29][30]

  • Wash the cells with the provided assay buffer.

  • For fluorescence microscopy, visualize the cells immediately. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescent cytoplasm.

  • For quantitative analysis with a plate reader, measure the fluorescence intensity of the red J-aggregates (Ex/Em ~535/595 nm) and the green JC-1 monomers (Ex/Em ~485/535 nm).[33]

  • Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Western Blot for Bcl-2 and Bax

This protocol is for determining the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[34][35][36][37][38]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[34]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[34]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[34]

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and calculate the Bcl-2/Bax ratio, normalizing to the loading control.

References

Application Notes and Protocols for Studying DL-Homocysteine Effects on Rat Hearts using Langendorff Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff perfusion technique to investigate the cardiovascular effects of DL-Homocysteine on isolated rat hearts. This ex vivo model allows for the direct assessment of homocysteine's impact on cardiac function, independent of systemic neuronal and hormonal influences.

Introduction to Langendorff Perfusion and this compound

The Langendorff heart preparation is a classic ex vivo technique that involves the retrograde perfusion of an isolated heart through the aorta.[1][2][3] This method maintains the heart's viability for several hours, allowing for the controlled administration of pharmacological agents and the measurement of various cardiac parameters.[1][4] this compound, a sulfur-containing amino acid, has been identified as an independent risk factor for cardiovascular disease.[5][6][7] Elevated levels of homocysteine (hyperhomocysteinemia) are associated with endothelial dysfunction, oxidative stress, and inflammation, contributing to cardiac pathology.[5][8][9] The Langendorff apparatus provides a powerful tool to dissect the direct molecular and functional consequences of this compound on the heart.

Experimental Objectives

  • To establish a reproducible Langendorff perfusion model using rat hearts.

  • To investigate the acute effects of this compound on cardiac contractile function, including left ventricular developed pressure (LVDP) and the maximum rates of pressure development and relaxation (dp/dt max and dp/dt min).

  • To assess the impact of this compound on coronary flow.

  • To elucidate the potential signaling pathways involved in this compound-mediated cardiotoxicity.

Data Presentation: Effects of this compound on Cardiac Function

The following tables summarize the reported quantitative effects of this compound and its derivatives on key cardiac parameters in isolated perfused rat hearts. These studies highlight a general trend of depressed cardiac contractility and altered coronary flow in response to homocysteine administration.

Table 1: Effects of 10 μM this compound Thiolactone Hydrochloride (DL-Hcy TLHC) on Cardiac Function [10][11]

ParameterControlDL-Hcy TLHC (10 μM)% ChangeSignificance
dp/dt max (mmHg/s) 2583 ± 1562150 ± 120↓ 16.8%p < 0.05
Systolic Left Ventricular Pressure (SLVP) (mmHg) 78.3 ± 3.565.0 ± 3.1↓ 17.0%p < 0.01
Coronary Flow (CF) (mL/min) 10.8 ± 0.59.5 ± 0.4↓ 12.0%p < 0.05
Heart Rate (HR) (beats/min) 280 ± 12275 ± 11No significant change-
Diastolic Left Ventricular Pressure (DLVP) (mmHg) 1.5 ± 0.31.7 ± 0.4No significant change-

Table 2: Effects of Different Homocysteine Isoforms (10 μM) on Cardiac Contractility [12]

ParameterControlDL-HcyDL-Hcy TLHCL-Hcy TLHC
dp/dt max (% of baseline) 100
SLVP (% of baseline) 100No significant change
dp/dt min (% of baseline) 100No significant changeNo significant change
Coronary Flow (CF) (% of baseline) 100

Experimental Protocols

Animal Preparation
  • Animal Model: Male Wistar albino rats (8 weeks old, 180-200 g body mass) are commonly used.[12]

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Heparinization: Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart.[13] Carefully dissect the heart, ensuring a sufficient length of the aorta (at least 3-4 mm) remains for cannulation.[13]

  • Cardioplegia: Immediately immerse the excised heart in ice-cold (4°C) Krebs-Henseleit buffer to arrest cardiac activity and minimize ischemic damage.[13]

Langendorff Perfusion Setup and Protocol
  • Perfusion Apparatus: Utilize a standard Langendorff system equipped with a water-jacketed reservoir, bubble trap, and perfusion cannula.[2][14] Maintain the temperature of the perfusion fluid and the heart chamber at 37°C.[14]

  • Perfusion Buffer: Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Continuously gas the buffer with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus.[13] Secure it with a ligature. Initiate retrograde perfusion at a constant pressure of 70 cm H2O.[10][11]

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle through the mitral valve via an incision in the left atrium.[13] Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline cardiac parameters are recorded.

  • Experimental Groups:

    • Control Group: Perfuse the heart with standard Krebs-Henseleit buffer for the duration of the experiment.

    • This compound Group: After the stabilization period, switch to a perfusion buffer containing the desired concentration of this compound (e.g., 10 μM).[10][11][12]

  • Data Acquisition: Continuously record the following parameters using a data acquisition system (e.g., PowerLab):

    • Left Ventricular Pressure (LVP)

    • Heart Rate (HR)

    • Coronary Flow (CF) - measured by collecting the coronary effluent over a set time.

    • From the LVP signal, derive:

      • Left Ventricular Developed Pressure (LVDP = Systolic LVP - Diastolic LVP)

      • Maximum rate of pressure development (dp/dt max)

      • Minimum rate of pressure relaxation (dp/dt min)

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Animal Preparation cluster_perfusion Langendorff Perfusion cluster_data Data Acquisition & Analysis anesthesia Anesthesia & Heparinization excision Thoracotomy & Heart Excision anesthesia->excision cardioplegia Cardioplegia in cold Krebs-Henseleit excision->cardioplegia cannulation Aortic Cannulation cardioplegia->cannulation stabilization Stabilization (20-30 min) cannulation->stabilization treatment Treatment Infusion stabilization->treatment recording Continuous Recording of Cardiac Parameters treatment->recording analysis Data Analysis recording->analysis G reservoir Krebs-Henseleit Reservoir (gassed with 95% O2, 5% CO2) pump Perfusion Pump (Constant Pressure) reservoir->pump heater Water Jacket (37°C) pump->heater bubble_trap Bubble Trap heater->bubble_trap cannula Aortic Cannula bubble_trap->cannula heart Isolated Rat Heart cannula->heart lv_balloon LV Balloon & Pressure Transducer heart->lv_balloon effluent Coronary Effluent Collection heart->effluent data_acq Data Acquisition System lv_balloon->data_acq G cluster_cellular_effects Cellular Effects cluster_cardiac_outcomes Cardiac Outcomes Hcy This compound ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Hcy->ROS p38_MAPK Activation of p38 MAPK Hcy->p38_MAPK NO_bioavailability ↓ Nitric Oxide (NO) Bioavailability Hcy->NO_bioavailability ROS->p38_MAPK contractile_dysfunction Contractile Dysfunction (↓ dp/dt max, ↓ SLVP) p38_MAPK->contractile_dysfunction apoptosis Cardiomyocyte Apoptosis p38_MAPK->apoptosis endothelial_dysfunction Endothelial Dysfunction NO_bioavailability->endothelial_dysfunction coronary_vasoconstriction Coronary Vasoconstriction (↓ Coronary Flow) endothelial_dysfunction->coronary_vasoconstriction coronary_vasoconstriction->contractile_dysfunction

References

Troubleshooting & Optimization

Preventing oxidation of DL-Homocysteine in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Homocysteine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of oxidation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow?

A yellowish tint in your this compound solution can be an indicator of oxidation. Homocysteine in solution, particularly at neutral to alkaline pH, is susceptible to auto-oxidation, which can lead to the formation of homocystine and other mixed disulfides. This process can alter the biological activity of the compound and interfere with experimental results.

Q2: How long is a prepared aqueous solution of this compound stable?

Aqueous solutions of homocysteine are not recommended for long-term storage. For optimal results, it is best to prepare fresh solutions for each experiment. If short-term storage is unavoidable, some sources suggest that solutions may be stored at 4°C for no more than a day. However, for sensitive applications, immediate use is strongly advised to prevent significant oxidation.

Q3: What is the primary cause of this compound degradation in experimental solutions?

The primary cause of this compound degradation is oxidation. The free thiol (-SH) group in the homocysteine molecule is highly reactive and readily oxidizes to form a disulfide bond (-S-S-) with another homocysteine molecule (forming homocystine) or with other thiol-containing molecules in the solution. This process can be accelerated by factors such as exposure to air (oxygen), neutral or alkaline pH, and the presence of metal ions.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, antioxidants can help mitigate the oxidation of this compound. In biological systems, vitamins C and E have been shown to protect against homocysteine-mediated oxidative stress.[1] For in vitro solutions, the inclusion of reducing agents is a common strategy.

Q5: What is the difference between this compound, L-Homocysteine, and Homocystine?

This compound is a racemic mixture containing both the D- and L-isomers of homocysteine. L-Homocysteine is the biologically active isomer. Homocystine is the oxidized form of homocysteine, consisting of two homocysteine molecules joined by a disulfide bond.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results between batches of this compound solution. Oxidation of the this compound stock solution over time.Prepare fresh solutions for each experiment from lyophilized powder. Avoid using previously prepared and stored solutions.
Unexpected cytotoxicity or altered cellular responses. Formation of homocysteine oxidation byproducts, which may have different biological activities.Prepare the this compound solution in a degassed buffer and consider the addition of a reducing agent like Dithiothreitol (DTT) at a low concentration (e.g., 100 µM) to maintain the reduced state of homocysteine.[2]
Precipitate forms in the this compound solution upon storage. Oxidation to homocystine, which may have different solubility characteristics.Use the solution immediately after preparation. If a precipitate is observed, it is best to discard the solution and prepare a fresh batch.
Difficulty dissolving lyophilized this compound. The peptide may require a specific pH or solvent to fully dissolve.Attempt to dissolve the peptide in sterile distilled water or a sterile dilute acetic acid (0.1%) solution. If solubility remains an issue, sonication may help. For peptides with Cysteine residues, like homocysteine, DMF can be used as a solvent instead of DMSO.[3][4]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol provides a method for preparing a this compound stock solution with measures to minimize oxidation.

Materials:

  • This compound (lyophilized powder)

  • Sterile, degassed water or buffer (e.g., PBS, pH 7.0-7.4)

  • Dithiothreitol (DTT) (optional, for stabilization)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture uptake.[5]

  • Solvent Preparation: Use sterile, degassed water or your desired buffer. To degas, bubble an inert gas like nitrogen or argon through the solvent for at least 15-20 minutes.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the degassed solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.[4]

  • (Optional) Addition of a Stabilizer: To further prevent oxidation, a reducing agent can be added. Dithiothreitol (DTT) is a strong reducing agent that can be used to maintain the reduced state of the thiol group in homocysteine.[6][7] Add DTT to a final concentration of 0.1-0.5 mM. Note that the reducing power of DTT is optimal at a pH above 7.[7]

  • Sterilization: If required for your application (e.g., cell culture), sterile-filter the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into single-use, sterile, low-protein-binding tubes. Store aliquots at -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles. For immediate use, keep the solution on ice.

Data Presentation

Table 1: Agents for Preventing this compound Oxidation
Agent Mechanism of Action Effective Concentration Notes
Dithiothreitol (DTT) Strong reducing agent that prevents the formation of disulfide bonds.[6][7]0.1 - 10 mM for protein disulfide reduction.[7] Lower concentrations (e.g., 100 µM) may be sufficient for preventing oxidation in solution.[2]Optimal activity at pH > 7.[7]
Vitamin C (Ascorbic Acid) Antioxidant that can protect against homocysteine-mediated oxidation in biological systems.[1]Varies depending on the biological system.May be considered as a supplement in cell culture media.
Astaxanthin A powerful antioxidant that has been shown to alleviate homocysteine-induced cytotoxicity in vitro.[8][9]0.5–4 μM has shown protective effects in cell culture.[9]Primarily studied in the context of mitigating the damaging effects of homocysteine in biological systems.

Visualizations

Experimental_Workflow Workflow for Preparing Stabilized this compound Solution cluster_prep Preparation cluster_dissolution Dissolution & Stabilization cluster_final Final Steps A Equilibrate Lyophilized This compound to Room Temp C Weigh this compound A->C B Prepare Degassed Sterile Buffer/Water D Dissolve in Degassed Solvent B->D C->D E Optional: Add DTT (0.1-0.5 mM) D->E F Sterile Filter (0.22 µm) D->F Without DTT E->F G Aliquot into Single-Use Tubes F->G H Store at -80°C or Use Immediately G->H

Caption: Workflow for preparing a stabilized this compound solution.

Troubleshooting_Logic Troubleshooting this compound Solution Issues cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Recommended Solution Start Experiencing Issues with This compound Experiment? P1 Inconsistent Results Start->P1 P2 Unexpected Cytotoxicity Start->P2 P3 Solution Discoloration/ Precipitate Start->P3 C1 Oxidation of Stock Solution P1->C1 C2 Formation of Oxidative Byproducts P2->C2 C3 Oxidation to Homocystine P3->C3 S1 Prepare Fresh Solution for Each Experiment C1->S1 S2 Use Degassed Buffers and Add DTT C2->S2 S3 Discard and Prepare Fresh Solution C3->S3

Caption: A logical flow for troubleshooting common issues with this compound solutions.

References

Troubleshooting inconsistent results in DL-Homocysteine neurotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Homocysteine (Hcy) neurotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments and troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in cell viability assays (e.g., MTT, LDH) between experiments?

A1: Inconsistent results in cell viability assays when studying homocysteine neurotoxicity can stem from several factors:

  • Hcy Solution Instability: Homocysteine in aqueous solutions, especially in culture media, can oxidize and degrade over time. It is crucial to prepare Hcy solutions fresh for each experiment and not to store them for more than a day.[1]

  • Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure a homogeneous single-cell suspension before plating and visually inspect for even distribution.

  • Cell Passage Number and Health: High-passage number cells or cells in a poor metabolic state can respond differently to Hcy-induced stress. Use cells within a consistent and low passage range and ensure they are healthy and in the logarithmic growth phase before treatment.

  • Inconsistent Incubation Times: The duration of Hcy exposure is a critical parameter. Small variations in incubation times can lead to different levels of toxicity. Standardize all incubation periods precisely.

Q2: My caspase-3/7 activation results do not correlate with my cell viability data. What could be the issue?

A2: A discrepancy between caspase activation and overall cell death can occur for several reasons:

  • Timing of Assays: Caspase activation is an early to mid-stage event in apoptosis. If you measure caspase activity too late, the cells may have already progressed to secondary necrosis, leading to lower caspase signals while LDH release is high. Conversely, measuring too early might show caspase activation before significant loss of membrane integrity occurs. A time-course experiment is recommended to determine the optimal endpoint for each assay.

  • Alternative Cell Death Pathways: Homocysteine can induce cell death through pathways that are not dependent on caspase-3/7, such as necrosis or other forms of programmed cell death.[2] High levels of Hcy can lead to rapid ATP depletion and induce necrosis, which would be detected by an LDH assay but not a specific caspase-3/7 assay.[2][3]

  • Assay Interference: Ensure that components of your media or the homocysteine itself do not interfere with the assay chemistry. Running proper controls, including media-only blanks and Hcy in cell-free media, can help identify any direct interference.

Q3: I'm getting high background or inconsistent fluorescence in my ROS assay using DCFDA/H2DCF-DA. How can I resolve this?

A3: The DCFDA assay is prone to artifacts. Here are some common issues and solutions:

  • Probe Auto-oxidation: The DCFH probe can auto-oxidize, leading to high background fluorescence. Protect the probe from light and prepare it fresh. Minimize the exposure of cells to the excitation light on a fluorescence microscope.

  • Lack of Specificity: DCFH can be oxidized by a variety of reactive oxygen and nitrogen species, not just hydrogen peroxide. Its oxidation can also be influenced by intracellular peroxidases and transition metals.

  • Variable Probe Loading: Inconsistent loading of the DCFDA probe into cells will result in variable fluorescence. Ensure consistent incubation time and concentration of the probe. Wash cells gently but thoroughly to remove extracellular probe before measurement.

Q4: What is the difference between using L-Homocysteine and this compound?

A4: L-Homocysteine is the biologically active isomer.[1][4][5] this compound is a racemic mixture containing both the D- and L-isomers. While many studies use the DL form, it's important to note that the effective concentration of the active L-isomer is half of the total concentration of the DL-mixture. When comparing results across studies, it is critical to ascertain which form was used.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Potential Cause Troubleshooting Step Recommended Control
Hcy Solution Degradation Prepare Hcy solution fresh from powder for each experiment. Do not store aqueous solutions for more than one day.[1]Compare the toxicity of a freshly prepared Hcy solution to one that has been stored for 24-48 hours.
Uneven Cell Plating Ensure a homogenous cell suspension. After plating, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling.Visually inspect plates under a microscope after cells have adhered but before treatment to confirm even monolayer.
Variable Cell Health Use cells from a consistent passage number range. Do not allow cells to become over-confluent before splitting or plating for an experiment.Test Hcy toxicity on both low-passage and high-passage cells to observe differences in sensitivity.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.Compare results from inner wells to outer wells to determine if an edge effect is present.
Issue 2: Apoptosis Assay Failures in Neuronal Cultures
Potential Cause Troubleshooting Step Recommended Control
Low Apoptotic Index Neurons can undergo a protracted apoptosis process.[6] Extend the time course of your experiment (e.g., 24, 48, 72 hours) to capture the peak apoptotic response.Include a positive control for apoptosis in neurons, such as staurosporine, to ensure the assay is working.
Wrong Assay for Stage of Apoptosis Use an early marker like Annexin V staining for initial stages and a later marker like TUNEL or activated caspase-3 for mid-to-late stages.Perform a time-course experiment and measure multiple apoptotic markers at each time point.
Primary Neuron Health Primary neurons are sensitive. Ensure optimal culture conditions (media, supplements, coating of plates). Cell death may be due to culture stress rather than Hcy.Have an untreated control group that is monitored for the full duration of the experiment to assess baseline cell health.
Necrosis vs. Apoptosis At high concentrations, Hcy can induce necrosis.[2] Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide co-staining).Include a positive control for necrosis (e.g., heat shock or mechanical lysis) alongside your apoptotic positive control.

Quantitative Data Summary

The neurotoxic effects of this compound are highly dependent on the concentration, duration of exposure, and the cell type used. Below are tables summarizing data from various studies.

Table 1: Effects of Homocysteine on Cell Viability

Cell TypeHcy FormConcentration (µM)Exposure TimeAssayResult (% of Control Viability)
Rat Hippocampal NeuronsDL-Hcy25022 hoursHoechst/Trypan Blue~60% Apoptosis
Human Umbilical Vein Endothelial Cells (HUVEC)L-Hcy50024 hoursCrystal Violet57%
PC12 CellsL-Hcy10,000 (10 mM)24 hoursMTT~50% (IC50)
Neuroblastoma CellsL-Hcy805 daysNot Specified20%

Table 2: Homocysteine-Induced Caspase and ROS Activation

Cell TypeHcy FormConcentration (µM)Exposure TimeAssayResult (Fold Change vs. Control)
Rat Hippocampal NeuronsDL-Hcy2504 hoursCaspase-3 ActivitySignificant increase
Human Umbilical Vein Endothelial Cells (HUVEC)L-Hcy50024 hoursCaspase-3 Activation~1.8-fold
Human Umbilical Vein Endothelial Cells (HUVEC)L-Hcy50024 hoursCaspase-1 Activation~2-fold
PC12 CellsL-Hcy10,000 (10 mM)Not SpecifiedROS ProductionSignificant increase

Experimental Protocols

Preparation of this compound Solution

Note: this compound is unstable in aqueous solutions and should be prepared fresh immediately before each experiment.

  • Weigh the required amount of this compound powder (CAS 454-29-5) in a sterile microcentrifuge tube.

  • Dissolve the powder in sterile PBS (pH 7.2) or serum-free culture medium to make a concentrated stock solution (e.g., 100 mM). The solubility in PBS is approximately 5 mg/mL.[1]

  • Vortex briefly to ensure complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Immediately dilute the stock solution to the final desired concentrations in your pre-warmed cell culture medium.

  • Do not store the aqueous stock solution for more than one day.[1] For long-term storage, keep the powder at -20°C.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

This protocol is adapted from the manufacturer's technical bulletin for a 96-well plate format.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates suitable for luminescence

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by inversion until the substrate is dissolved.

  • Cell Plating and Treatment:

    • Plate cells at the desired density in a white-walled 96-well plate in a volume of 100 µL. Include wells for blanks (medium only) and untreated controls.

    • Treat cells with this compound at various concentrations for the desired incubation period.

  • Assay:

    • Equilibrate the plate and the prepared Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all experimental wells. Express the results as fold change over the untreated control.

Protocol: DCFDA/H2DCFDA Cellular ROS Assay

This is a general protocol and may require optimization for your specific cell type.

Materials:

  • DCFDA/H2DCF-DA probe

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • Phenol (B47542) red-free culture medium

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a 20 µM working solution of H2DCF-DA in pre-warmed, serum-free medium (without phenol red).

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add 100 µL of the H2DCF-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Cell Treatment:

    • Remove the probe solution and wash the cells gently with PBS.

    • Add 100 µL of medium containing the desired concentrations of this compound. Include an untreated control and a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired period (e.g., 1-4 hours).

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm.

  • Data Analysis: Subtract the background fluorescence (wells with cells but no probe) and express the results as a fold change in fluorescence relative to the untreated control cells.

Visualizations

Hcy_Neurotoxicity_Pathway Hcy This compound NMDAR NMDA Receptor Hcy->NMDAR Agonist ER_Stress ER Stress Hcy->ER_Stress Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Activation ROS ↑ ROS Production (Oxidative Stress) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Caspase_Activation Caspase Activation (Caspase-1, -3, -9) Mito_Dys->Caspase_Activation Cytochrome c release ER_Stress->Caspase_Activation Apoptosis Apoptosis / Neurotoxicity Caspase_Activation->Apoptosis

Caption: Signaling pathway of Homocysteine-induced neurotoxicity.

Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Analysis p1 1. Seed Neuronal Cells in 96-well Plate p2 2. Allow Cells to Adhere (e.g., 24 hours) p1->p2 p3 3. Prepare Fresh DL-Hcy Solution p2->p3 t1 4. Treat Cells with DL-Hcy Concentrations p3->t1 a1 Cell Viability (MTT / LDH) a2 Apoptosis (Caspase-Glo) a3 Oxidative Stress (DCFDA) an1 5. Data Acquisition (Plate Reader) a1->an1 a2->an1 a3->an1 an2 6. Normalize to Control & Statistical Analysis an1->an2

Caption: General experimental workflow for Hcy neurotoxicity assays.

Troubleshooting_Tree start Inconsistent Results? check_hcy Is Hcy Solution Prepared Fresh? start->check_hcy check_cells Are Cell Passage & Density Consistent? check_hcy->check_cells Yes sol_hcy Action: Prepare Hcy fresh for each use. check_hcy->sol_hcy No check_assay Is Assay Timing Optimized? check_cells->check_assay Yes sol_cells Action: Standardize seeding & passage number. check_cells->sol_cells No sol_assay Action: Run time-course to find optimal endpoint. check_assay->sol_assay No sol_ok Review Controls & Assay Protocol check_assay->sol_ok Yes

Caption: Troubleshooting decision tree for inconsistent Hcy assay results.

References

Technical Support Center: Optimizing DL-Homocysteine for Neuronal Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-homocysteine to induce neuronal apoptosis. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate your experiments effectively and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound to induce neuronal apoptosis?

A1: The effective concentration of this compound can vary depending on the neuronal cell type and culture conditions. However, a common starting range is between 50 µM and 500 µM.[1][2][3][4] Some studies have shown effects at concentrations as low as 0.5 µM with longer incubation times, while others use concentrations in the millimolar range for more acute toxicity studies.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q2: How long should I incubate neurons with this compound?

A2: Incubation times can range from a few hours to several days. For example, significant apoptosis can be observed within 18-24 hours of treatment.[1][2] Shorter incubations (1-4 hours) can be sufficient to trigger signaling cascades like ERK phosphorylation or caspase-3 activation.[1][6] Longer-term exposures of up to 6 days have also been reported.[5] The ideal incubation time will depend on the specific apoptotic endpoint you are measuring.

Q3: My cells are not showing significant apoptosis. What are some possible reasons?

A3: Several factors could contribute to a lack of apoptosis. Consider the following:

  • Suboptimal Homocysteine Concentration: Perform a dose-response curve to find the optimal concentration for your cell type.

  • Inappropriate Incubation Time: Your chosen time point may be too early or too late to observe the peak apoptotic response. A time-course experiment is recommended.

  • Cell Culture Conditions: The health and density of your neuronal cultures can influence their susceptibility to homocysteine. Ensure your cultures are healthy and at an appropriate confluence.

  • Assay Sensitivity: The apoptosis detection method you are using may not be sensitive enough. Consider trying an alternative assay.

Q4: I am observing high levels of necrosis instead of apoptosis. How can I fix this?

A4: High concentrations of this compound can lead to necrosis. If you are observing widespread cell lysis and membrane rupture, try reducing the concentration of this compound and/or shortening the incubation period. It has been noted that caspase inhibition in the presence of homocysteine can shift the cell death mechanism from apoptosis to necrosis.[6][7]

Q5: What are the key signaling pathways involved in this compound-induced neuronal apoptosis?

A5: this compound induces neuronal apoptosis through multiple interconnected pathways, including:

  • NMDA Receptor-Mediated Excitotoxicity: Homocysteine acts as an agonist at the NMDA receptor, leading to excessive calcium influx.[1][5][8][9][10]

  • Endoplasmic Reticulum (ER) Stress: Homocysteine can induce the unfolded protein response (UPR), leading to the upregulation of pro-apoptotic factors like CHOP.[11][12][13][14][15]

  • Mitochondrial Dysfunction: This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and an increased Bax/Bcl-2 ratio.[11][16][17]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a significant contributor to homocysteine-induced neurotoxicity.[8][10]

  • DNA Damage and PARP Activation: Homocysteine can cause DNA strand breaks, leading to the activation of poly-ADP-ribose polymerase (PARP) and subsequent NAD+ depletion.[6][7]

  • Caspase Activation: The execution phase of apoptosis is mediated by the activation of caspases, particularly caspase-3 and caspase-9.[6][16][18][19]

Quantitative Data Summary

Table 1: Effective Concentrations and Incubation Times of this compound for Neuronal Apoptosis

Neuronal Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Rat Hippocampal Neurons0.5 µM - 250 µM28 hours - 6 daysDose-dependent increase in apoptosis.[6][6]
Rat Cortical Neurons50 µM1 hour and 18 hoursSignificant increase in apoptotic cells.[1][1]
Rat Cerebellar Granule NeuronsMicromolar concentrations3 daysNeurodegeneration.[9][9]
Human Neuroblastoma SK-N-SHVaries (Dose-dependent)Not specifiedNeuronal toxicity and apoptosis.[11][11]
Rat Hippocampal Neurons250 µM and 500 µM24 hoursDose-dependent increase in apoptosis.[2][2]

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture and this compound Treatment
  • Cell Seeding: Isolate primary neurons (e.g., from embryonic rat hippocampi or cortices) and seed them onto poly-L-lysine-coated plates at a suitable density (e.g., 1x10^6 cells/cm²).[2]

  • Cell Culture: Maintain neuronal cultures in a suitable growth medium, such as Neurobasal/B27 medium supplemented with glutamine and glutamate (B1630785), at 37°C in a 5% CO2 incubator.[2]

  • This compound Preparation: Prepare a stock solution of this compound in sterile, pH-neutral water.

  • Treatment: Once the cultures are established (typically 8-10 days in vitro), replace the culture medium with fresh medium containing the desired final concentration of this compound.

  • Incubation: Incubate the cells for the predetermined duration of your experiment.

Protocol 2: Assessment of Apoptosis using Hoechst Staining
  • Fixation: After this compound treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[2]

  • Washing: Gently wash the cells with PBS.

  • Staining: Add Hoechst 33258 staining solution to the cells according to the manufacturer's protocol and incubate in the dark.

  • Visualization: Visualize the cells using a fluorescence microscope with an excitation wavelength of 330-380 nm.[2]

  • Quantification: Count the number of cells with condensed and fragmented nuclei (apoptotic cells) and express this as a percentage of the total number of cells. At least 300 cells per culture condition should be counted for statistical significance.[2]

Protocol 3: Western Blotting for Apoptotic Markers (e.g., Cleaved Caspase-3, Bax/Bcl-2)
  • Cell Lysis: Wash the treated neuronal cultures with ice-cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20][21] For hard-to-solubilize proteins, a lysis buffer containing 1% SDS can be effective.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[21]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a suitable percentage polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify the protein expression levels. The Bax/Bcl-2 ratio is a key indicator of apoptosis.[17]

Troubleshooting Guides

Troubleshooting MTT Assay for Neuronal Viability
IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Color Development - Low cell seeding density.[24]- Insufficient incubation time with MTT reagent.- Neurons have low metabolic activity.- Optimize cell seeding density.- Increase incubation time with MTT (typically 2-4 hours).[24]- Consider a more sensitive viability assay like PrestoBlue or WST-1.[25]
High Background Absorbance - Contamination of culture medium.[24]- Phenol (B47542) red in the medium can interfere.[24]- Incomplete solubilization of formazan (B1609692) crystals.[24]- Use fresh, high-quality reagents and serum-free medium during incubation.[24]- Use phenol red-free medium.- Ensure complete formazan solubilization with appropriate solvents (e.g., DMSO, SDS) and mixing.[24]
Inconsistent Results - Uneven cell seeding.- Variability in incubation times.- this compound may interfere with MTT reduction.- Ensure a single-cell suspension for even seeding.- Standardize all incubation times precisely.- Include a control with this compound in cell-free medium to check for direct reduction of MTT.
Troubleshooting TUNEL Assay for Apoptosis Detection
IssuePossible Cause(s)Recommended Solution(s)
No Positive Signal - Degraded DNA in the sample.- Inactivated TdT enzyme.- Insufficient permeabilization.[26]- Include a positive control (DNase I-treated sample) to validate the assay.[26][27][28]- Use fresh or properly stored reagents.- Optimize Proteinase K concentration (10-20 µg/mL) and incubation time (15-30 minutes).[26][29]
High Background or Non-specific Staining - Autofluorescence of the tissue/cells.- Mycoplasma contamination.- Excessive TdT enzyme concentration or reaction time.[29]- Check for autofluorescence on a blank sample and use quenching agents if necessary.[26]- Test for and eliminate mycoplasma contamination.- Titrate the TdT enzyme and optimize the incubation time.[29]
False Positives - Necrotic cells can also be TUNEL-positive.[27]- DNA damage from other sources.- Over-fixation or harsh permeabilization.[27]- Combine TUNEL with morphological analysis (e.g., Hoechst staining) to confirm apoptotic morphology.[26]- Minimize experimental manipulations that could cause non-apoptotic DNA damage.- Optimize fixation and permeabilization steps.
Troubleshooting Western Blotting with Neuronal Lysates
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal - Low protein concentration in the lysate.- Inefficient protein transfer.- Primary antibody dilution is too high.- Ensure optimal lysis and protein extraction.[21]- Confirm successful protein transfer by Ponceau S staining.[22]- Optimize the primary antibody concentration by performing a dilution curve.[22]
High Background - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes.
Non-specific Bands - Antibody cross-reactivity.- Protein degradation.- Use a more specific antibody; include positive and negative controls.[23]- Prepare fresh lysates and always include protease and phosphatase inhibitors.[23][30]

Signaling Pathways and Experimental Workflows

Homocysteine_Apoptosis_Signaling HC This compound NMDA_R NMDA Receptor HC->NMDA_R ER_Stress ER Stress HC->ER_Stress DNA_Damage DNA Damage HC->DNA_Damage Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx ERK ERK MAPK Ca_Influx->ERK Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Apoptosis ERK->Apoptosis PERK PERK ER_Stress->PERK CHOP CHOP PERK->CHOP CHOP->Mito Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito->Bax_Bcl2 ROS ↑ ROS Mito->ROS CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis PARP PARP Activation DNA_Damage->PARP PARP->Apoptosis

Caption: Key signaling pathways in homocysteine-induced neuronal apoptosis.

Experimental_Workflow Start Start: Primary Neuronal Culture Treatment This compound Treatment (Dose & Time Course) Start->Treatment Viability Viability/Cytotoxicity Assay (MTT) Treatment->Viability Apoptosis_Detection Apoptosis Detection Treatment->Apoptosis_Detection Mechanism Mechanism Analysis Treatment->Mechanism End End: Data Analysis Viability->End Hoechst Hoechst Staining (Morphology) Apoptosis_Detection->Hoechst TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Detection->TUNEL Hoechst->End TUNEL->End Western Western Blot (Caspase-3, Bax/Bcl-2) Mechanism->Western Western->End

Caption: A typical experimental workflow for studying homocysteine-induced neuronal apoptosis.

References

Interference of cysteine and glutathione in DL-Homocysteine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of DL-Homocysteine, with a specific focus on interference from cysteine and glutathione (B108866).

Frequently Asked Questions (FAQs)

Q1: Why are cysteine (Cys) and glutathione (GSH) common interferents in this compound (Hcy) detection assays?

A1: Cysteine and glutathione are structurally similar to homocysteine, as all three are sulfur-containing amino acids (thiols). This structural similarity allows them to cross-react with reagents designed to detect homocysteine, leading to inaccurate measurements.[1][2][3] The issue is compounded by the fact that in biological samples like plasma, cysteine and glutathione are present at significantly higher concentrations than homocysteine.[1][4]

Q2: What are the most common methods for detecting this compound, and which are most susceptible to interference?

A2: Common methods for Hcy detection include High-Performance Liquid Chromatography (HPLC), immunoassays (like Fluorescence Polarization Immunoassay - FPIA), enzymatic assays, and electrochemical detection.[5][6][7] Direct detection methods that rely on the chemical reactivity of the thiol group are generally more susceptible to interference from cysteine and glutathione.[1][8] Methods incorporating a separation step, such as HPLC, are less prone to this interference as they can distinguish between the different thiols.[5]

Q3: How can I minimize interference from cysteine and glutathione in my homocysteine assay?

A3: Several strategies can be employed to minimize interference:

  • Chromatographic Separation: Techniques like HPLC physically separate homocysteine from cysteine and glutathione before detection.[5]

  • Selective Probes/Enzymes: Utilize assays with probes or enzymes that have a higher specificity for homocysteine over other thiols.[9][10]

  • Chemical Modification: Some protocols use chemical agents to selectively modify or mask interfering thiols. For instance, the use of triphenylphosphine (B44618) (PPh3) has been shown to inhibit the reactions of other biothiols, enhancing the selectivity for homocysteine in certain colorimetric assays.[1]

  • Sample Preparation: Proper sample preparation, including reduction and deproteinization steps, is crucial.[1]

Q4: My homocysteine readings are unexpectedly high. Could this be due to interference?

A4: Yes, elevated homocysteine readings can be a result of cross-reactivity with cysteine and glutathione, especially if using a non-specific detection method. It is advisable to run a standard with known concentrations of cysteine and glutathione to quantify their contribution to the signal in your specific assay. If the interference is significant, consider switching to a more specific method like HPLC with fluorescence or electrochemical detection.[5]

Troubleshooting Guides

Issue 1: High Background Signal or Poor Specificity
  • Possible Cause: Interference from other thiols like cysteine and glutathione.

  • Troubleshooting Steps:

    • Run Interference Controls: Prepare samples with physiologically relevant concentrations of cysteine and glutathione (in the absence of homocysteine) to assess their contribution to the signal. Healthy plasma cysteine concentrations are typically 20-30 times that of homocysteine.[1][4]

    • Optimize Reaction Conditions: Adjusting pH or incubation time may help to favor the reaction with homocysteine over other thiols.

    • Incorporate a Separation Step: If your current method is a direct assay, consider implementing an HPLC-based method to separate the thiols before detection.[5]

    • Use a More Selective Assay Kit: Investigate commercially available kits that report low cross-reactivity with cysteine and glutathione. For example, some fluorometric assay kits report interference of ≤15% from cysteine and ≤2% from glutathione at an 8-fold molar excess.[11]

Issue 2: Low Signal or Poor Recovery of Homocysteine
  • Possible Cause: Incomplete reduction of disulfide bonds or degradation of homocysteine during sample preparation.

  • Troubleshooting Steps:

    • Verify Reducing Agent Efficiency: Ensure that your reducing agent (e.g., DTT, TCEP) is fresh and used at the recommended concentration to effectively liberate free homocysteine from its disulfide form.

    • Optimize Deproteinization: Inefficient protein removal can interfere with the assay. Ensure complete precipitation and careful separation of the supernatant.

    • Spike and Recovery Experiment: Add a known amount of homocysteine to your sample matrix before and after sample preparation to assess the efficiency of your extraction and detection process. A good recovery is typically within 85-115%.

    • Sample Stability: Ensure samples are stored properly (e.g., at -20°C or below) and avoid repeated freeze-thaw cycles to prevent degradation.[7]

Quantitative Data on Interference

The following table summarizes the quantitative data on the interference of cysteine and glutathione in various homocysteine detection methods as found in the literature.

Assay MethodInterferentMolar Excess of Interferent vs. HcyReported Interference
Fluorometric Assay KitCysteine8-fold≤15%
Fluorometric Assay KitGlutathione8-fold≤2%
Colorimetric (with PPh3)Cysteine30-foldInsignificant change observed

Experimental Protocols

Protocol 1: General Sample Preparation from Plasma for Total Homocysteine Measurement

This protocol outlines the basic steps for preparing plasma samples to measure total homocysteine, which includes both free and protein-bound forms.

  • Sample Collection: Collect whole blood in EDTA or heparin tubes.

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Reduction of Disulfides:

    • To 100 µL of plasma, add 10 µL of a 100 mM solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 30 minutes to reduce all disulfide bonds, releasing free homocysteine.[11]

  • Deproteinization:

    • Add 100 µL of a precipitating agent like 10% trichloroacetic acid (TCA) or a methanol-based solution.[1]

    • Vortex the sample vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the free thiols, and proceed with your chosen detection method (e.g., HPLC, enzymatic assay).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood Whole Blood Collection plasma Plasma Separation blood->plasma Centrifugation reduction Reduction of Disulfides (e.g., DTT) plasma->reduction deproteinization Deproteinization (e.g., TCA) reduction->deproteinization supernatant Supernatant with Free Thiols deproteinization->supernatant Centrifugation hplc HPLC Separation supernatant->hplc detection Detection (Fluorometric/Electrochemical) hplc->detection data Data Analysis detection->data

Caption: General experimental workflow for the detection of this compound in plasma samples.

interference_logic cluster_analytes Analytes in Sample cluster_assay Detection Assay cluster_result Result Hcy Homocysteine (Hcy) Assay Non-Specific Thiol Reagent Hcy->Assay Desired Reaction Cys Cysteine (Cys) Cys->Assay Interference GSH Glutathione (GSH) GSH->Assay Interference Result Inflated Homocysteine Reading Assay->Result

Caption: Logical diagram illustrating the interference of Cysteine and Glutathione in non-specific Homocysteine assays.

References

Technical Support Center: Overcoming Challenges in Measuring Free vs. Protein-Bound Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of free and protein-bound homocysteine.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of homocysteine in plasma, and why is it challenging to measure them separately?

In human plasma, homocysteine (Hcy) exists in several forms: a small fraction as a free thiol (reduced homocysteine), and the majority either bound to proteins (primarily albumin) via a disulfide bond, or as disulfide forms like homocystine (a dimer of two homocysteine molecules) and mixed disulfides with other thiols like cysteine.[1] The primary challenge in measuring these fractions separately lies in preventing the redistribution of homocysteine among these forms after blood collection.[2] The free thiol form is highly reactive and can readily oxidize to form disulfides or bind to proteins, altering the endogenous ratio of free to bound forms.

Q2: What is "total homocysteine," and how is it measured?

Total homocysteine (tHcy) represents the sum of all homocysteine species in a sample, including free, protein-bound, and other disulfide forms.[3] The standard approach for measuring tHcy involves a two-step process:

  • Reduction: A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added to the sample to break all disulfide bonds, converting all forms of homocysteine into the free thiol form.[4][5]

  • Quantification: The total amount of free homocysteine is then measured using methods like high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), or immunoassays.[6][7]

Q3: What are the critical pre-analytical factors to consider for accurate homocysteine measurement?

Accurate measurement of homocysteine, particularly the distinct fractions, is highly dependent on proper sample handling. Key pre-analytical variables include:

  • Anticoagulant Choice: EDTA plasma is generally preferred.[8]

  • Time to Centrifugation: Homocysteine is continuously released from red blood cells after blood collection, leading to an artificial increase in plasma levels of about 10% per hour at room temperature.[8][9] Therefore, it is crucial to centrifuge the blood sample as soon as possible, ideally within one hour of collection.[3]

  • Temperature: If immediate centrifugation is not possible, the sample should be placed on ice to minimize the in vitro production of homocysteine.[10]

  • Fasting State: A protein-rich meal can transiently increase homocysteine levels. Therefore, it is recommended that blood samples be collected after an overnight fast.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of free and protein-bound homocysteine.

HPLC-Based Methods
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of homocysteine and other thiols Incorrect mobile phase pH.Optimize the pH of the mobile phase. A small change of 0.1 pH units can significantly alter retention times.
Column degradation.Use a guard column to protect the analytical column from contaminants. If performance degrades, replace the column.[12]
Inappropriate column chemistry.Ensure the column chemistry is suitable for separating thiols. Reversed-phase columns are commonly used.
Inaccurate quantification of free homocysteine Incomplete protein precipitation.Ensure the precipitating agent (e.g., perchloric acid, trichloroacetic acid) is at the correct concentration and that the sample is adequately vortexed and incubated.
Co-elution with interfering substances.Optimize the chromatographic gradient to better separate homocysteine from other plasma components.
Instability of free homocysteine.Immediately after plasma separation, derivatize the free thiols or acidify the sample to prevent oxidation and disulfide bond formation.
High background noise Contaminated mobile phase or reagents.Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
Detector issues.Ensure the detector lamp has sufficient life and the flow cell is clean.
LC-MS/MS-Based Methods
Problem Possible Cause(s) Troubleshooting Steps
Low signal intensity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard (e.g., d4-homocysteine) to compensate for matrix effects.[4] Consider sample cleanup techniques like solid-phase extraction (SPE).
Incomplete reduction of all homocysteine forms (for tHcy).Ensure the reducing agent is fresh and used at the optimal concentration and incubation time.[5]
Poor reproducibility Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use an automated liquid handler if possible.
Variability in instrument performance.Regularly calibrate and tune the mass spectrometer. Monitor system suitability with quality control samples.
Immunoassays
Problem Possible Cause(s) Troubleshooting Steps
Falsely elevated results Cross-reactivity with other thiols (e.g., cysteine).Use a highly specific monoclonal antibody. Assays that convert homocysteine to S-adenosyl-L-homocysteine (SAH) before antibody binding can reduce cross-reactivity.[6]
Presence of human anti-mouse antibodies (HAMA) in the sample.Use assay kits with blocking agents for HAMA or consider an alternative method.[5]
Low signal or poor sensitivity Inefficient reduction of bound homocysteine.Verify the potency of the reducing agent and the reduction step parameters.
Improper storage of reagents.Store all kit components at the recommended temperatures and protect from light as instructed.
Incorrect assay procedure.Strictly follow the manufacturer's protocol, paying close attention to incubation times and washing steps.[13]

Data Presentation

The following table summarizes typical performance characteristics of common analytical methods for total homocysteine measurement. Data for separate free and protein-bound measurements are less standardized and can vary significantly based on the pre-analytical and analytical procedures used.

Method Typical Linear Range (µmol/L) Limit of Detection (µmol/L) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Key Advantages Key Disadvantages
HPLC with Fluorescence Detection 5.0 - 85.0[14]1.0[14]< 5%[15]< 5%[15]Gold standard, high specificity.[14]Requires derivatization, longer run times.[1]
LC-MS/MS 0.8 - 50[16]~0.5[6]< 3%[16]< 3%[16]High sensitivity and specificity, high throughput.[4][17]High instrument cost, potential for matrix effects.[4]
Immunoassay (FPIA/CLIA) 0.24 - 50[15]~0.24[15]< 5%[15]< 5%[15]Automated, high throughput, no sample preparation.[15]Potential for cross-reactivity, indirect measurement.[6][7]
Enzymatic Cycling Assay 5.0 - 50.0[14]1.74[14]VariableVariableCan be automated, does not require derivatization.Can have higher imprecision than other methods.[1]

Experimental Protocols

Protocol 1: Measurement of Total Homocysteine by LC-MS/MS

This protocol is a generalized procedure for the quantification of total homocysteine in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of a reducing agent solution (e.g., 10 mM DTT in a suitable buffer).

    • Add 50 µL of an internal standard solution (e.g., d8-homocystine).

    • Incubate at room temperature for 10-30 minutes to ensure complete reduction of all disulfide bonds.[5][10]

  • Protein Precipitation:

    • Add 200 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile).[10]

    • Vortex the mixture vigorously.

    • Incubate at 4°C for 5 minutes to facilitate protein precipitation.[10]

    • Centrifuge at 10,000 x g for 5 minutes.[10]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

    • Use a suitable column (e.g., a reversed-phase column) for chromatographic separation.

    • Detect homocysteine and the internal standard using selected reaction monitoring (SRM) in positive ion mode.[6]

Protocol 2: Differential Measurement of Free and Protein-Bound Homocysteine

This protocol outlines a general workflow for the separate quantification of free and protein-bound homocysteine.

  • Separation of Free and Protein-Bound Fractions:

    • Immediately after collecting blood in an EDTA tube and centrifuging, transfer the plasma to a new tube.

    • To determine the free homocysteine fraction, immediately precipitate the plasma proteins by adding a precipitating agent (e.g., an equal volume of 10% sulfosalicylic acid). Centrifuge to pellet the proteins. The supernatant contains the free homocysteine.

    • To determine the protein-bound homocysteine fraction, the protein pellet from the previous step is washed and then treated with a reducing agent (e.g., DTT) to release the bound homocysteine.

  • Quantification:

    • The free homocysteine in the supernatant and the released homocysteine from the protein pellet can then be quantified separately using HPLC or LC-MS/MS, typically after a derivatization step for HPLC.

Mandatory Visualizations

Diagram 1: Homocysteine Metabolism

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Methionine Methionine Synthase (Vitamin B12) Hcy->Methionine BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->Hcy MeTHF->THF Betaine Betaine Betaine->Hcy

Caption: Homocysteine metabolic pathways.

Diagram 2: Experimental Workflow for Differential Quantification

Workflow start Whole Blood Sample (EDTA tube) centrifuge Immediate Centrifugation (<1 hr, 4°C) start->centrifuge plasma Plasma centrifuge->plasma split Split Sample plasma->split precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) split->precipitate For Free Hcy pellet Protein Pellet split->pellet For Bound Hcy centrifuge2 Centrifugation precipitate->centrifuge2 supernatant Supernatant (Contains Free Hcy) centrifuge2->supernatant centrifuge2->pellet quant_free Quantify Free Hcy (HPLC or LC-MS/MS) supernatant->quant_free wash Wash Pellet pellet->wash reduce Reduce Disulfide Bonds (e.g., DTT) wash->reduce quant_bound Quantify Released Hcy (HPLC or LC-MS/MS) reduce->quant_bound

Caption: Workflow for separating free and protein-bound Hcy.

Diagram 3: Homocysteine-Induced Fas-Mediated Apoptosis Signaling Pathway

Fas_Pathway Hcy High Homocysteine ROS Increased ROS Hcy->ROS Akt Akt Inhibition Hcy->Akt NFkB NF-κB Activation ROS->NFkB Fas Fas Receptor Upregulation NFkB->Fas Transcription DISC DISC Formation Fas->DISC FasL Fas Ligand (FasL) FasL->Fas Binding Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Endothelial Cell Apoptosis Casp3->Apoptosis cFLIP cFLIP Downregulation Akt->cFLIP Inhibits downregulation cFLIP->Casp8 Inhibits

Caption: Homocysteine's role in Fas-mediated apoptosis.

Diagram 4: Homocysteine and Progranulin/EphA2 Signaling

PGRN_EphA2_Pathway Hcy High Homocysteine PGRN Progranulin (PGRN) Expression Modulation Hcy->PGRN EphA2 EphA2 Receptor Hcy->EphA2 Modulates Expression PGRN->EphA2 Binding AKT_NFkB AKT/NF-κB Signaling EphA2->AKT_NFkB Activation Endo_Injury Endothelial Injury (Impaired Barrier & Angiogenesis) AKT_NFkB->Endo_Injury Leads to

Caption: Hcy-induced endothelial injury via PGRN/EphA2.

References

Technical Support Center: Optimizing DL-Homocysteine Activity in Cell Culture through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing DL-Homocysteine activity in cell culture experiments by adjusting pH.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments involving this compound, with a focus on the impact of pH.

Issue Potential Cause Recommended Action
Reduced or inconsistent this compound activity Suboptimal pH of culture medium: Most mammalian cell lines have an optimal growth pH of 7.4.[1] Deviations from this can affect both the stability of this compound and cellular responses.Verify the pH of your complete culture medium after all supplements, including this compound, have been added. Adjust to the optimal pH for your specific cell line, typically between 7.2 and 7.4.[2]
This compound degradation: Homocysteine can undergo autoxidation, particularly at alkaline pH.[3]Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, aliquot and freeze at -80°C for up to six months or -20°C for one month, protecting from light.[4] When preparing working solutions, use a buffer with a slightly acidic to neutral pH to minimize degradation.
Incorrect preparation of this compound solution: The hydrochloride salt form of this compound requires careful handling to ensure proper dissolution and pH.Dissolve this compound in a small amount of sterile water or a suitable buffer (e.g., PBS) and then dilute to the final concentration in the culture medium.[5][6] Ensure the final pH of the medium is within the optimal range for your cells.
Increased cell death or unexpected cytotoxicity Synergistic effect of acidic pH and Homocysteine: An acidic extracellular environment can induce apoptosis and may enhance the cytotoxic effects of other stressors.[7][8]Maintain a stable physiological pH (7.2-7.4) in your culture medium. Use a CO2 incubator with a calibrated CO2 sensor to ensure consistent pH buffering by the bicarbonate system.[2]
High concentration of this compound: The concentrations of homocysteine used in vitro can vary, and high levels can induce apoptosis and other cytotoxic effects.[3][9]Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint.
Variability between experiments Fluctuations in culture pH: Opening the incubator door can cause a rapid change in CO2 levels, leading to a transient shift in medium pH.[2]Minimize the frequency and duration of incubator door openings. Allow the incubator conditions to stabilize before placing or removing cultures.
Inconsistent this compound stock solutions: Repeated freeze-thaw cycles can degrade this compound.[4]Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in cell culture?

A1: While there is no single universally "optimal" pH for this compound activity, as it can depend on the specific cell type and the biological process being studied, it is crucial to maintain the culture medium at the optimal physiological pH for the cells being used. For most mammalian cell lines, this is typically between pH 7.2 and 7.4.[2] Some transformed cell lines may prefer slightly more acidic conditions (pH 7.0–7.4), while some normal fibroblast cell lines may prefer a slightly more basic environment (pH 7.4–7.7).[1] Maintaining a stable and appropriate pH is critical for both cell health and the stability of this compound.

Q2: How does pH affect the stability of this compound in my cell culture medium?

A2: this compound is a thiol-containing amino acid that is susceptible to oxidation. This process is pH-dependent, with increased rates of autoxidation occurring at a more basic pH.[3] To ensure the stability and consistent activity of this compound, it is recommended to prepare fresh solutions for each experiment and to maintain the cell culture medium at a physiological pH.

Q3: My cells are showing signs of stress after treatment with this compound. Could the pH be a contributing factor?

A3: Yes, the pH of your culture medium could be a contributing factor to cellular stress. An acidic extracellular pH can itself induce apoptosis and may potentiate the cytotoxic effects of this compound.[7][8] It is important to ensure that your culture medium is properly buffered and maintained at the optimal physiological pH for your cells to minimize non-specific stress responses.

Q4: How should I prepare my this compound stock solution to ensure pH stability?

A4: To prepare a this compound stock solution, dissolve the solid compound in a sterile, buffered solution such as PBS (pH 7.2).[5] This will help to maintain a stable pH during preparation. It is advisable to filter-sterilize the stock solution before adding it to your culture medium. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C.[4]

Q5: Can I use a HEPES-buffered medium to better control the pH in my this compound experiments?

A5: Yes, using a medium buffered with a non-volatile buffer like HEPES in addition to the bicarbonate buffering system can provide more stable pH control, especially in conditions where the CO2 concentration in the incubator may fluctuate.[10] However, it is important to ensure that the concentration of HEPES used is not toxic to your cells and that the final pH of the medium is adjusted to the optimal range for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, pH-stable stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 100 mM). Vortex briefly to ensure complete dissolution.

  • Attach a 0.22 µm sterile syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe and filter-sterilize it into a sterile microcentrifuge tube.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • For immediate use, the solution can be stored at 4°C for a short period. For long-term storage, store the aliquots at -80°C.[4]

Protocol 2: Determining the Optimal pH for this compound-Induced Cellular Effects

Objective: To determine the optimal pH of the cell culture medium for observing a specific biological effect of this compound (e.g., apoptosis, cytotoxicity).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., MTT, Annexin V-FITC)

  • Plate reader or flow cytometer

Procedure:

  • Prepare pH-adjusted media: Prepare several batches of complete cell culture medium and adjust the pH of each batch to a different value within a physiologically relevant range (e.g., pH 6.8, 7.0, 7.2, 7.4, 7.6). Use sterile 1 M HCl or 1 M NaOH for adjustment. Filter-sterilize the pH-adjusted media.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard culture medium.

  • Treatment: The next day, remove the standard medium and replace it with the pH-adjusted media. To one set of wells for each pH, add the desired final concentration of this compound. To another set of wells for each pH, add the vehicle control (e.g., PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Assay Performance: After the incubation period, perform the desired assay to measure the biological effect of interest (e.g., cell viability using MTT assay, apoptosis using Annexin V staining and flow cytometry).

  • Data Analysis: Analyze the data to determine the pH at which this compound exerts its most potent and consistent effect. This can be visualized by plotting the measured effect against the different pH values.

Visualizations

Homocysteine_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_er_stress ER Stress Pathway cluster_oxidative_stress Oxidative Stress Pathway This compound This compound Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) This compound->Unfolded Protein Response (UPR) Induces Increased ROS Increased ROS This compound->Increased ROS Induces IRE1, PERK, ATF6 IRE1, PERK, ATF6 Unfolded Protein Response (UPR)->IRE1, PERK, ATF6 CHOP/GADD153 CHOP/GADD153 IRE1, PERK, ATF6->CHOP/GADD153 Activation Apoptosis Apoptosis CHOP/GADD153->Apoptosis DNA Damage DNA Damage Increased ROS->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p53 Activation->Apoptosis

Caption: Homocysteine-induced signaling pathways leading to apoptosis.

Experimental_Workflow_pH_Optimization start Start prepare_media Prepare Culture Media at Different pH Values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) start->prepare_media seed_cells Seed Cells in 96-well Plate prepare_media->seed_cells treat_cells Treat Cells with this compound and Vehicle Control at each pH seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-48 hours) treat_cells->incubate perform_assay Perform Viability/Apoptosis Assay incubate->perform_assay analyze_data Analyze Data to Determine Optimal pH for Activity perform_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting_Logic cluster_ph pH Troubleshooting cluster_prep Preparation Troubleshooting issue Inconsistent or Reduced This compound Activity check_ph Check pH of Culture Medium issue->check_ph check_hcy_prep Review this compound Solution Preparation issue->check_hcy_prep ph_ok pH is Optimal (7.2-7.4) check_ph->ph_ok Else ph_not_ok pH is Suboptimal check_ph->ph_not_ok If prep_ok Preparation is Correct check_hcy_prep->prep_ok Else prep_not_ok Preparation is Incorrect check_hcy_prep->prep_not_ok If ph_ok->check_hcy_prep adjust_ph Adjust Medium pH and Re-test ph_not_ok->adjust_ph prep_ok->issue Consider other factors remake_solution Prepare Fresh this compound Stock Solution prep_not_ok->remake_solution

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Minimizing Variability in Animal Models of Hyperhomocysteinemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal models of hyperhomocysteinemia.

Troubleshooting Guides

Issue: High variability in plasma homocysteine levels within the same experimental group.

Potential Cause Troubleshooting Steps
Genetic Drift If using outbred stocks, consider switching to an inbred strain to reduce genetic heterogeneity. If using a specific knockout model, ensure consistent backcrossing to a defined genetic background (e.g., C57BL/6J).[1]
Inconsistent Diet Composition Use a purified, amino acid-defined diet instead of standard chow to avoid lot-to-lot variability in methionine and micronutrient content.[2] If using a custom diet, ensure thorough mixing for uniform distribution of components.
Variable Food and Water Intake Monitor food and water consumption, especially when supplementing via drinking water. Consider pair-feeding to ensure equal intake between control and experimental groups.[2] Note that high methionine diets can sometimes reduce body weight.[3]
Diurnal Variation Standardize the time of day for blood sample collection, as homocysteine levels can exhibit diurnal variation.[3]
Improper Sample Handling Process blood samples consistently and promptly. Avoid hemolysis, as it can affect test results.[4] For serum, allow blood to clot completely (20-30 minutes at room temperature) before centrifugation.[5]
Sex Differences House males and females separately and analyze data for each sex independently. Some studies report higher homocysteine levels in female mice.[6][7]
Age-Related Changes Ensure all animals in a study are age-matched. Homocysteine levels can vary with age.[1][6]

Issue: Failure to achieve the desired level of hyperhomocysteinemia.

Potential Cause Troubleshooting Steps
Inadequate Dietary Manipulation Increase the concentration of methionine in the diet or drinking water.[2][3] Concurrently reduce dietary levels of folate, vitamin B6, and vitamin B12, as these are cofactors in homocysteine metabolism.[2][8][9]
Mouse Strain Resistance Certain mouse strains are more resistant to diet-induced hyperhomocysteinemia. For example, C57BL/6 mice are relatively sensitive compared to BALB/c mice.[1] Consider switching to a more susceptible strain.
Insufficient Duration of Diet While some studies suggest the duration of the experimental diet does not always correlate with homocysteine levels, ensure the diet is administered for a sufficient period (e.g., several weeks) to induce a stable hyperhomocysteinemic state.[8][6]
Genetic Model Considerations For genetic models (e.g., Cbs+/-), a high-methionine diet may be required to achieve significant elevations in homocysteine.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal models of hyperhomocysteinemia?

A1: The primary sources of variability include the animal's genetic background (strain), sex, and age.[1][8][6][7] Diet is another major factor, specifically the levels of methionine, folate, vitamin B6, and vitamin B12.[2][8][6] Procedural factors such as the timing of sample collection and sample handling can also contribute to variability.[1][3][4]

Q2: How do I choose between a dietary and a genetic model of hyperhomocysteinemia?

A2: The choice depends on your research question.

  • Dietary models are useful for studying the effects of nutrition-induced hyperhomocysteinemia, which is common in humans.[9] They allow for temporal control over the onset and duration of the condition.

  • Genetic models (e.g., Cbs or Mthfr knockout/knockdown mice) are valuable for investigating the direct pathological consequences of impaired homocysteine metabolism without the confounding effects of dietary interventions.[1][10][11] Combining genetic and dietary approaches can be used to generate a wider range of plasma homocysteine levels.[2]

Q3: What is the most effective dietary method to induce hyperhomocysteinemia?

A3: A common and effective method is to feed a diet high in methionine while making it deficient in folate, vitamin B6, and vitamin B12.[8][9] Diets low in these B vitamins or rich in methionine alone are also effective at increasing homocysteine levels.[8][6]

Q4: Does the sex of the animal matter in hyperhomocysteinemia studies?

A4: Yes, sex can influence plasma homocysteine levels. Some studies in mice have reported that female mice tend to have higher homocysteine levels than males.[8][6][7] It is crucial to include both sexes if applicable to the research question and to analyze the data separately.

Q5: What is a typical range for plasma homocysteine in control and hyperhomocysteinemic mice?

A5: There is a wide range reported in the literature. In mice on control diets, homocysteine levels can range from 0.1 to 22.5 µmol/L.[8] In experimental models, levels can vary from moderate (10-100 µmol/L) to severe (>100 µmol/L), with some studies reporting levels as high as 280 µmol/L depending on the induction method.[1][8]

Data Presentation

Table 1: Examples of Dietary Formulations to Induce Hyperhomocysteinemia in Mice

Diet DescriptionMethionine ContentFolate ContentVitamin B6 ContentVitamin B12 ContentResulting Plasma Homocysteine (tHcy) Level (µM)Reference
High Methionine/Low Vitamin1.2%DeficientDeficientDeficient~65 µM (vs. ~5 µM in control)[9]
High Methionine2% (in chow)StandardStandardStandardDouble the control levels[12]
Low Folate/High MethionineSupplemented in drinking waterLowStandardStandard~23 µM[3]
High Methionine (ApoE-/- mice)2% (added to diet)StandardStandardStandard68 µM[3]

Table 2: Influence of Genetic Factors on Plasma Homocysteine (tHcy) in Mice

Mouse ModelGenetic BackgroundDietary ConditionPlasma tHcy Level (µM)Reference
Cbs+/-C57BL/6High Methionine DietCan be significantly elevated[2]
Wild TypeC57BL/6High Methionine/Low Folate DietAge-dependent decrease observed[1]
Wild TypeBALB/cHigh Methionine/Low Folate DietLess sensitive than C57BL/6[1]

Experimental Protocols

Protocol 1: Diet-Induced Hyperhomocysteinemia in Mice

  • Animal Model: Male C57BL/6 mice, 6 weeks of age.

  • Acclimation: Acclimate mice for one week upon arrival, with ad libitum access to standard chow and water.

  • Dietary Groups:

    • Control Group: Feed a standard rodent chow or a purified control diet with adequate levels of methionine, folate, vitamin B6, and vitamin B12.

    • Hyperhomocysteinemia (HHcy) Group: Feed a purified diet high in methionine (e.g., 1.2%) and deficient in folate, vitamin B6, and vitamin B12 (e.g., Harlan Teklad TD 97345).[9]

  • Feeding Period: Provide the respective diets for 6-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection: At the end of the feeding period, collect blood samples for homocysteine analysis. It is recommended to fast the animals for 8-12 hours prior to blood collection to reduce variability.[13]

Protocol 2: Blood Collection and Plasma Preparation

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation) as approved by the Institutional Animal Care and Use Committee (IACUC).

  • Blood Collection Site: Collect blood via cardiac puncture for terminal studies or from the retro-orbital sinus or saphenous vein for survival studies.

  • Anticoagulant: Collect blood into tubes containing EDTA to prevent coagulation.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.

  • Storage: Aliquot the plasma into fresh tubes and store at -80°C until analysis.

Protocol 3: Homocysteine Measurement

  • Method: Total plasma homocysteine is typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][14] ELISA kits are also commercially available.

  • Sample Preparation: Prior to analysis, the disulfide bonds in homocysteine are reduced to free thiol groups, and the protein-bound fraction is released. This is often achieved by treatment with a reducing agent like tri-n-butylphosphine (TBP).[15]

  • Derivatization: The free thiol groups are then derivatized with a fluorescent reagent to enable detection.

  • Quantification: The concentration is determined by comparing the signal to a standard curve of known homocysteine concentrations.

Visualizations

Homocysteine_Metabolism Methionine Methionine (from diet) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MeTHF->THF MS Methionine Synthase (MS) MeTHF->MS Betaine Betaine (from Choline) BHMT BHMT Betaine->BHMT MS->Homocysteine MTHFR MTHFR MTHFR->MTHF CBS Cystathionine β-synthase (CBS) CBS->Homocysteine BHMT->Homocysteine B12 Vitamin B12 B12->MS B6 Vitamin B6 B6->CBS Folate Folate (Diet) Folate->THF

Caption: Homocysteine metabolism pathways.

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6 mice) acclimation Acclimation (1 week) start->acclimation grouping Randomize into Groups acclimation->grouping control_diet Control Group: Standard Diet grouping->control_diet hhcy_diet HHcy Group: High Methionine/ Low B-Vitamin Diet grouping->hhcy_diet feeding Dietary Intervention (6-8 weeks) control_diet->feeding hhcy_diet->feeding monitoring Weekly Monitoring: Body Weight, Food Intake feeding->monitoring fasting Fasting (8-12 hours) feeding->fasting blood_collection Blood Collection (e.g., Cardiac Puncture) fasting->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis Homocysteine Analysis (HPLC or LC-MS/MS) storage->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Workflow for diet-induced hyperhomocysteinemia.

Troubleshooting_Logic start High Variability in Homocysteine Levels? check_genetics Review Animal Strain & Backcrossing start->check_genetics Yes end Variability Minimized start->end No check_diet Analyze Diet Composition & Uniformity check_genetics->check_diet check_procedure Standardize Procedures: - Time of Day - Sample Handling check_diet->check_procedure check_demographics Analyze by Sex & Age check_procedure->check_demographics implement_changes Implement Corrective Actions check_demographics->implement_changes implement_changes->start Re-evaluate

References

Selecting the appropriate control for DL-Homocysteine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Homocysteine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound (Hcy) depends on the cell type and the specific biological question being investigated. However, based on published studies, a general guideline for inducing hyperhomocysteinemia in vitro is as follows:

  • Mild to Moderate Hyperhomocysteinemia: 10 µM to 100 µM. These concentrations are often used to mimic physiological or moderately elevated levels of homocysteine.[1]

  • Moderate to Severe Hyperhomocysteinemia: 100 µM to 1.0 mM. Higher concentrations are used to study the more acute and robust cellular responses to high levels of homocysteine.[2]

  • Genotoxic Effects: Low millimolar concentrations have been shown to induce micronuclei in some cell lines.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

2. What is the appropriate vehicle control for this compound in cell culture?

The appropriate vehicle control for this compound is the solvent used to dissolve it, which is typically the cell culture medium itself or a buffered solution like phosphate-buffered saline (PBS). It is crucial to ensure that the vehicle control cells are treated with the same volume of the vehicle as the experimental cells.

3. What are the essential positive and negative controls for a this compound experiment?

The selection of appropriate controls is critical for the correct interpretation of your results.

  • Negative Control: This group of cells should not be treated with this compound. They can be either untreated or treated with the vehicle solution. This control provides a baseline for the measured parameters.

  • Positive Control (for Homocysteine Effect): The choice of a positive control depends on the specific downstream effect you are measuring. For example, if you are studying oxidative stress, a known pro-oxidant like hydrogen peroxide (H₂O₂) can be used as a positive control to ensure that your assay for oxidative stress is working correctly.

  • Positive Control (for Homocysteine Measurement): When measuring homocysteine levels (e.g., using an ELISA kit), a standard solution of homocysteine of a known concentration is used as a positive control and to generate a standard curve.[3][4][5]

Below is a diagram illustrating the logic for selecting controls in a typical in vitro experiment investigating the effect of this compound on oxidative stress.

G Control Selection Logic for this compound Experiment cluster_experiment Experimental Setup cluster_controls Control Groups Start Start Experimental_Question Investigating the effect of This compound on a cellular process (e.g., Oxidative Stress) Start->Experimental_Question Experimental_Group Cells + this compound (Test Condition) Experimental_Question->Experimental_Group Negative_Control Cells + Vehicle (e.g., Culture Medium) Establishes baseline Experimental_Question->Negative_Control Positive_Control_Effect Cells + Known Inducer (e.g., H₂O₂ for oxidative stress) Validates the assay for the effect Experimental_Question->Positive_Control_Effect Measurement Measure experimental outcome (e.g., ROS levels, gene expression) Experimental_Group->Measurement Negative_Control->Measurement Positive_Control_Effect->Measurement Positive_Control_Measurement Homocysteine Standard (Known Concentration) Used for quantifying homocysteine levels Data_Analysis Compare results between Experimental and Control groups Measurement->Data_Analysis

Control Selection Logic Diagram

Troubleshooting Guide

Problem: Inconsistent or unexpected results in my this compound experiments.

This can be due to several factors related to the preparation and handling of this compound.

Potential Cause Troubleshooting Suggestion Rationale
This compound Degradation Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Homocysteine is a thiol-containing amino acid and is susceptible to oxidation, which can affect its biological activity.
Solubility Issues Ensure complete dissolution of this compound in the culture medium or buffer. Gentle warming or vortexing may be necessary.Incomplete dissolution will lead to inaccurate concentrations and variability in your experiments.
Batch-to-Batch Variability If possible, use the same lot of this compound for a series of related experiments. If a new lot is used, consider running a pilot experiment to confirm its activity.There can be slight variations in the purity and activity of chemical reagents between different batches.
Cell Health Monitor the health and confluence of your cells. Ensure that cells are in the logarithmic growth phase and are not overly confluent when treated.The physiological state of the cells can significantly influence their response to experimental treatments.

Experimental Protocols

Protocol: Induction of Hyperhomocysteinemia in Cultured Cells

This protocol provides a general framework for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, weigh out the required amount of this compound powder in a sterile environment.

    • Dissolve the powder in pre-warmed, serum-free cell culture medium or PBS to make a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add fresh, pre-warmed culture medium containing the desired final concentration of this compound. For the vehicle control, add the same volume of medium without this compound.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Downstream Analysis:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

    • Collect the cell lysates and determine the protein concentration.

    • The lysates can then be used for various downstream analyses, such as Western blotting, ELISA, or enzyme activity assays.[5]

The following diagram illustrates a typical experimental workflow for an in vitro this compound experiment.

In Vitro this compound Experimental Workflow

Data Presentation

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers in vitro

Cell TypeThis compound ConcentrationIncubation TimeOxidative Stress MarkerObserved EffectReference
Rat Hippocampus10-500 µMNot specifiedThiobarbituric Acid Reactive Substances (TBARS)Significant dose-dependent increase[1]
Rat Hippocampus10-500 µMNot specifiedTotal Radical-Trapping Antioxidant Potential (TRAP)Significant dose-dependent decrease[1]
Cardiac Microvascular Endothelial Cells (MVEC)100 µM24 hoursReactive Oxygen Species (ROS)Increased production[7]
Human Umbilical Vein Endothelial Cells (HUVEC)5 mM8 hoursGRP78 mRNA~20-fold increase[2]

Signaling Pathways

Homocysteine-Induced Oxidative Stress

Elevated levels of homocysteine can induce oxidative stress through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to cellular damage. The diagram below illustrates some of the key signaling pathways involved in homocysteine-induced oxidative stress.[7][8][9][10][11]

G Homocysteine-Induced Oxidative Stress Signaling Pathway cluster_upstream Upstream Events cluster_ros Reactive Oxygen Species cluster_downstream Downstream Effects Hcy Elevated this compound Auto_oxidation Auto-oxidation Hcy->Auto_oxidation Enzyme_activation Enzyme Activation (e.g., NADPH Oxidase) Hcy->Enzyme_activation Enzyme_inhibition Enzyme Inhibition (e.g., Glutathione Peroxidase) Hcy->Enzyme_inhibition ROS Increased ROS Production (e.g., O₂⁻, H₂O₂) Auto_oxidation->ROS Enzyme_activation->ROS Enzyme_inhibition->ROS leads to accumulation Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation DNA_damage DNA Damage ROS->DNA_damage Protein_oxidation Protein Oxidation ROS->Protein_oxidation Signaling_pathways Activation of Stress-activated Signaling Pathways (e.g., ERK1/2) ROS->Signaling_pathways Cellular_dysfunction Cellular Dysfunction and Apoptosis Lipid_peroxidation->Cellular_dysfunction DNA_damage->Cellular_dysfunction Protein_oxidation->Cellular_dysfunction Signaling_pathways->Cellular_dysfunction

Homocysteine and Oxidative Stress Pathway

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Effects of DL-Homocysteine and L-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of the racemic mixture DL-Homocysteine and its levorotatory isomer, L-Homocysteine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a significant risk factor for a range of neurodegenerative diseases. Understanding the specific contributions of different homocysteine isomers to neuronal damage is crucial for the development of targeted therapeutic strategies. This document synthesizes experimental data to delineate their respective impacts on neuronal viability and function, details the methodologies of key experimental assays, and illustrates the implicated signaling pathways.

At a Glance: Key Differences and Commonalities

While direct comparative studies evaluating the neurotoxic potency of this compound versus L-Homocysteine under identical experimental conditions are limited, the existing body of research points to the L-isomer as the primary bioactive and neurotoxic agent. The D-isomer is largely considered to be biologically inert. Therefore, the neurotoxic effects observed with the DL-racemic mixture are predominantly attributed to the activity of L-Homocysteine.

The primary mechanisms of homocysteine-induced neurotoxicity for both forms involve:

  • Excitotoxicity: Overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS), overwhelming cellular antioxidant defenses.

  • Apoptosis: Induction of programmed cell death pathways.

  • DNA Damage: Compromising the genetic integrity of neuronal cells.

Quantitative Analysis of Neurotoxic Effects

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of this compound and L-Homocysteine. It is critical to note that these results are compiled from different studies employing varied experimental models, cell types, and conditions. Therefore, direct comparisons of potency should be made with caution.

This compound: Neurotoxicity Data
ConcentrationExposure TimeCell TypeAssayObserved EffectCitation
10 µM6 daysCerebrocortical culturesNot specifiedDose-dependent neurotoxicity observed[1]
100 µM6 daysCerebrocortical culturesTrypan blue exclusionSignificant neuronal cell death[1]
1 mM (500 µM L-Hcy)24 hoursCerebrocortical culturesLDH leakage, Trypan blue~25% neuronal death[2]
L-Homocysteine: Neurotoxicity Data
ConcentrationExposure TimeCell TypeAssayObserved EffectCitation
50 µM18 hoursCortical neuronsHoechst DNA staining~45% apoptotic cells[3]
250 µM28 hoursHippocampal neuronsHoechst stainingSignificant apoptosis[4]
500 µM24 hoursHippocampal neuronsHoechst staining, PARP cleavageConcentration-dependent apoptosis[5]

Key Signaling Pathways in Homocysteine Neurotoxicity

The neurotoxic cascade initiated by elevated levels of L-Homocysteine (the active component of this compound) is multifaceted, primarily converging on NMDA receptor-mediated excitotoxicity and oxidative stress, which in turn trigger apoptotic pathways.

NMDA Receptor-Mediated Excitotoxicity

L-Homocysteine acts as an agonist at the glutamate-binding site of the NMDA receptor. This leads to an excessive influx of calcium ions (Ca2+) into the neuron, a condition known as excitotoxicity. This Ca2+ overload activates a cascade of downstream enzymes, including proteases and kinases, and contributes to mitochondrial dysfunction and the generation of reactive oxygen species.

NMDA_Pathway Hcy L-Homocysteine NMDA_R NMDA Receptor Hcy->NMDA_R Binds to glutamate site Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens channel Downstream Activation of Downstream Enzymes (e.g., Calcineurin, Calpains) Ca_influx->Downstream Mito_Dys Mitochondrial Dysfunction Ca_influx->Mito_Dys Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity Mito_Dys->Excitotoxicity

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.

Oxidative Stress and Apoptosis Induction

Homocysteine metabolism can lead to the production of reactive oxygen species (ROS). Furthermore, the excitotoxicity-induced mitochondrial dysfunction exacerbates ROS production. This oxidative stress damages cellular components, including lipids, proteins, and DNA. Significant DNA damage can activate repair enzymes like poly-ADP-ribose polymerase (PARP), leading to NAD+ and ATP depletion. The culmination of these insults triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria and the activation of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_0 Initiating Factors cluster_1 Cellular Stress Responses cluster_2 Apoptotic Cascade Hcy L-Homocysteine ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS Ca_Overload Ca²⁺ Overload Mito_Dys Mitochondrial Dysfunction Ca_Overload->Mito_Dys DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Activation DNA_Damage->PARP Mito_Dys->ROS CytoC Cytochrome c Release Mito_Dys->CytoC ATP_Depletion NAD⁺/ATP Depletion PARP->ATP_Depletion Caspase Caspase Activation ATP_Depletion->Caspase CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Oxidative Stress and Apoptosis Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of homocysteine-induced neurotoxicity.

Assessment of Cell Viability: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

  • Procedure:

    • Prepare a cell suspension from control and homocysteine-treated cultures.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).[6]

    • Incubate the mixture at room temperature for 1-3 minutes.[7]

    • Load 10 µL of the mixture into a hemocytometer.

    • Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the designated grids of the hemocytometer.

    • Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100.[6]

Quantification of Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of lysed cells.

  • Procedure:

    • Culture cells in a 96-well plate and apply treatments (e.g., DL- or L-Homocysteine) alongside appropriate controls (untreated cells for spontaneous LDH release, and cells treated with a lysis buffer for maximum LDH release).[8]

    • After the incubation period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

    • Stop the reaction by adding a stop solution (e.g., 1N HCl).[10]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Detection of Apoptosis: Hoechst 33342 Staining

This method uses a fluorescent DNA-binding dye to identify apoptotic cells based on nuclear morphology.

  • Principle: Hoechst 33342 is a cell-permeant dye that stains the nuclei of cells. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, compact, or fragmented nuclei under a fluorescence microscope.

  • Procedure:

    • Culture neurons on coverslips and treat with homocysteine.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with a staining solution containing Hoechst 33342 (e.g., 1 µg/mL in culture medium or PBS) for 10-15 minutes at 37°C, protected from light.[11][12]

    • Wash the cells again with PBS to remove excess dye.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 350 nm and an emission wavelength of around 461 nm.[12]

    • Quantify apoptosis by counting the percentage of cells with condensed or fragmented nuclei relative to the total number of cells in several random fields.

Measurement of Intracellular Calcium ([Ca²⁺]i): Fura-2 AM Imaging

This ratiometric fluorescence imaging technique allows for the quantification of intracellular calcium concentrations.

  • Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular Ca²⁺ concentration.

  • Procedure:

    • Culture neurons on glass coverslips.

    • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM in a physiological buffer).[13]

    • Incubate the cells with the loading solution for 30-45 minutes at room temperature or 37°C in the dark.[13]

    • Wash the cells with the physiological buffer to allow for de-esterification of the dye.

    • Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Alternately excite the cells at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is calculated and can be converted to [Ca²⁺]i using established calibration methods.

Assessment of NMDA Receptor Activity: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to homocysteine application.

  • Principle: In the whole-cell patch-clamp configuration, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ionic currents across the entire cell membrane.

  • Procedure:

    • Prepare neuronal cultures or acute brain slices.

    • Position a recording micropipette filled with an appropriate intracellular solution onto a single neuron.

    • Apply suction to form a high-resistance "gigaohm" seal.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential (e.g., -60 mV or -70 mV).[2]

    • Perfuse the cell with an extracellular solution containing L-Homocysteine (and glycine (B1666218) as a co-agonist).

    • Record the inward currents elicited by the activation of NMDA receptors using a specialized amplifier and data acquisition system.[2]

Conclusion

The available evidence strongly suggests that the neurotoxic effects of this compound are mediated by its L-isomer. L-Homocysteine induces neuronal damage through a combination of NMDA receptor-mediated excitotoxicity, oxidative stress, and the subsequent activation of apoptotic pathways. While quantitative data from different studies provide insights into its toxic potential, the lack of direct comparative studies with this compound necessitates a cautious interpretation when assessing relative potency. Future research directly comparing the neurotoxic profiles of D-, L-, and this compound under standardized conditions would be invaluable for a more definitive understanding and for the development of targeted neuroprotective therapies.

References

Validating DL-Homocysteine-Induced Neuronal Cell Death: A Comparative Guide to Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key apoptosis assays for validating neuronal cell death induced by DL-homocysteine. Below, we present a detailed analysis of the TUNEL assay and its common alternatives, Annexin V and cleaved caspase-3 assays, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Introduction to this compound-Induced Neuronal Apoptosis

Elevated levels of the amino acid homocysteine are a known risk factor for neurodegenerative diseases.[1][2] this compound induces neuronal apoptosis through a complex signaling cascade that includes excitotoxicity, oxidative stress, DNA damage, and the activation of key cell death enzymes.[1][3] Accurate validation and quantification of this apoptotic process are crucial for research into neuroprotective strategies and drug development.

Comparison of Apoptosis Detection Methods

The choice of assay for detecting apoptosis is critical and depends on the specific stage of the cell death process being investigated. The three most common methods—TUNEL, Annexin V, and cleaved caspase-3 assays—each target different hallmarks of apoptosis.

AssayPrincipleStage of Apoptosis DetectedAdvantagesDisadvantages
TUNEL Assay Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of the execution phase of apoptosis.[4]Late StageHighly specific for the nuclear changes in late apoptosis; can be used on fixed cells and tissue sections.[4]May also label necrotic cells or cells with DNA damage from other sources; detects a relatively late event in the apoptotic cascade.[5]
Annexin V Assay Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[5]Early to Mid StageA sensitive indicator of early apoptotic events before the loss of membrane integrity.[5][6]PS externalization can be reversible and may also occur in necrotic cells, requiring co-staining with a viability dye like propidium (B1200493) iodide (PI).[5]
Cleaved Caspase-3 Assay Uses antibodies to specifically detect the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.Mid StageDetects a key point of no return in the apoptotic cascade; can be used for both qualitative (immunofluorescence) and quantitative (Western blot, ELISA) analysis.[5]Antibody specificity and potential for background staining can be a concern; caspase activation is a transient event.[5]
Experimental Data Summary

The following table summarizes quantitative data from studies on this compound-induced neuronal apoptosis. Note that the data are compiled from different studies and experimental conditions may vary.

TreatmentAssayTime PointResult (% Apoptotic Cells or Fold Change)Reference
250 µM HomocysteineHoechst Staining (Apoptotic Nuclei)28 hours~40% apoptotic neurons[1]
250 µM HomocysteineComet Assay (DNA Strand Breaks)1 hourSignificant increase in comet-like DNA[1]
250 µM HomocysteinePARP Activity1-2 hours~2-fold increase[1]
250 µM HomocysteineNAD+ Levels6-8 hoursSignificant decrease[1]
250 µM HomocysteineCaspase-3-like Protease Activity12-24 hoursSignificant increase[1]
0.25 mM HomocysteineTUNEL Assay3 daysSignificant increase in apoptotic cells[7]
0.25 mM HomocysteineCleaved Caspase-3 Immunofluorescence24 hoursSignificant increase in cleaved caspase-3 positive neurons[7]
500 µM HomocysteineHoechst Staining (Apoptotic Nuclei)24 hours~35% apoptotic neurons[2]
500 µM HomocysteinePARP Cleavage (Western Blot)24 hoursDose-dependent increase in cleaved PARP[2]

Signaling Pathway of this compound-Induced Neuronal Apoptosis

This compound triggers a cascade of events leading to neuronal apoptosis. The following diagram illustrates the key signaling pathways involved.

DL_Homocysteine_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_intracellular Intracellular Events cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Execution This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction NAD_Depletion->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase-9 & -3 Activation Cytochrome_c_Release->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

This compound-induced neuronal apoptosis signaling pathway.

Experimental Workflows and Protocols

Experimental Workflow: A Comparative Overview

The following diagram outlines the general workflow for the three apoptosis assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis Cell_Culture Neuronal Cell Culture Hcy_Treatment This compound Treatment Cell_Culture->Hcy_Treatment Annexin_V Annexin V Staining (Early Apoptosis) Hcy_Treatment->Annexin_V Caspase_3 Cleaved Caspase-3 Staining (Mid Apoptosis) Hcy_Treatment->Caspase_3 TUNEL TUNEL Assay (Late Apoptosis) Hcy_Treatment->TUNEL Flow_Cytometry Flow Cytometry Annexin_V->Flow_Cytometry Microscopy Fluorescence Microscopy Caspase_3->Microscopy TUNEL->Microscopy Quantification Quantification of Apoptotic Cells Flow_Cytometry->Quantification Microscopy->Quantification

General workflow for comparing apoptosis assays.

Detailed Experimental Protocols

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This protocol is adapted for cultured neurons on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • TUNEL Reaction Mixture (commercially available kits are recommended)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Solution for 20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence (typically green or red, depending on the kit), and all nuclei will be stained with DAPI (blue). The percentage of apoptotic cells can be calculated as (TUNEL-positive nuclei / total DAPI-stained nuclei) x 100.

Annexin V Staining for Flow Cytometry

This protocol is for analyzing neuronal apoptosis by detecting phosphatidylserine externalization.

Materials:

  • PBS (calcium and magnesium-free)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: After treatment, carefully collect the culture medium (containing detached cells) and detach the adherent neurons using a gentle method (e.g., trypsin-free dissociation solution). Combine all cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI Staining Solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cleaved Caspase-3 Immunofluorescence

This protocol outlines the detection of activated caspase-3 in cultured neurons.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-cleaved caspase-3 antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI

  • Mounting Medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate the cells with Blocking Buffer for 60 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Cells positive for cleaved caspase-3 will exhibit fluorescence in the cytoplasm. The percentage of apoptotic cells can be determined by counting the number of cleaved caspase-3-positive cells relative to the total number of DAPI-stained cells.[8]

References

Comparative Analysis of DL-Homocysteine and Homocysteic Acid in NMDA Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of DL-Homocysteine (HCY) and homocysteic acid (HCA) on N-methyl-D-aspartate (NMDA) receptors. The information presented is collated from various experimental studies to assist researchers in understanding the nuanced interactions of these compounds with a key receptor in glutamatergic neurotransmission.

At a Glance: Key Differences in NMDA Receptor Modulation

This compound and homocysteic acid, while structurally related, exhibit distinct profiles in their interaction with the NMDA receptor. HCY demonstrates a complex modulatory role, acting as both an agonist at the glutamate (B1630785) binding site and a partial antagonist at the glycine (B1666218) co-agonist site.[1][2][3] Its potency and efficacy are therefore highly dependent on the concentration of the co-agonist glycine.[2][4] In contrast, HCA is a potent agonist at the glutamate binding site of the NMDA receptor.[5][6][7]

Quantitative Comparison of Potency and Efficacy

The following tables summarize the available quantitative data on the potency and efficacy of this compound and homocysteic acid at NMDA receptors. It is important to note that the data are compiled from different studies using varied experimental systems, which may influence the absolute values. A direct, side-by-side comparison under identical conditions is not extensively available in the current literature.

Table 1: Potency of this compound and Homocysteic Acid at NMDA Receptors

CompoundReceptor SubtypePotency (EC50 / Ki)Experimental SystemReference
This compoundGluN1/GluN2A9.7 ± 1.8 µM (EC50)HEK293T cells[8]
This compoundGluN1/GluN2B61.8 ± 8.9 µM (EC50)HEK293T cells[8]
L-Homocysteic AcidNMDA-type receptors56.1 µM (EC50)Rat striatal slices[5]
L-Homocysteic AcidNMDA receptors67 µM (Ki)Rat brain membranes ([3H]Glutamate binding)[6]

Table 2: Efficacy of this compound and Homocysteic Acid at NMDA Receptors

CompoundEfficacy (Relative to NMDA)Glycine ConcentrationExperimental SystemReference
This compound~30%1 µMRat cortical neurons[2][4]
This compoundApproaches NMDA response≥50 µMRat cortical neurons[2]
L-Homocysteic AcidEqual to NMDANot specifiedRat striatal slices[5]

Signaling Pathways and Molecular Interactions

The activation of the NMDA receptor is a complex process requiring the binding of both a glutamate-site agonist and a co-agonist (glycine or D-serine). The influx of Ca²⁺ through the receptor channel triggers a cascade of downstream signaling events. This compound exhibits a dual interaction with the NMDA receptor, which is depicted in the following diagram.

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Downstream Signaling NMDA_R Glutamate Site Glycine Site Ion Channel Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening HCY This compound HCY->NMDA_R:glu Agonist HCY->NMDA_R:gly Partial Antagonist HCA Homocysteic Acid HCA->NMDA_R:glu Agonist Glycine Glycine Glycine->NMDA_R:gly Co-agonist Signaling_Cascade Signaling Cascade (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Neurotoxicity Neurotoxicity Signaling_Cascade->Neurotoxicity ROS->Neurotoxicity

NMDA receptor activation by HCY and HCA.

Experimental Methodologies

The characterization of this compound and homocysteic acid's effects on NMDA receptors relies on established neuropharmacological techniques. The two primary methods cited in the supporting literature are whole-cell patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist application.

Protocol Outline:

  • Cell Preparation: Primary neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, after which the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Drug Application: A fast perfusion system is used to apply agonists (HCY, HCA, NMDA) and modulators (glycine, antagonists) to the cell.

  • Data Acquisition: The current passing through the NMDA receptor channels is recorded using an amplifier and specialized software. The holding potential is typically set at -60 or -70 mV to allow for the measurement of inward currents.

  • Analysis: The peak and steady-state current amplitudes are measured to determine the potency (EC₅₀) and efficacy of the compounds.

Patch_Clamp_Workflow A Prepare cultured neurons or transfected cells B Establish whole-cell patch-clamp configuration A->B C Perfuse with external solution B->C D Apply agonist (HCY or HCA) +/- co-agonist (Glycine) C->D E Record NMDA receptor-mediated inward current D->E F Washout and apply control/other compounds E->F G Analyze current amplitude, potency (EC50), and efficacy F->G

Workflow for patch-clamp experiments.
Calcium Imaging

This method visualizes the increase in intracellular calcium concentration that occurs upon NMDA receptor activation.

Protocol Outline:

  • Cell Preparation and Dye Loading: Cultured cells are incubated with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and is later cleaved to its active, calcium-binding form.

  • Imaging Setup: The coverslip with the loaded cells is placed on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded before the application of any compounds.

  • Compound Application: A perfusion system is used to apply HCY, HCA, or other test compounds to the cells.

  • Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

  • Data Analysis: The change in fluorescence intensity (or the ratio of intensities at different excitation wavelengths for ratiometric dyes like Fura-2) is quantified to determine the magnitude of the calcium response.

Calcium_Imaging_Workflow A Culture cells on coverslips B Load cells with a calcium-sensitive dye A->B C Acquire baseline fluorescence images B->C D Perfuse with agonist (HCY or HCA) C->D E Record changes in fluorescence intensity D->E F Washout and subsequent compound applications E->F G Quantify fluorescence changes to determine Ca²+ response F->G

Workflow for calcium imaging experiments.

Concluding Remarks

This compound and homocysteic acid both act as agonists at the NMDA receptor, but their mechanisms of action and potencies differ. HCA is a direct and potent agonist, while HCY's activity is more complex due to its dual interaction with the glutamate and glycine binding sites. This complexity makes the physiological concentration of glycine a critical determinant of HCY's effect. The data presented in this guide, compiled from multiple studies, provides a foundation for further research into the roles of these endogenous compounds in both physiological and pathological processes involving NMDA receptor signaling. For definitive comparisons, future studies should aim to evaluate both compounds concurrently within the same experimental paradigm.

References

A Researcher's Guide to Homocysteine Antibody Specificity: Assessing Cross-Reactivity with DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, neuroscience, and drug development, the specificity of antibodies is paramount for accurate and reproducible results. When studying homocysteine, a sulfur-containing amino acid implicated in various physiological and pathological processes, it is crucial to understand the cross-reactivity of commercially available antibodies with its different stereoisomers. This guide provides a comparative analysis of homocysteine antibody specificity, with a focus on DL-Homocysteine, and offers a detailed experimental protocol for researchers to determine cross-reactivity in their own laboratories.

Understanding Homocysteine and its Isomers

Homocysteine exists as a racemic mixture (this compound), which is composed of two stereoisomers: L-Homocysteine and D-Homocysteine. In biological systems, L-Homocysteine is the naturally occurring and metabolically active form.[1] D-Homocysteine is generally considered to be of exogenous origin or a result of racemization. The structural similarity between these isomers presents a challenge for antibody-based detection methods, as an antibody raised against one form may exhibit cross-reactivity with the other.

Performance Comparison of Homocysteine Antibodies

The ideal homocysteine antibody should demonstrate high affinity and specificity for the target isomer, typically L-Homocysteine, with minimal to no cross-reactivity with D-Homocysteine or other related molecules. While many manufacturers provide antibodies targeting homocysteine, detailed quantitative data on cross-reactivity with its stereoisomers is often limited.

Based on available product information and general principles of antibody specificity, here is a summary of expected performance characteristics:

Antibody Target Expected Cross-Reactivity with D-Homocysteine Expected Cross-Reactivity with L-Homocysteine Considerations for Researchers
L-Homocysteine Low to negligibleHighIdeal for specific detection of the biologically relevant isomer. It is important to verify the manufacturer's validation data.
This compound HighHighMay be suitable for detecting total homocysteine levels but cannot distinguish between the two isomers.
Homocysteine (unspecified) VariableVariableSpecificity should be experimentally determined. These antibodies are often polyclonal and may recognize epitopes common to both isomers.[2][3]

It is important to note that some commercial ELISA kits for homocysteine determination employ an enzymatic conversion step that is specific for L-Homocysteine, thereby ensuring the specific measurement of this isomer regardless of the antibody's primary target.[1]

Experimental Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA

To quantitatively assess the cross-reactivity of a homocysteine antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method.[4] This protocol outlines the key steps to compare the binding of an antibody to L-Homocysteine versus D-Homocysteine.

Objective: To determine the percentage of cross-reactivity of a homocysteine antibody with D-Homocysteine relative to L-Homocysteine.

Materials:

  • 96-well microplate

  • Homocysteine antibody (primary antibody)

  • L-Homocysteine standard

  • D-Homocysteine

  • This compound (optional)

  • Coating antigen (e.g., Homocysteine conjugated to a carrier protein like BSA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the coating antigen at an optimized concentration. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the L-Homocysteine standard and the D-Homocysteine test compound.

    • In separate tubes, mix a fixed, predetermined concentration of the primary homocysteine antibody with each dilution of the standards and test compounds.

    • Incubate these mixtures for a set period (e.g., 1 hour) to allow the antibody to bind to the free homocysteine.

  • Addition to Plate: Transfer the antibody-homocysteine mixtures to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coated antigen.

  • Washing: Repeat the washing step to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of L-Homocysteine.

  • Determine the concentration of L-Homocysteine and D-Homocysteine that cause 50% inhibition of the maximal signal (IC50).

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of L-Homocysteine / IC50 of D-Homocysteine) x 100

Experimental Workflow

The following diagram illustrates the key stages of the competitive ELISA for determining antibody cross-reactivity.

experimental_workflow start Start coating Coat Plate with Homocysteine-BSA Conjugate start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add Mixes to Plate (Competition Step) wash2->competition prepare_samples Prepare Antibody + Competitor Mixes (L-Hcy, D-Hcy) prepare_samples->competition wash3 Wash competition->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read analyze Calculate IC50 and % Cross-Reactivity read->analyze end End analyze->end

Caption: Workflow for Competitive ELISA to Assess Antibody Cross-Reactivity.

Signaling Pathway and Logical Relationships

The interaction between the antibody and the different homocysteine isomers is a fundamental antigen-antibody binding event. The logic of the competitive ELISA is based on the principle of competitive binding for a limited number of antibody binding sites.

signaling_pathway cluster_solution In Solution (Pre-incubation) cluster_plate On Plate Ab Homocysteine Antibody Ab_L_Hcy Antibody-L-Hcy Complex Ab->Ab_L_Hcy Binds with high affinity Ab_D_Hcy Antibody-D-Hcy Complex Ab->Ab_D_Hcy Binds with lower affinity (cross-reactivity) Coated_Ag Coated Homocysteine-BSA Ab->Coated_Ag If not bound to competitor in solution L_Hcy L-Homocysteine (Competitor) D_Hcy D-Homocysteine (Competitor) Bound_Ab Bound Antibody Coated_Ag->Bound_Ab Free antibody binds

Caption: Competitive Binding Principle in Homocysteine Immunoassays.

Conclusion

The selection of a highly specific homocysteine antibody is critical for obtaining reliable experimental data. While manufacturers' datasheets provide initial guidance, experimental validation of cross-reactivity with stereoisomers such as D-Homocysteine is strongly recommended. The provided competitive ELISA protocol and workflows offer a comprehensive framework for researchers to perform this validation, ensuring the accuracy and specificity of their immunoassay results. By rigorously assessing antibody performance, the scientific community can enhance the reproducibility and validity of research into the roles of homocysteine in health and disease.

References

A Researcher's Guide to Quantifying Total Homocysteine: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinical scientists, and professionals in drug development, the accurate measurement of total homocysteine (tHcy) is crucial for investigating its role in various pathological conditions, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive comparison of the principal analytical methods used for tHcy quantification, supported by performance data and detailed experimental protocols to aid in methodological selection and implementation.

Total homocysteine, encompassing all forms of homocysteine in the blood (free, protein-bound, and disulfide forms), is a key biomarker.[1][2] Its quantification requires a robust and reliable analytical approach. The primary methods employed in research and clinical laboratories include immunoassays, high-performance liquid chromatography with fluorescence detection (HPLC-FD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method presents a unique balance of throughput, sensitivity, specificity, and cost.

Comparative Efficacy of tHcy Quantification Methods

The choice of an analytical method for tHcy quantification depends on various factors, including the required analytical performance, sample throughput needs, and available instrumentation. Below is a summary of the key performance characteristics of the most widely used methods.

ParameterImmunoassay (e.g., FPIA, CLIA)HPLC with Fluorescence Detection (HPLC-FD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of enzymatically converted S-adenosylhomocysteine (SAH) to a specific antibody.[3][4]Separation of derivatized homocysteine from other thiols followed by fluorescence detection.[5][6]Separation based on physicochemical properties and detection based on mass-to-charge ratio, providing high specificity.[7][8]
Throughput High; suitable for large-scale screening.[9]Moderate; requires more hands-on time per sample.[9]High; with potential for multiplexing.[9][10]
Precision (CV%) Intra-assay: <5% to <10% Inter-assay: <5% to <10%[1][11][12]Intra-assay: <5% Inter-assay: <5%[5][11]Intra-assay: <3% Inter-assay: <4%[10]
Accuracy (Bias) Variable; can show bias compared to reference methods.[1][7]Generally good agreement with reference methods.[11]Considered the "gold standard"; high accuracy.[8][13]
Linearity Range Typically up to 50 µmol/L.[3]Wide linear range, often up to 100 µmol/L.[5][8]Wide linear range, often exceeding 100 µmol/L.[10]
Limit of Quantification ~0.5 - 1 µmol/L.[9]~0.5 - 3 µmol/L.[8][14]<0.5 µmol/L.[13]
Interferences Potential for cross-reactivity with structurally similar molecules.[9]Can be affected by co-eluting substances if separation is not optimized.[5]Highly specific, minimizing interferences.[7]

Homocysteine Metabolic Pathway

Homocysteine is a sulfur-containing amino acid that sits (B43327) at a critical intersection of two major metabolic pathways: remethylation and transsulfuration. The remethylation pathway, which requires folate (in the form of 5-methyltetrahydrofolate) and vitamin B12, converts homocysteine back to methionine. The transsulfuration pathway, dependent on vitamin B6, irreversibly converts homocysteine to cysteine.[14]

Homocysteine Metabolic Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MeTHF->THF MAT MAT MAT->SAM MT Methyltransferases MT->SAH SAHH SAHH SAHH->Homocysteine MS Methionine Synthase (MS) + Vitamin B12 MS->Methionine CBS Cystathionine β-synthase (CBS) + Vitamin B6 CBS->Cystathionine MTHFR MTHFR MTHFR->MeTHF

Homocysteine Metabolic Pathway

General Experimental Workflow for tHcy Quantification

The quantification of total homocysteine from plasma or serum samples generally follows a standardized workflow, regardless of the specific analytical technique employed. The initial and most critical step is the reduction of disulfide bonds to release all forms of homocysteine into its free thiol form.

Experimental Workflow for tHcy Quantification SampleCollection 1. Sample Collection (Plasma/Serum) Reduction 2. Reduction of Disulfide Bonds (e.g., with DTT or TCEP) SampleCollection->Reduction ProteinPrecipitation 3. Protein Precipitation (e.g., with TCA or Acetonitrile) Reduction->ProteinPrecipitation Derivatization 4. Derivatization (for HPLC-FD) ProteinPrecipitation->Derivatization Analysis 5. Instrumental Analysis ProteinPrecipitation->Analysis For Immunoassay & LC-MS/MS Derivatization->Analysis For HPLC-FD DataProcessing 6. Data Processing and Quantification Analysis->DataProcessing

General Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three primary tHcy quantification techniques. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Immunoassay (Chemiluminescent Microparticle Immunoassay - CMIA)

This protocol is based on the principles of the Abbott ARCHITECT Homocysteine assay.[3][15]

  • Sample Preparation:

    • Collect whole blood in EDTA or serum separator tubes.

    • Centrifuge at ≥1300 x g for 10 minutes within one hour of collection.

    • Separate plasma/serum and store at 2-8°C for up to 24 hours, or at -20°C for longer periods.

  • Assay Principle:

    • Bound or dimerized homocysteine is reduced to free homocysteine using dithiothreitol (B142953) (DTT).

    • The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by S-adenosyl-L-homocysteine hydrolase (SAHase) in the presence of excess adenosine.

    • The resulting SAH competes with acridinium-labeled S-adenosyl-cysteine for binding to anti-SAH coated microparticles.

    • After washing, pre-trigger and trigger solutions are added, and the resulting chemiluminescent signal is measured. The signal is inversely proportional to the amount of homocysteine in the sample.

  • Procedure:

    • Follow the specific instructions for the automated immunoassay analyzer (e.g., Abbott ARCHITECT).

    • Ensure calibrators and controls are run as per the manufacturer's recommendations.

    • The instrument will automatically perform the reduction, enzymatic conversion, competitive binding, and detection steps.

  • Data Analysis:

    • The analyzer's software calculates the homocysteine concentration based on a stored calibration curve.

HPLC with Fluorescence Detection (HPLC-FD)

This protocol is a generalized procedure based on common HPLC-FD methods for tHcy.[3][6][13]

  • Reagents and Materials:

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

    • Internal Standard (e.g., N-acetyl-cysteine).

    • Protein precipitating agent: Trichloroacetic acid (TCA).

    • Derivatizing agent: 7-fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt (SBD-F).

    • Mobile phase: Acetate buffer with methanol (B129727).

    • HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm).

    • Reversed-phase C18 column.

  • Sample Preparation:

    • To 100 µL of plasma/serum, add 10 µL of internal standard solution.

    • Add 10 µL of TCEP solution (100 g/L) and incubate at room temperature for 30 minutes to reduce disulfide bonds.

    • Add 100 µL of cold 10% TCA to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Derivatization:

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 10 µL of 1.55 M NaOH.

    • Add 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5).

    • Add 50 µL of SBD-F solution (1 mg/mL in borate buffer).

    • Incubate at 60°C for 60 minutes.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the HPLC system.

    • Perform isocratic or gradient elution using the prepared mobile phase.

    • Monitor the fluorescence signal at the specified wavelengths.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the homocysteine and internal standard derivatives.

    • Calculate the concentration of homocysteine in the sample by comparing the peak area ratio (homocysteine/internal standard) to a calibration curve prepared with known concentrations of homocysteine standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for tHcy quantification by LC-MS/MS.[7][10][12][16]

  • Reagents and Materials:

    • Reducing agent: Dithiothreitol (DTT).

    • Internal Standard: Isotopically labeled homocysteine (e.g., d4-homocysteine).

    • Protein precipitating agent: Methanol or acetonitrile (B52724) containing the internal standard.

    • Mobile phase: Water and methanol/acetonitrile with a modifier (e.g., formic acid).

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Analytical column suitable for polar analytes (e.g., HILIC or a polar-embedded C18).

  • Sample Preparation:

    • To 50 µL of plasma/serum, add 50 µL of DTT solution and incubate at room temperature for 5-15 minutes.

    • Add 200 µL of cold methanol containing the deuterated internal standard.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Separate homocysteine from other sample components using an appropriate chromatographic gradient.

    • Detect homocysteine and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. Common transitions for homocysteine include m/z 136 -> 90.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of homocysteine in the sample using a calibration curve constructed from standards of known concentrations.

Conclusion

The selection of a method for total homocysteine quantification should be guided by the specific requirements of the research or clinical application. Immunoassays offer high throughput and ease of use, making them suitable for large-scale screening. HPLC-FD provides a robust and reliable method with good sensitivity and specificity, often used in clinical and research laboratories. LC-MS/MS stands as the reference method, offering the highest accuracy, precision, and specificity, making it ideal for clinical trials and research studies where precise quantification is paramount. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to ensure the generation of high-quality and reliable data.

References

A Comparative Analysis of DL-Homocysteine and Other Neurotoxins on Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of DL-Homocysteine on dopaminergic neurons against other widely studied neurotoxins: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), 6-hydroxydopamine (6-OHDA), and Rotenone. The information presented is supported by experimental data to assist researchers in selecting appropriate models for studying Parkinson's disease and other neurodegenerative disorders involving the dopaminergic system.

At a Glance: Comparative Neurotoxicity

The following table summarizes the key characteristics and effects of the four neurotoxins on dopaminergic neurons.

FeatureThis compoundMPTP (MPP+)6-OHDARotenone
Primary Mechanism of Action Excitotoxicity, oxidative stress, mitochondrial dysfunctionInhibition of mitochondrial complex I, oxidative stressGeneration of reactive oxygen species, oxidative stressInhibition of mitochondrial complex I, oxidative stress
Selectivity for Dopaminergic Neurons ModerateHigh (due to DAT uptake of MPP+)High (due to DAT uptake)Moderate to High
Key Pathological Features Neuronal loss, decreased dopamine (B1211576) turnoverLoss of substantia nigra neurons, striatal dopamine depletionDegeneration of nigrostriatal pathwayDopaminergic cell death, α-synuclein aggregation
Mode of Administration Systemic (i.p.), intracerebroventricular (i.c.v.), intranigralSystemic (i.p.), subcutaneousIntracerebral injection (e.g., striatum, medial forebrain bundle)Systemic (i.p., oral gavage), intravenous
Commonly Observed Effects Reduced locomotor activity, decreased striatal dopamineParkinsonian motor deficitsMotor asymmetry (unilateral lesion)Motor deficits, catalepsy

Quantitative Comparison of Neurotoxic Effects

The tables below present a quantitative comparison of the effects of each neurotoxin on various parameters, based on data from published studies. It is important to note that experimental conditions such as cell type, toxin concentration, and exposure duration can significantly influence the results.

Table 1: Effects on Dopaminergic Neuron Viability

NeurotoxinCell TypeConcentrationExposure Duration% Decrease in ViabilityCitation
This compoundRat primary mesencephalic culture0-5 mMNot SpecifiedDose-dependent decrease[1]
MPP+Human ESC-derived dopaminergic neurons5 mM24 hours~67% (colony loss)[2]
6-OHDAN27 rat mesencephalic cells100 µM24 hours~50%[3]
RotenoneLUHMES human dopaminergic neurons0.1-2 µM24-48 hoursDose and time-dependent decrease[4]

Table 2: Effects on Striatal Dopamine Levels

NeurotoxinAnimal ModelDose and RouteDuration% Decrease in Striatal DopamineCitation
This compoundMice250 mg/kg i.p.60 days~21%[5]
MPTPMice20 mg/kgNot SpecifiedSignificant decrease[6]
6-OHDARatsIntrastriatal injection14 daysMarked reduction[7]
RotenoneRats2.5 mg/kg i.p.2 monthsSignificant depletion

Table 3: Effects on Markers of Oxidative Stress

NeurotoxinModelMarkerObservationCitation
This compoundMiceAntioxidant enzyme activityEnhanced activity in nigrostriatum[5]
MPP+Not SpecifiedReactive Oxygen Species (ROS)Increased generation[2]
6-OHDAN27 cellsROSIncreased production[3]
RotenoneiPSC-derived human dopamine neuronsCellular isoprostane levelsConcentration-dependent increase[8][9]
RotenoneiPSC-derived human dopamine neuronsReduced glutathione (B108866) (GSH)Initial decrease, remained low at 24h[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the neurotoxicity of these compounds and a general workflow for in vitro neurotoxicity studies.

cluster_hcy This compound cluster_mptp MPTP/MPP+ cluster_6ohda 6-OHDA cluster_rotenone Rotenone Hcy This compound Hcy_ROS Oxidative Stress Hcy->Hcy_ROS Hcy_Mito Mitochondrial Dysfunction Hcy->Hcy_Mito Hcy_Excit Excitotoxicity (NMDA Receptor Activation) Hcy->Hcy_Excit Hcy_Apoptosis Apoptosis Hcy_ROS->Hcy_Apoptosis Hcy_Mito->Hcy_Apoptosis Hcy_Excit->Hcy_Apoptosis MPTP MPTP MAOB MAO-B (in Glial Cells) MPTP->MAOB MPP MPP+ DAT Dopamine Transporter (DAT) MPP->DAT MAOB->MPP Mito_Complex_I_MPTP Mitochondrial Complex I Inhibition DAT->Mito_Complex_I_MPTP ATP_Depletion_MPTP ATP Depletion Mito_Complex_I_MPTP->ATP_Depletion_MPTP ROS_MPTP ROS Production Mito_Complex_I_MPTP->ROS_MPTP Apoptosis_MPTP Apoptosis ATP_Depletion_MPTP->Apoptosis_MPTP ROS_MPTP->Apoptosis_MPTP OHDA 6-OHDA DAT_OHDA Dopamine Transporter (DAT) OHDA->DAT_OHDA Auto_oxidation Auto-oxidation DAT_OHDA->Auto_oxidation ROS_OHDA ROS Generation (H2O2, O2-, •OH) Auto_oxidation->ROS_OHDA Oxidative_Damage Oxidative Damage ROS_OHDA->Oxidative_Damage Apoptosis_OHDA Apoptosis Oxidative_Damage->Apoptosis_OHDA Rot Rotenone Mito_Complex_I_Rot Mitochondrial Complex I Inhibition Rot->Mito_Complex_I_Rot ATP_Depletion_Rot ATP Depletion Mito_Complex_I_Rot->ATP_Depletion_Rot ROS_Rot ROS Production Mito_Complex_I_Rot->ROS_Rot Apoptosis_Rot Apoptosis ATP_Depletion_Rot->Apoptosis_Rot ROS_Rot->Apoptosis_Rot start Start: Dopaminergic Neuron Culture treatment Neurotoxin Treatment (e.g., DL-Hcy, MPP+, 6-OHDA, Rotenone) start->treatment incubation Incubation (Time-course) treatment->incubation assessment Assessment of Neurotoxicity incubation->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability morphology Immunocytochemistry (e.g., TH staining) assessment->morphology biochemical Biochemical Assays (Dopamine levels, ROS) assessment->biochemical data_analysis Data Analysis and Interpretation viability->data_analysis morphology->data_analysis biochemical->data_analysis

References

Unraveling the Double-Edged Sword: Oxidative Stress in DL-Homocysteine-Mediated Cell Damage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction: Elevated levels of the sulfur-containing amino acid DL-Homocysteine, a condition known as hyperhomocysteinemia, are increasingly recognized as an independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases. A growing body of evidence points to oxidative stress as a pivotal mechanism underpinning homocysteine's cytotoxic effects. This guide provides a comparative analysis of experimental data to validate the role of oxidative stress in this compound-mediated cell damage, offering researchers, scientists, and drug development professionals a comprehensive overview of the key signaling pathways, detailed experimental protocols for assessing cellular damage, and a quantitative comparison of homocysteine's impact across different cell types and conditions.

Data Presentation: Quantitative Effects of this compound on Cellular Health

The following tables summarize the dose- and time-dependent effects of this compound on various markers of cellular health and oxidative stress.

Table 1: Effect of this compound on Cell Viability

Cell TypeHomocysteine ConcentrationTreatment DurationEffect on Cell ViabilityReference
Human Endothelial Cells40 µM5 days35% reduction[1]
Human Endothelial Cells80 µM5 days80% reduction[1]
Human Coronary Artery Endothelial Cells100 µM48 hoursNo significant change[2]
Primary Hepatocytes0.1, 0.25, 0.5, 1 mMNot specified10%, 23%, 39%, 51% decrease in proliferation[3]
HepG2 (Hepatoma)0.1, 0.25, 0.5, 1 mM7 days11%, 19%, 35%, 52% reduction in cell number[3]
Astrocytes50 µM48 hoursSlight, non-significant decrease[4]
Microglia50 µM96 hoursSignificant increase[4]
Neuronal Cells50 µM96 hoursSlight, non-significant increase[4]

Table 2: Impact of this compound on Oxidative Stress Markers (ROS and GSH)

Cell TypeHomocysteine ConcentrationTreatment DurationEffect on ROS LevelsEffect on GSH LevelsReference
Human Umbilical Vein Endothelial Cells (HUVECs)0.25 mM24 hoursStimulatoryNot specified[5]
Human Umbilical Vein Endothelial Cells (HUVECs)<1.0 mM0.5 hoursInhibitoryNot specified[5]
Erythrocytes12.5-100 µM (in presence of Rosup)0.5, 3, 6 hoursConcentration-dependent decreaseNot specified[6]
Erythrocytes100 µM3 or 6 hoursIncreaseNot specified[6]
C3H/10T1/2 Cl 8 Mouse FibroblastsNot specifiedNot specifiedNot specifiedIncreased in non-dividing cells[7]
Rat Heart Tissue (in vivo)Chronic mild hyperhomocysteinemiaNot specifiedIncreased lipid peroxidationDecreased GSH/GSSG ratio[8]

Table 3: Influence of this compound on Mitochondrial Membrane Potential (MMP)

Cell TypeHomocysteine ConcentrationTreatment DurationEffect on Mitochondrial Membrane PotentialReference
Rat Cortical Neurons50 µM60 minutesSignificant drop[9][10][11]
Neuron Cell LinesHigh concentrationNot specifiedNo significant change[12]
H9c2 Cardiomyocytes2.7 mMNot specifiedDecrease[13]

Signaling Pathways in Homocysteine-Induced Oxidative Stress

This compound-induced oxidative stress triggers a complex network of intracellular signaling pathways. Two of the most extensively studied are the Nrf2-mediated antioxidant response and the JNK-mediated stress response.

Nrf2-Mediated Antioxidant Response

Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a crucial cytoprotective role. Homocysteine has been shown to modulate this pathway, leading to the transcription of various antioxidant and detoxifying enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hcy This compound ROS ↑ ROS Hcy->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Ub Ubiquitination & Degradation Keap1->Ub Nrf2_c->Ub Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, GCL, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Detoxification

Nrf2-mediated antioxidant response to homocysteine.
JNK-Mediated Stress Response

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to stress. Oxidative stress induced by homocysteine can lead to the activation of JNK, which in turn can promote apoptosis or cell survival depending on the context.

JNK_Pathway Hcy This compound ROS ↑ ROS Hcy->ROS ASK1 ASK1 ROS->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis / Cell Damage cJun->Apoptosis

JNK-mediated stress response to homocysteine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and control substances for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
  • Cell Seeding and Treatment: Seed cells on a 24-well plate or glass coverslips and treat with this compound as required.

  • DCFH-DA Staining: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging and Quantification: Immediately visualize the cells under a fluorescence microscope. For quantification, lyse the cells and measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 530 nm.

Determination of Cellular Glutathione (B108866) (GSH) Levels
  • Sample Preparation: After treatment with this compound, wash the cells with cold PBS and lyse them. Deproteinate the cell lysate, for example, by adding an equal volume of 10% metaphosphoric acid, followed by centrifugation.

  • Assay Reaction: In a 96-well plate, add the deproteinated supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase to a phosphate (B84403) buffer.

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the GSH concentration.

  • Standard Curve: Generate a standard curve using known concentrations of GSH to quantify the levels in the samples.

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
  • Cell Seeding and Treatment: Grow cells on glass coverslips or in a multi-well plate and expose them to this compound.

  • JC-1 Staining: Incubate the cells with 2-5 µM of the JC-1 probe in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or culture medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

  • Quantification: The ratio of red to green fluorescence intensity can be quantified to determine the level of mitochondrial depolarization.

Western Blot Analysis for Nrf2 and Phospho-JNK
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RT-qPCR for Antioxidant Gene Expression
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target antioxidant genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Conclusion

The experimental data presented in this guide strongly support the critical role of oxidative stress in this compound-mediated cellular damage. The dose- and cell-type-dependent effects highlight the complexity of homocysteine's biological activities. The activation of the Nrf2 pathway appears to be a crucial adaptive response to mitigate oxidative damage, while the JNK pathway is implicated in the pro-apoptotic effects of homocysteine-induced stress. The provided experimental protocols offer a standardized framework for researchers to further investigate the intricate mechanisms of homocysteine toxicity and to evaluate the efficacy of potential therapeutic interventions aimed at ameliorating its detrimental effects. This comparative guide serves as a valuable resource for advancing our understanding of hyperhomocysteinemia-related diseases and for the development of novel therapeutic strategies.

References

D- vs. L-Homocysteine: A Comparative Analysis of Gene Expression and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established independent risk factor for a multitude of diseases, including cardiovascular and neurodegenerative disorders.[1][2] Homocysteine exists as two stereoisomers: D-homocysteine and L-homocysteine (B555025). While often studied as a racemic mixture (D,L-homocysteine), emerging evidence suggests that the two isomers possess distinct biological activities, with L-homocysteine being the primary pathogenic form. This guide provides a comparative analysis of the effects of D- and L-homocysteine on gene expression, drawing from available experimental data to highlight their differential impacts on cellular function.

Differential Biological Effects: The Stereospecificity of Homocysteine

A key finding in homocysteine research is the stereospecificity of its biological effects. Studies have demonstrated that L-homocysteine is biologically active, while D-homocysteine is often found to be inert in the same experimental systems. For instance, research on rodent embryos has shown that L-homocysteine is embryotoxic, whereas D-homocysteine exhibits no such toxic effects.[3] This enantiomeric specificity strongly suggests that the cellular and molecular interactions of homocysteine are highly selective, leading to distinct downstream consequences, including differential gene expression.

Comparative Analysis of Gene Expression

While comprehensive, direct comparative studies on the global gene expression profiles induced by D- versus L-homocysteine are limited, existing research provides valuable insights. The available data predominantly points to L-homocysteine as the active isomer that modulates the expression of specific genes, particularly in endothelial cells. D-homocysteine, in contrast, has been shown to have no effect on the expression of these same genes.

The following table summarizes the known differential effects of L- and D-homocysteine on the expression of key genes.

Gene Function Effect of L-Homocysteine Effect of D-Homocysteine Cell Type
MCP-1 (CCL2) Monocyte chemoattractantUpregulation of mRNA and protein secretionNo effectHuman Aortic Endothelial Cells (HAECs)
IL-8 (CXCL8) Neutrophil chemoattractantUpregulation of mRNA and protein secretionNo effectHuman Aortic Endothelial Cells (HAECs)
ICAM-1 Cell adhesion moleculeUpregulation via NF-κB activationNot reportedHuman Umbilical Vein Endothelial Cells (HUVECs)
VCAM-1 Cell adhesion moleculeUpregulationNot reportedRat aorta
E-selectin Cell adhesion moleculeUpregulationNot reportedRat aorta
GADD45 Growth arrest and DNA damage-inducible proteinAltered expression (ER stress response)Not reportedHuman Umbilical Vein Endothelial Cells (HUVECs)
GADD153 (CHOP) Pro-apoptotic transcription factor (ER stress)Altered expression (ER stress response)Not reportedHuman Umbilical Vein Endothelial Cells (HUVECs)
ATF-4 Transcription factor (ER stress response)Altered expression (ER stress response)Not reportedHuman Umbilical Vein Endothelial Cells (HUVECs)
Glutathione Peroxidase Antioxidant enzymeDecreased expressionNot reportedHuman Umbilical Vein Endothelial Cells (HUVECs)
Superoxide Dismutase Antioxidant enzymeDecreased expressionNot reportedHuman Umbilical Vein Endothelial Cells (HUVECs)

Key Signaling Pathways Affected by L-Homocysteine

L-homocysteine has been shown to activate several signaling pathways that are crucial in the pathogenesis of vascular disease. One of the well-documented pathways involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This can lead to endothelial dysfunction, inflammation, and apoptosis.

L_Homocysteine_Signaling L_Hcy L-Homocysteine ER_Stress ER Stress L_Hcy->ER_Stress Oxidative_Stress Oxidative Stress (eNOS-dependent) L_Hcy->Oxidative_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Gene_Expression Altered Gene Expression UPR->Gene_Expression NFkB NF-κB Activation Oxidative_Stress->NFkB NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Endothelial_Dysfunction Endothelial Dysfunction Inflammation->Endothelial_Dysfunction Apoptosis->Endothelial_Dysfunction Experimental_Workflow Start Start: Culture Endothelial Cells Treatment Treat with: - Vehicle - D-Homocysteine - L-Homocysteine Start->Treatment Incubation Incubate for Time Course Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Analysis Gene Expression Analysis (qPCR, Microarray, or RNA-seq) QC->Analysis Data_Analysis Data Analysis and Pathway Identification Analysis->Data_Analysis End End: Comparative Profile Data_Analysis->End

References

Differential Neurotoxic Effects of DL-Homocysteine on Cortical and Hippocampal Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated levels of the sulfur-containing amino acid DL-homocysteine are increasingly recognized as a significant risk factor for a range of neurodegenerative disorders. This guide provides a comparative analysis of the neurotoxic effects of this compound on two critical neuronal populations: cortical and hippocampal neurons. By presenting key experimental data in a structured format, detailing methodologies, and visualizing the underlying signaling pathways, this document aims to facilitate a deeper understanding of the differential vulnerabilities of these neuronal subtypes and inform targeted therapeutic strategies.

Comparative Analysis of this compound Neurotoxicity

The neurotoxic effects of this compound manifest through several interconnected mechanisms, including excitotoxicity, oxidative stress, DNA damage, and apoptosis. While both cortical and hippocampal neurons are susceptible to these insults, the extent and nature of the damage can differ.

Key Pathophysiological Effects
FeatureCortical NeuronsHippocampal NeuronsKey Findings
NMDA Receptor Activation This compound acts as an agonist at the NMDA receptor, leading to excessive calcium influx.[1][2] This effect is dependent on glycine (B1666218) concentrations.[3]This compound is a partial agonist at the NMDA receptor, sensitizing neurons to excitotoxicity.[4][5] This leads to an enhanced calcium response to glutamate (B1630785).[4]Both neuronal types experience NMDA receptor-mediated excitotoxicity, a primary driver of homocysteine-induced damage.
Calcium Homeostasis Exposure to this compound results in a significant increase in intracellular calcium concentration ([Ca2+]i).[1][2]This compound elevates basal intracellular calcium levels and enhances the calcium response to subsequent glutamate exposure.[4]Disruption of calcium homeostasis is a common critical event in both cell types.
Oxidative Stress This compound induces the production of reactive oxygen species (ROS).[6][7]This compound treatment leads to oxidative stress, contributing to increased vulnerability to other oxidative insults.[4][8]Oxidative stress is a key convergent point in homocysteine neurotoxicity in both cortical and hippocampal neurons.
DNA Damage & Apoptosis Homocysteine treatment leads to DNA strand breakage and subsequent apoptosis, indicated by externalized phosphatidylserine.[6]Homocysteine induces DNA strand breaks, activating PARP and leading to NAD+ depletion, which precedes mitochondrial dysfunction and caspase activation.[4][5]DNA damage and subsequent apoptotic pathways are activated in both neuronal populations.
Mitochondrial Function High concentrations of homocysteine can inhibit mitochondrial respiration.[9][10]Homocysteine-induced apoptosis involves mitochondrial dysfunction, including the loss of mitochondrial transmembrane potential.[4][5]Mitochondrial integrity is compromised in both cell types, though the specific mechanisms leading to this may vary.
Synaptic Plasticity High concentrations of homocysteine (30-100 µM) decrease synaptic protein levels and cause hyperactivity in excitatory transmission, while physiological concentrations (0.5 µM) can increase synaptic proteins.[8] Long-term exposure can alter intrinsic electrophysiological properties.[11][12]Hippocampal neurons exhibit a hormetic-like response to homocysteine concerning synaptic proteins and function, a phenomenon not as clearly documented for cortical neurons.
Cell Viability Dose-dependent neurotoxicity is observed with prolonged exposure.[13]Homocysteine induces a dose-dependent increase in apoptotic cell death.[14] Concentrations as low as 0.5 µM can induce apoptosis.[4]Both neuronal types show a clear dose-dependent decrease in viability upon homocysteine exposure.

Signaling Pathways of this compound Neurotoxicity

The following diagrams illustrate the key signaling cascades initiated by this compound in neuronal cells. While many pathways are shared, subtle differences may exist in the activation thresholds and downstream effectors between cortical and hippocampal neurons.

DL_Homocysteine_Signaling cluster_excitotoxicity Excitotoxicity & Calcium Overload cluster_oxidative_stress Oxidative Stress cluster_dna_damage_apoptosis DNA Damage & Apoptosis cluster_mapk_pathway MAP Kinase Pathway Hcy This compound NMDAR NMDA Receptor Hcy->NMDAR Agonist/Partial Agonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS ERK ERK MAP Kinase Activation Ca_influx->ERK DNA_damage DNA Damage ROS->DNA_damage Mito_dys Mitochondrial Dysfunction ROS->Mito_dys PARP PARP Activation DNA_damage->PARP NAD_depletion NAD⁺ Depletion PARP->NAD_depletion NAD_depletion->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity CREB Transient CREB Activation ERK->CREB ERK->Neurotoxicity Sustained Activation

Caption: this compound induced neurotoxic signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summarized protocols for key assays used to assess the effects of this compound on neuronal cells.

Primary Neuronal Cell Culture
  • Cell Source: Primary hippocampal or cortical neurons are typically established from embryonic day 18 (E18) rat or mouse embryos.[4][14][15]

  • Dissociation: The dissected brain tissue (hippocampus or cortex) is mechanically and/or enzymatically dissociated into a single-cell suspension.[16]

  • Plating: Dissociated cells are seeded onto plates or coverslips pre-coated with an adhesion factor such as poly-L-lysine or polyethyleneimine.[4][16]

  • Culture Medium: Neurons are maintained in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.[4][15]

  • Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature cultures (e.g., 7-10 days in vitro).[4][16]

Cell Viability and Apoptosis Assays
  • Hoechst Staining for Apoptosis:

    • Treat neuronal cultures with desired concentrations of this compound for the specified duration.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33342, a fluorescent DNA-binding dye.[4]

    • Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.[14]

    • Quantify the percentage of apoptotic cells by counting in multiple fields.[14]

  • MTS/CCK-8 Assay for Cell Viability:

    • Plate neurons in a 96-well plate and treat with this compound.[17][18]

    • At the end of the treatment period, add the MTS or CCK-8 reagent to each well.[17]

    • Incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by viable cells.[18]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[17] Cell viability is proportional to the absorbance.

Measurement of Reactive Oxygen Species (ROS)
  • Fluorescent Probe Staining:

    • Culture neurons on coverslips or in multi-well plates.

    • Treat with this compound.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS levels.

Western Blotting for Signaling Proteins
  • Protein Extraction:

    • After this compound treatment, lyse the neuronal cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, cleaved PARP, caspase-3).[14][16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on neuronal cells.

Experimental_Workflow start Start culture Primary Neuronal Culture (Cortical or Hippocampal) start->culture treatment This compound Treatment (Varying Concentrations & Durations) culture->treatment viability Cell Viability & Apoptosis Assays (Hoechst, MTS/CCK-8) treatment->viability ros ROS Measurement (Fluorescent Probes) treatment->ros western Western Blotting (Signaling Proteins) treatment->western data_analysis Data Analysis & Comparison viability->data_analysis ros->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying DL-Hcy effects.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like DL-Homocysteine, a sulfur-containing amino acid, is a critical component of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step plan for its disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Consult the Safety Data Sheet (SDS) for this compound to understand its specific properties and risks. While not classified as a hazardous material, it is prudent to treat it with care, considering its potential to form toxic sulfur compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A laboratory coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The primary concern with this compound waste is the presence of the thiol (-SH) group, which is characteristic of mercaptans. A common and effective method for neutralizing this group is through oxidation.

Experimental Protocol: Oxidation of this compound Waste

This protocol is intended for the treatment of small quantities of this compound waste generated in a laboratory setting.

1. Preparation of Oxidizing Solution:

  • Prepare a fresh 10% sodium hypochlorite (B82951) (bleach) solution by diluting household bleach (typically 5-6% NaOCl) with water.

2. Neutralization Reaction:

  • In a suitable, labeled chemical waste container within a fume hood, cautiously add the this compound waste to the dilute sodium hypochlorite solution. A recommended ratio is approximately 1 part waste to 3 parts bleach solution by volume.[1]

  • The reaction may be exothermic. Stir the mixture gently and monitor for any signs of reaction, such as a change in temperature or the release of fumes.

  • Allow the reaction to proceed for at least one hour to ensure the complete oxidation of the thiol group.[1]

3. pH Neutralization:

  • After the oxidation reaction is complete, test the pH of the solution. If it is highly basic (pH > 10), carefully neutralize it by adding a weak acid, such as acetic acid, until the pH is between 6 and 8.

4. Final Waste Collection and Labeling:

  • The treated solution should be collected as hazardous waste.

  • The container must be clearly labeled as "Hazardous Waste - Treated this compound Solution." The label should also include the date of generation and the primary components of the mixture (e.g., "Water, Sodium Chloride, Oxidized Organosulfur Compounds").[1]

  • All contaminated PPE and materials, such as gloves and absorbent pads, should be collected in a designated hazardous waste bag or container and labeled accordingly.[1]

Quantitative Data for Disposal

ParameterGuidelineSource
Waste Accumulation Limit In general, laboratories should accumulate no more than 25 gallons of chemical waste in total.Northwestern University
Reactive Acutely Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste should be accumulated.Northwestern University
Storage Time Hazardous waste containers may be stored in a Satellite Accumulation Area for up to 12 months from the date waste was first added, provided accumulation limits are not exceeded.University of Pennsylvania

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DL_Homocysteine_Disposal cluster_prep Preparation cluster_treatment Treatment cluster_disposal Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood prep_bleach Prepare 10% Bleach Solution fume_hood->prep_bleach add_waste Add Waste to Bleach (1:3 ratio) prep_bleach->add_waste react Allow to React for 1 hour add_waste->react check_ph Check pH react->check_ph neutralize Neutralize with Weak Acid (if needed) check_ph->neutralize pH > 10 collect_waste Collect Treated Waste check_ph->collect_waste pH 6-8 neutralize->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose_ppe Dispose of Contaminated PPE label_waste->dispose_ppe contact_ehs Contact Environmental Health & Safety for Pickup dispose_ppe->contact_ehs end End: Proper Disposal contact_ehs->end

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

Final Disposal Arrangements

Once the in-lab treatment is complete, the final step is to arrange for the removal of the hazardous waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EH&S) department. Provide them with a detailed description of the neutralized waste to ensure proper handling and final disposal in accordance with all local, state, and federal regulations.

References

Safeguarding Your Research: A Guide to Handling DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and drug development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of DL-Homocysteine, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure and productive research setting.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body Part Solid this compound This compound in Solution Rationale
Eyes Safety glasses with side shields or chemical safety goggles.[1][2]Chemical safety goggles or a face shield.[1]Protects against dust particles and potential splashes that may cause eye irritation.[3]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2][3]Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2][3]Prevents direct skin contact with the chemical.
Respiratory Work in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[1][3]Work in a fume hood or a well-ventilated area.Minimizes the inhalation of dust particles or vapors.
Hands Appropriate protective gloves.[3]Appropriate protective gloves.[3]Prevents skin contact during handling.

Procedural Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow should be observed. This process outlines the key stages from preparation to disposal, emphasizing safety at each step.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Don appropriate PPE a->b c Weigh solid in a ventilated enclosure b->c d Prepare solution in a fume hood c->d e Decontaminate work surfaces d->e f Dispose of waste in designated, sealed containers e->f g Remove and dispose of PPE correctly f->g h Wash hands thoroughly g->h

Fig. 1: Procedural workflow for handling this compound.

Emergency Procedures

In the event of an exposure to this compound, the following first-aid measures should be taken immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • After skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[1] Get medical aid if irritation develops or persists.

  • After inhalation: Remove from exposure to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[5] Seek medical attention.

Waste Disposal

All waste materials contaminated with this compound should be handled as chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[1]

Disposal of chemical waste must be in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.